molecular formula C13H10FNO2 B186396 N-(4-Fluorophenyl)anthranilic acid CAS No. 54-60-4

N-(4-Fluorophenyl)anthranilic acid

Cat. No.: B186396
CAS No.: 54-60-4
M. Wt: 231.22 g/mol
InChI Key: YQDLBCADRCGKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)anthranilic acid is a chemical scaffold of significant interest in medicinal chemistry and agrochemical research. Its anthranilic acid core is a recognized privileged structure in the design of kinase inhibitors, which are pivotal in oncology research for targeting proteins like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) . This structure is also a key precursor in the synthesis of novel anti-inflammatory drug candidates; recent research has designed anthranilic acid hybrids that demonstrate notable activity in preventing albumin denaturation and show potential as alternatives to current therapeutics with spasmolytic effects . Furthermore, the anthranilic diamide class of insecticides, which shares this structural motif, acts by binding to insect ryanodine receptors (RyR), leading to the uncontrolled release of calcium stores and effective insect control . The compound's ability to form an intramolecular hydrogen bond pre-organizes its structure, making it a valuable mimic for more complex heterocyclic systems in rational drug design, particularly for developing small molecule inhibitors against a range of biological targets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDLBCADRCGKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202307
Record name Anthranilic acid, N-(p-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54-60-4
Record name 2-[(4-Fluorophenyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthranilic acid, N-(p-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, N-(p-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-fluorophenyl)amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: N-(4-Fluorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Fluorophenyl)anthranilic acid is an aromatic organic compound that belongs to the class of fenamic acid derivatives. Structurally, it is a derivative of anthranilic acid with a 4-fluorophenyl group attached to the amino group. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, including anti-inflammatory, analgesic, and potential anticancer properties. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis and potential biological relevance.

Core Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in various research and development settings.

PropertyValueReference
Molecular Formula C₁₃H₁₀FNO₂[1]
Molecular Weight 231.23 g/mol [1]
Melting Point 198-200 °C[1]
Boiling Point (Predicted) 378.4 ± 27.0 °C[2]
Density (Predicted) 1.342 ± 0.06 g/cm³[2]
pKa (Predicted) 3.68 ± 0.36[2]

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the available literature.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are essential for reproducibility and validation of data.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Synthesis Protocol: Ullmann Condensation

This compound can be synthesized via the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine.

Illustrative Workflow for Ullmann Condensation:

G Reactants 2-Chlorobenzoic Acid + 4-Fluoroaniline ReactionMixture Reaction Mixture Reactants->ReactionMixture Catalyst Copper Catalyst (e.g., CuI) + Base (e.g., K2CO3) Catalyst->ReactionMixture Solvent High-Boiling Solvent (e.g., DMF, NMP) Solvent->ReactionMixture Heating Heating (e.g., 150-200 °C) ReactionMixture->Heating Workup Work-up (Acidification, Extraction) Heating->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound via Ullmann condensation.

Biological Activity and Signaling Pathways

Derivatives of anthranilic acid are known to possess a wide range of biological activities. While specific signaling pathways for this compound are not extensively detailed in the current literature, the broader class of fenamates, to which it belongs, are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation, pain, and fever.[2]

Furthermore, various derivatives of anthranilic acid have been investigated for their potential as:

  • Antimicrobial and antiviral agents.

  • Anticancer agents by initiating apoptosis and inhibiting key signaling pathways.

  • Inhibitors of aldo-keto reductase enzymes.

  • Neuroprotective agents.

Hypothesized Mechanism of Action (NSAID-like):

G ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation N4FPAA This compound N4FPAA->COX_Enzymes Inhibition

Caption: Hypothesized inhibitory action of this compound on the cyclooxygenase pathway.

Conclusion

This compound is a compound with established physical properties and significant potential for further investigation, particularly in the realm of medicinal chemistry. This guide provides foundational data and standardized protocols to aid researchers in their studies. Further experimental validation of its predicted properties, a comprehensive analysis of its spectral data, and in-depth exploration of its biological mechanisms of action are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to N-(4-Fluorophenyl)anthranilic acid (CAS 54-60-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Fluorophenyl)anthranilic acid, with CAS number 54-60-4, is an aromatic organic compound and a derivative of anthranilic acid. It belongs to the class of fenamic acids, which are known for their pharmacological activities. Structurally, it is the N-phenyl derivative of anthranilic acid, featuring a fluorine atom substituted at the para-position of the phenyl ring. This substitution can significantly influence the molecule's physicochemical properties and biological activity. This document provides a comprehensive technical overview of its properties, synthesis, analytical characterization, and known biological significance, serving as a valuable resource for professionals in research and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
CAS Number 54-60-4[1]
Molecular Formula C₁₃H₁₀FNO₂[1]
Molecular Weight 231.22 g/mol [1]
Melting Point 199-203 °C[1][2]
Boiling Point 378.4 ± 27.0 °C (Predicted)[1]
Density 1.342 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.68 ± 0.36 (Predicted)[1]
Appearance Solid or liquid[3]

Synthesis and Experimental Protocols

The primary synthetic route for this compound and its analogs is the Ullmann condensation.[4][5] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.

Ullmann Condensation Protocol

A general method for the synthesis of N-aryl anthranilic acids involves the reaction of an o-halobenzoic acid with a substituted aniline.[4]

Reagents and Materials:

  • o-Chlorobenzoic acid

  • 4-Fluoroaniline

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Cupric Oxide (CuO) or other copper catalyst

  • Ethanol (95%) for recrystallization

  • Dilute Hydrochloric Acid (HCl)

Experimental Procedure:

  • A mixture of o-chlorobenzoic acid, 4-fluoroaniline (in appropriate molar ratios), anhydrous potassium carbonate, and a catalytic amount of cupric oxide is prepared.[4]

  • The reaction mixture is refluxed for a period of 6-8 hours.[4] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the solid obtained is suspended in water.[4]

  • The title compound, this compound, is precipitated by the addition of dilute hydrochloric acid.[4]

  • The crude product is then filtered, dried, and recrystallized from a suitable solvent such as 95% ethanol to yield the purified compound.[4]

Note: Modified Ullmann coupling reactions using ionic liquids have also been developed, offering advantages such as environmental friendliness and high yields.[6] Microwave-assisted synthesis can also significantly reduce reaction times.[7]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Reactant1 o-Chlorobenzoic Acid Reaction Ullmann Condensation (Reflux, 6-8h) Reactant1->Reaction Reactant2 4-Fluoroaniline Reactant2->Reaction Catalyst CuO (catalyst) Catalyst->Reaction Base K2CO3 Base->Reaction Precipitation Precipitation with dilute HCl Reaction->Precipitation Purification Recrystallization (Ethanol) Precipitation->Purification Product This compound Purification->Product

Caption: Ullmann condensation workflow for synthesis.

Analytical Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic methods.

TechniqueObserved CharacteristicsReference
¹H NMR The spectrum would show characteristic signals for the aromatic protons on both phenyl rings, as well as a signal for the amine proton. The fluorine substitution would cause splitting of adjacent proton signals.[8]
¹³C NMR The spectrum would display distinct resonances for each carbon atom, including the carboxylic acid carbon, and the carbon atoms of the aromatic rings. The carbon attached to the fluorine atom would exhibit a characteristic C-F coupling.[8]
IR Spectroscopy Key absorption bands would be observed for N-H stretching (around 3280-3110 cm⁻¹), C=O stretching of the carboxylic acid (around 1710-1678 cm⁻¹), and O-H stretching (broad band, 3300-2600 cm⁻¹).[4]
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 231.22).[1][7]

Pharmacological Activity and Mechanism of Action

This compound belongs to the fenamate class of compounds, which are recognized as non-steroidal anti-inflammatory drugs (NSAIDs).[9] The parent compound, N-phenylanthranilic acid (fenamic acid), and its derivatives are known to exhibit anti-inflammatory, analgesic, and antipyretic properties.[10]

Mechanism of Action

The primary mechanism of action for fenamates involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[10] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10] By blocking COX, this compound would reduce prostaglandin synthesis, thereby exerting its anti-inflammatory effects.

Potential Therapeutic Applications

Derivatives of anthranilic acid are a cornerstone for the development of drugs for a wide range of diseases.[11][12] They have been investigated for various pharmacological activities, including:

  • Anti-inflammatory and Analgesic: As part of the fenamate family.[11][13]

  • Anticancer: Some derivatives have shown cytotoxic activity against human cancer cells.[13][14]

  • Antiviral: Inhibition of enzymes like hepatitis C virus NS5B polymerase has been reported for some analogs.[12]

  • Antitubercular: Anthranilic acid derivatives have been explored as inhibitors of enzymes essential for Mycobacterium tuberculosis viability.[15]

  • Neuroprotective: Some derivatives have been studied for their potential to downregulate pathways involved in neurodegeneration.[12]

  • FUBP1 Inhibition: Certain anthranilic acid derivatives have been identified as inhibitors of the Far Upstream Element Binding Protein 1 (FUBP1), which plays a role in regulating c-Myc expression.[16]

Pro-inflammatory Signaling Pathway

SignalingPathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effect Physiological Effect MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 MembranePhospholipids->PLA2 Stimulus ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX COX Enzymes (COX-1 & COX-2) ArachidonicAcid->COX substrate Prostaglandins Prostaglandins COX->Prostaglandins produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates Inhibitor This compound (NSAID) Inhibitor->COX Inhibits

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Toxicology and Safety

While specific toxicological data for this compound is limited, information on the parent compound, anthranilic acid, and general fenamates provides guidance.

Data TypeInformationReference
Acute Oral Toxicity (Anthranilic Acid) LD50: 4549-5410 mg/kg (rat), 1400 mg/kg (mouse)[17]
Hazards May cause skin, eye, and respiratory irritation. Moderately toxic by ingestion.[18][19]
Hazard Codes Xi (Irritant), C (Corrosive)[1]

Safety Precautions: Standard laboratory safety practices should be employed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[18][20]

Conclusion

This compound (CAS 54-60-4) is a compound of significant interest due to its relationship with the pharmacologically active fenamate class of NSAIDs. Its synthesis is well-established through methods like the Ullmann condensation, and its structure can be readily confirmed using standard analytical techniques. The core mechanism of action is presumed to be the inhibition of COX enzymes, leading to anti-inflammatory effects. The broader family of anthranilic acid derivatives continues to be a fertile ground for the discovery of new therapeutic agents for a multitude of diseases. This guide provides a foundational technical resource for scientists and researchers engaged in the exploration and development of this and related compounds.

References

Structure and molecular weight of N-(4-Fluorophenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Fluorophenyl)anthranilic acid is a synthetic organic compound belonging to the class of fenamic acid derivatives. This document provides an in-depth overview of its chemical structure, molecular weight, and key physicochemical properties. It further details a likely synthetic protocol based on established chemical reactions and explores its potential biological activities and associated signaling pathways, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is characterized by an anthranilic acid moiety N-substituted with a 4-fluorophenyl group. The fluorine substitution on the phenyl ring is a key structural feature that can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby impacting its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₀FNO₂[1]
Molecular Weight 231.23 g/mol [1]
Appearance Off-white powder[2]
Melting Point 198-200 °C[1]
CAS Number 54-60-4[1]

Synthesis Protocol

The synthesis of this compound can be achieved via the Ullmann condensation, a well-established method for the formation of carbon-nitrogen bonds. This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst.

Experimental Protocol: Ullmann Condensation

Materials:

  • 2-Chlorobenzoic acid

  • 4-Fluoroaniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper(I) oxide (Cu₂O)

  • Amyl alcohol

  • Concentrated hydrochloric acid (HCl)

  • Decolorizing carbon

Procedure:

  • A mixture of 2-chlorobenzoic acid, 4-fluoroaniline, anhydrous potassium carbonate, and a catalytic amount of copper(I) oxide in amyl alcohol is refluxed.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess solvent is removed by steam distillation.

  • The hot residue is treated with decolorizing carbon and filtered.

  • The filtrate is then acidified with concentrated hydrochloric acid to precipitate the crude this compound.

  • The precipitate is filtered, washed with cold water, and dried.

  • Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

G reagents 2-Chlorobenzoic Acid + 4-Fluoroaniline intermediate Reaction Mixture reagents->intermediate Ullmann Condensation catalyst Cu₂O, K₂CO₃ Amyl Alcohol, Reflux workup Steam Distillation Decolorizing Carbon Filtration intermediate->workup precipitation Acidification (HCl) workup->precipitation product This compound precipitation->product

Fig. 1: Synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

Derivatives of anthranilic acid are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The mechanisms underlying these effects often involve interactions with specific cellular signaling pathways.

Inhibition of the Cyclooxygenase (COX) Pathway

Many N-phenylanthranilic acid derivatives, known as fenamates, are non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[2] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] It is plausible that this compound also acts as a COX inhibitor.

AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain Fever PGs->Inflammation NFPAA This compound NFPAA->COX

Fig. 2: Potential inhibition of the COX pathway.
Modulation of Far Upstream Element (FUSE) Binding Protein 1 (FUBP1)

Recent studies have identified anthranilic acid derivatives as inhibitors of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1).[3] FUBP1 is a regulator of the transcription of the c-Myc proto-oncogene, which is a key driver of cell proliferation and is often dysregulated in cancer.[3] Inhibition of FUBP1 can lead to the downregulation of c-Myc, suggesting a potential anticancer mechanism.

FUBP1 FUBP1 FUSE FUSE (c-Myc Promoter) FUBP1->FUSE cMyc_transcription c-Myc Transcription FUSE->cMyc_transcription cMyc_protein c-Myc Protein cMyc_transcription->cMyc_protein proliferation Cell Proliferation cMyc_protein->proliferation NFPAA This compound NFPAA->FUBP1

Fig. 3: Postulated FUBP1 inhibitory pathway.
Antagonism of G Protein-Coupled Receptor 17 (GPR17)

Anthranilic acid derivatives have also been explored as antagonists of the G protein-coupled receptor 17 (GPR17).[4] GPR17 is implicated in various physiological processes, and its modulation is being investigated for therapeutic potential in several diseases.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug development. Its straightforward synthesis and the known biological activities of related compounds suggest its potential as a lead structure for the development of novel therapeutics. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its pharmacological profile.

References

An In-depth Technical Guide to the Solubility of N-(4-Fluorophenyl)anthranilic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(4-Fluorophenyl)anthranilic acid, a non-steroidal anti-inflammatory drug (NSAID) also known as flufenamic acid. Understanding the solubility of this active pharmaceutical ingredient (API) in various organic solvents is critical for its formulation, purification, and analytical method development. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and presents a logical workflow for such experiments.

Core Concept: Solubility in Drug Development

The solubility of an API is a fundamental physicochemical property that influences its bioavailability and therapeutic efficacy. For this compound, which is classified as a Biopharmaceutics Classification System (BCS) Class II drug, its low aqueous solubility and high permeability make solubility enhancement a key consideration in formulation development.[1] Knowledge of its solubility in organic solvents is essential for processes such as crystallization, salt formation, and the development of amorphous solid dispersions to improve its dissolution rate and subsequent absorption.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents at various temperatures. The following tables summarize the available quantitative data, primarily presenting solubility in mole fraction, a common unit in thermodynamic studies.

Table 1: Mole Fraction Solubility of this compound in Various Neat Solvents at Different Temperatures [2][3]

Solvent298.2 K (25 °C)303.2 K (30 °C)308.2 K (35 °C)313.2 K (40 °C)318.2 K (45 °C)
Dimethyl Sulfoxide (DMSO)2.18 x 10⁻¹2.36 x 10⁻¹2.53 x 10⁻¹2.70 x 10⁻¹2.86 x 10⁻¹
Transcutol®2.02 x 10⁻¹2.22 x 10⁻¹2.41 x 10⁻¹2.60 x 10⁻¹2.78 x 10⁻¹
2-Butanol1.16 x 10⁻¹1.31 x 10⁻¹1.47 x 10⁻¹1.63 x 10⁻¹1.79 x 10⁻¹
1-Butanol1.14 x 10⁻¹1.29 x 10⁻¹1.45 x 10⁻¹1.61 x 10⁻¹1.77 x 10⁻¹
Isopropanol (IPA)8.96 x 10⁻²1.02 x 10⁻¹1.16 x 10⁻¹1.30 x 10⁻¹1.44 x 10⁻¹
Ethanol6.81 x 10⁻²7.85 x 10⁻²8.99 x 10⁻²1.01 x 10⁻¹1.12 x 10⁻¹
Polyethylene Glycol-400 (PEG-400)4.89 x 10⁻²5.21 x 10⁻²5.54 x 10⁻²5.85 x 10⁻²6.16 x 10⁻²
Methanol4.01 x 10⁻²4.61 x 10⁻²5.22 x 10⁻²5.76 x 10⁻²6.29 x 10⁻²
Propylene Glycol (PG)1.39 x 10⁻²1.51 x 10⁻²1.63 x 10⁻²1.72 x 10⁻²1.81 x 10⁻²
Ethylene Glycol (EG)9.70 x 10⁻³1.04 x 10⁻²1.11 x 10⁻²1.15 x 10⁻²1.20 x 10⁻²
Water1.10 x 10⁻⁶1.24 x 10⁻⁶1.37 x 10⁻⁶1.49 x 10⁻⁶1.60 x 10⁻⁶

Table 2: Solubility of this compound in Selected Solvents in mg/mL [4][5]

SolventSolubility (mg/mL)
Dimethylformamide~ 59
Dimethyl Sulfoxide (DMSO)~ 39
Ethanol~ 11

It is noteworthy that this compound is freely soluble in solvents like Carbitol, methanol, ethanol, isopropanol, 1-butanol, and 2-butanol, and very soluble in dimethyl sulfoxide.[2][6] Conversely, it is practically insoluble in water.[2][6]

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a crucial experiment in pharmaceutical sciences. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

2. Materials and Equipment:

  • This compound (crystalline solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3. Procedure:

  • Preparation: An excess amount of solid this compound is added to a series of vials containing a known volume of the selected organic solvent. The excess solid ensures that a saturated solution is formed.

  • Equilibration: The vials are sealed and placed in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C, 37 °C). The samples are agitated for a sufficient period to reach equilibrium, which is typically 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Phase Separation: After equilibration, the vials are removed from the shaker and allowed to stand to allow the undissolved solid to settle. The supernatant is then carefully separated from the excess solid. This is commonly achieved by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification: The clear, saturated solution is then diluted with a suitable solvent to a concentration within the calibrated range of the analytical instrument. The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC-UV. A calibration curve is prepared using standard solutions of known concentrations.

  • Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, mol/L, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the equilibrium solubility determination experiment.

Solubility_Workflow A Preparation: Add excess this compound to organic solvent in sealed vials B Equilibration: Agitate vials in a temperature-controlled shaker for 24-72 hours A->B C Phase Separation: Centrifuge and filter the supernatant to remove undissolved solid B->C D Quantification: Dilute the saturated solution and analyze by HPLC-UV or UV-Vis spectroscopy C->D E Data Analysis: Calculate solubility from the measured concentration and dilution factor D->E F Result: Equilibrium solubility of the compound in the specified solvent and temperature E->F

Caption: Workflow for Equilibrium Solubility Determination.

This guide provides essential data and methodologies for researchers and professionals working with this compound. The presented solubility information is critical for informed decision-making during the drug development process, from early-stage formulation to final product manufacturing.

References

A Technical Guide to the Discovery and History of N-aryl Anthranilic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-aryl anthranilic acids, commonly known as fenamates, represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). Their history is a compelling narrative of chemical synthesis innovation leading to major therapeutic breakthroughs. This document provides an in-depth exploration of the core discoveries, key chemical reactions, and the evolution of these compounds from laboratory curiosities to clinically vital medicines. It details the pivotal Ullmann condensation reaction that enabled their synthesis, the pioneering work at Parke-Davis that uncovered their pharmacological potential, and their mechanism of action as cyclooxygenase inhibitors. This guide includes detailed experimental protocols for their synthesis and biological evaluation, quantitative data on their activity, and graphical representations of key chemical and biological pathways to provide a comprehensive resource for professionals in the field.

The Foundational Chemistry: The Ullmann Condensation

The journey of N-aryl anthranilic acids begins with a breakthrough in synthetic organic chemistry. The ability to form a carbon-nitrogen bond between an aryl halide and an amine was the critical step needed to construct the core scaffold of this entire class of compounds.

Discovery by Ullmann and Goldberg

In 1901, Fritz Ullmann reported a copper-mediated coupling reaction between two aryl halides to form a biaryl product.[1] This reaction, now known as the Ullmann reaction, was a landmark achievement.[1] Shortly thereafter, Ullmann and Irma Goldberg extended this methodology to the formation of aryl C-N and C-O bonds, a transformation referred to as the Ullmann condensation or Goldberg reaction.[2]

This reaction traditionally involves the coupling of an aryl halide with an amine (or alcohol/thiol) in the presence of a copper catalyst at high temperatures.[2] The coupling of a halo-benzoic acid with an aniline derivative proved to be the key method for synthesizing N-aryl anthranilic acids.[2] Early procedures required harsh conditions, often using high-boiling polar solvents like nitrobenzene or N-methylpyrrolidone and temperatures exceeding 200°C with stoichiometric amounts of copper.[2]

Caption: General scheme of the Ullmann Condensation for synthesis.

The Birth of the Fenamates: From Chemical Scaffold to Anti-Inflammatory Drugs

For decades, N-aryl anthranilic acids remained primarily of academic interest. This changed in the 1960s when a team at Parke-Davis, led by scientist Claude Winder, began investigating this class for potential therapeutic applications. Their work led to the discovery of the potent anti-inflammatory properties of these compounds, giving rise to a new family of NSAIDs collectively known as "fenamates."

This research culminated in the invention of three clinically important drugs:

  • Mefenamic Acid (1961): An analogue synthesized from o-chlorobenzoic acid and 2,3-dimethylaniline.[3]

  • Flufenamic Acid (1963): A potent derivative with a trifluoromethyl substitution.

  • Meclofenamic Acid (1964): A particularly potent agent derived from N-(2,6-dichloro-m-tolyl)anthranilic acid.

These discoveries established N-aryl anthranilic acids as a cornerstone of non-steroidal anti-inflammatory therapy.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Like other NSAIDs, the therapeutic effects (analgesic, anti-inflammatory, and antipyretic) of the fenamates are primarily derived from their ability to inhibit the cyclooxygenase (COX) enzymes.[3][4] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[5]

  • COX-1 is constitutively expressed and plays a role in physiological functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.

Most fenamates are non-selective inhibitors, meaning they inhibit both COX-1 and COX-2.[3] The inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.[5]

COX_Pathway AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H₂ COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGD₂, PGE₂) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Fenamates N-Aryl Anthranilic Acids (Fenamates) Fenamates->COX1 Inhibit Fenamates->COX2 Inhibit

Caption: Simplified COX pathway showing inhibition by fenamates.

Quantitative Data: COX Inhibition

The inhibitory potency of fenamates against COX-1 and COX-2 is a key determinant of their efficacy and side-effect profile. This data is typically expressed as the half-maximal inhibitory concentration (IC₅₀).

CompoundDiscovery YearStructure HighlightsCOX-1 IC₅₀COX-2 IC₅₀
Mefenamic Acid 1961N-(2,3-dimethylphenyl)40 nM[6][7][8]3.0 µM[6][7][8]
Flufenamic Acid 1963N-(3-trifluoromethylphenyl)9.96 µM[9]Data varies
Meclofenamic Acid 1964N-(2,6-dichloro-3-methylphenyl)Data variesData varies

Note: IC₅₀ values can vary significantly between different assays and experimental conditions. The values presented are representative figures from published studies.

Experimental Protocols

Synthesis: Ullmann Condensation for N-Phenylanthranilic Acid

This protocol provides a representative method for the synthesis of N-aryl anthranilic acids.

Materials:

  • o-Chlorobenzoic acid

  • Aniline (substituted or unsubstituted)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Cupric Oxide (CuO) or Copper powder

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-chlorobenzoic acid (1 mol equivalent), the desired aniline derivative (1.2-2.0 mol equivalents), anhydrous potassium carbonate (approx. 1.5 mol equivalents), and a catalytic amount of cupric oxide (e.g., 1 g per mole of benzoic acid).[10]

  • Reflux: Heat the mixture under reflux for 6-8 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).[10]

  • Workup: After cooling to room temperature, suspend the solid mixture in water.

  • Precipitation: While stirring vigorously, slowly add dilute hydrochloric acid to the aqueous suspension until the pH is acidic (pH ~3-4). This will precipitate the crude N-aryl anthranilic acid product.[10]

  • Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as 95% ethanol, to yield the purified N-aryl anthranilic acid.[10]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as melting point determination, IR spectroscopy, ¹H NMR, and mass spectrometry.[10]

Synthesis_Workflow Start Combine Reactants: - o-Chlorobenzoic Acid - Aniline - K₂CO₃ - CuO Catalyst Reflux Heat under Reflux (6-8 hours) Start->Reflux Cool Cool to Room Temp Reflux->Cool Suspend Suspend in Water Cool->Suspend Acidify Acidify with HCl to Precipitate Product Suspend->Acidify Filter Vacuum Filter & Wash with Water Acidify->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Characterize Characterize Product (NMR, IR, MS, MP) Recrystallize->Characterize

Caption: Experimental workflow for synthesis and purification.

Biological Assay: Carrageenan-Induced Rat Paw Edema

This is a classic and widely used in vivo model to assess the acute anti-inflammatory activity of new compounds.[11][12]

Principle: Sub-plantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a reproducible inflammatory response characterized by edema (swelling).[12][13] The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.[14]

Procedure:

  • Animal Acclimatization: Use healthy Wistar or Sprague-Dawley rats, allowing them to acclimatize to laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V₀) reading.[13]

  • Compound Administration: Divide animals into groups (e.g., control, reference drug, test compound groups). Administer the test compound (e.g., suspended in 1% Tween-80) orally or via intraperitoneal injection. The control group receives only the vehicle.[14]

  • Induction of Inflammation: One hour after administering the test compound, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.[13]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.[13][14] The peak edema is usually observed around the 3-hour mark.[13][15]

  • Data Analysis:

    • Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for the treated groups relative to the control group using the formula: % Inhibition = [ (Vₑ control - Vₑ treated) / Vₑ control ] x 100.[14]

Conclusion and Future Outlook

The discovery and development of N-aryl anthranilic acids are a testament to the synergy between synthetic chemistry and pharmacology. The Ullmann condensation provided the essential tool to build a novel chemical scaffold, which was later found by systematic biological screening to possess powerful anti-inflammatory properties. The resulting fenamates have become indispensable drugs for managing pain and inflammation. Current research continues to build on this legacy, focusing on developing derivatives with improved selectivity for COX-2 to reduce side effects, or exploring novel therapeutic applications beyond inflammation.[5][16] The history of the fenamates serves as a powerful model for modern drug discovery, illustrating the path from fundamental chemical reaction to impactful clinical medicine.

References

The Ascendant Trajectory of Fluorinated Anthranilic Acid Derivatives: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – As the landscape of scientific inquiry continually evolves, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount strategy in drug discovery and materials science. Among the myriad of fluorinated scaffolds, derivatives of anthranilic acid have garnered significant attention, demonstrating remarkable potential across a spectrum of research applications. This technical guide delineates the core research applications of fluorinated anthranilic acid derivatives, offering an in-depth resource for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, provides detailed experimental protocols for pivotal studies, and visualizes complex biological pathways and experimental workflows.

Therapeutic Potential in Oncology: Inhibition of FUBP1

Fluorinated anthranilic acid derivatives have been identified as potent inhibitors of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1), a transcriptional regulator implicated in various cancers. FUBP1 promotes tumorigenesis by activating the transcription of the proto-oncogene c-Myc and repressing the cell cycle inhibitor p21.[1][2] Inhibition of FUBP1 presents a promising strategy for cancer therapy.

Signaling Pathway of FUBP1 in Cancer

The following diagram illustrates the role of FUBP1 in the regulation of c-Myc and p21 and the mechanism of its inhibition by fluorinated anthranilic acid derivatives.

FUBP1_Pathway FUBP1 Signaling Pathway in Cancer FUBP1 FUBP1 FUSE FUSE (Far Upstream Element) FUBP1->FUSE binds to cMyc c-Myc Gene FUSE->cMyc activates transcription p21 p21 Gene FUSE->p21 represses transcription Proliferation Cell Proliferation & Tumor Growth cMyc->Proliferation p21->Proliferation Apoptosis Apoptosis p21->Apoptosis Fluorinated_AA Fluorinated Anthranilic Acid Derivative Fluorinated_AA->FUBP1 inhibits

Caption: FUBP1's role in cancer cell proliferation and its inhibition.

Quantitative Analysis of FUBP1 Inhibition

A selection of fluorinated anthranilic acid derivatives has been evaluated for their ability to inhibit FUBP1, with IC50 values determined in cell-based assays.[1]

Compound IDStructureIC50 (µM) in Assay 2
9 5-fluoro-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)benzoic acid15
59 5-fluoro-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzoic acid25
63 2-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-5-fluorobenzoic acid10
Experimental Protocol: FUBP1-FUSE Gel Shift Assay

This assay is crucial for demonstrating the direct inhibition of the FUBP1-FUSE DNA interaction.

Materials:

  • Purified recombinant FUBP1 protein

  • Double-stranded DNA probe containing the FUSE sequence, end-labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye)

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Poly(dI-dC) as a non-specific competitor DNA

  • Fluorinated anthranilic acid derivatives (test compounds)

  • Native polyacrylamide gel (e.g., 6%)

  • TBE or TGE running buffer

  • Chemiluminescent or fluorescent detection reagents

Procedure:

  • Prepare binding reactions in microcentrifuge tubes. To each tube, add binding buffer, poly(dI-dC), and the labeled FUSE probe.

  • Add the test compound at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).

  • Add the purified FUBP1 protein to all tubes except for the negative control (probe only).

  • Incubate the reactions at room temperature for 20-30 minutes to allow for binding.

  • Load the samples onto a pre-run native polyacrylamide gel.

  • Perform electrophoresis at a constant voltage until the free probe has migrated a sufficient distance.

  • Transfer the DNA from the gel to a nylon membrane.

  • Detect the labeled probe using an appropriate imaging system. A decrease in the shifted band (FUBP1-FUSE complex) in the presence of the test compound indicates inhibition.

Combating Tuberculosis: Targeting Mycolic Acid Synthesis

Fluorinated anthranilic acid derivatives have emerged as inhibitors of MabA (FabG1), a key enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis.[3][4] This system is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.

Mycolic Acid Biosynthesis Pathway and MabA Inhibition

The following diagram illustrates the role of MabA in the mycolic acid biosynthesis pathway and its inhibition.

Mycolic_Acid_Pathway Mycolic Acid Biosynthesis and MabA Inhibition cluster_FASII FAS-II Elongation Cycle KasA_B KasA/KasB (β-ketoacyl-ACP synthase) MabA MabA (FabG1) (β-ketoacyl-ACP reductase) KasA_B->MabA β-ketoacyl-ACP HadABC HadABC (β-hydroxyacyl-ACP dehydratase) MabA->HadABC β-hydroxyacyl-ACP InhA InhA (enoyl-ACP reductase) HadABC->InhA trans-2-enoyl-ACP InhA->KasA_B Acyl-ACP (elongated) Mycolic_Acid Mycolic Acids InhA->Mycolic_Acid precursors Fluorinated_AA Fluorinated Anthranilic Acid Derivative Fluorinated_AA->MabA inhibits Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: Inhibition of the mycolic acid synthesis enzyme MabA.

Quantitative Analysis of MabA Inhibition and Antitubercular Activity

The inhibitory activity of fluorinated anthranilic acid derivatives against MabA and their antitubercular activity against M. tuberculosis H37Rv have been determined.[4]

Compound IDMabA IC50 (µM)M. tuberculosis H37Rv MIC90 (µM)
12 25 ± 3100
16 50 ± 5100
18 > 300300
Experimental Protocol: LC-MS/MS-based MabA Enzymatic Assay

This assay provides a sensitive and high-throughput method for measuring MabA inhibition.[5]

Materials:

  • Purified recombinant MabA enzyme

  • Acetoacetyl-CoA (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • Fluorinated anthranilic acid derivatives (test compounds)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and the MabA enzyme in a 384-well plate.

  • Add the test compounds at various concentrations.

  • Initiate the enzymatic reaction by adding acetoacetyl-CoA.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the plate to pellet any precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the product, hydroxybutyryl-CoA, formed.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Metal Complexes: Anticancer and Antimicrobial Applications

Trifluorinated anthranilic acid derivatives can act as ligands to form metal complexes with potential therapeutic applications.[6][7] These complexes have demonstrated cytotoxic effects against cancer cell lines and antimicrobial activity.

Quantitative Analysis of Cytotoxicity

The cytotoxic activity of metal complexes of trifluorinated anthranilic acid has been evaluated against human cancer cell lines.[7]

Complex IDMetal IonCancer Cell LineIC50 (µM)
[Co2(L)(phen)(Ac)(PLC)] Cobalt(II)A549 (Lung)1.369
[Co2(L)(phen)(Ac)(PLC)] Cobalt(II)HeLa (Cervical)2.129
[Zn2(L)(phen)(Ac)(PLC)] Zinc(II)A549 (Lung)> 10
[Zn2(L)(phen)(Ac)(PLC)] Zinc(II)HeLa (Cervical)> 10
(L = (2-carboxylato-5-(trifluoromethyl)phenyl)(3-hydroxy-4-methoxyphenoxy)amide, phen = 1,10-phenanthroline, Ac = acetate, PLC = 2-amino-4-trifluoromethylbenzoate)
Experimental Protocol: Synthesis of a Trifluorinated Anthranilic Acid Metal Complex

This protocol provides a general method for the synthesis of these complexes.[8]

Materials:

  • Trifluorinated anthranilic acid derivative (ligand)

  • Metal salt (e.g., cobalt(II) acetate, zinc(II) acetate)

  • Co-ligand (e.g., 1,10-phenanthroline)

  • Solvent (e.g., methanol, ethanol)

  • Base (e.g., triethylamine)

Procedure:

  • Dissolve the trifluorinated anthranilic acid derivative and the co-ligand in the chosen solvent.

  • Add the base to deprotonate the carboxylic acid group of the ligand.

  • Slowly add a solution of the metal salt in the same solvent to the ligand solution while stirring.

  • Reflux the reaction mixture for several hours.

  • Allow the solution to cool to room temperature, which may result in the precipitation of the complex.

  • Collect the solid product by filtration, wash it with the solvent, and dry it under vacuum.

  • Characterize the complex using techniques such as FT-IR, UV-Vis, elemental analysis, and X-ray crystallography.

Agrochemical Innovations: Insecticidal Diamides

Fluorinated anthranilic diamides are a class of insecticides that act as potent activators of insect ryanodine receptors (RyRs).[9][10] This activation leads to the uncontrolled release of intracellular calcium, causing muscle paralysis and death in susceptible insects.

Mode of Action of Anthranilic Diamide Insecticides

The following diagram illustrates the activation of insect ryanodine receptors by fluorinated anthranilic diamides.

Ryanodine_Receptor_Pathway Insect Ryanodine Receptor Activation cluster_muscle Insect Muscle Cell RyR Ryanodine Receptor (RyR) (Ca2+ Channel) SR Sarcoplasmic Reticulum (SR) (Ca2+ Store) RyR->SR opens channel on Ca_out Cytosolic Ca2+ SR->Ca_out uncontrolled release Contraction Muscle Contraction & Paralysis Ca_out->Contraction Fluorinated_AD Fluorinated Anthranilic Diamide Fluorinated_AD->RyR activates

Caption: Activation of insect ryanodine receptors by diamides.

Quantitative Analysis of Insecticidal Activity

The insecticidal activity of fluorinated anthranilic diamides has been evaluated against various pests, including the diamondback moth (Plutella xylostella).[11]

Compound IDConcentration (µg/mL)Mortality (%) against P. xylostella
17e 1100
Cyantraniliprole 180
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This method is commonly used to assess the efficacy of insecticides against leaf-feeding insects.[12]

Materials:

  • Fluorinated anthranilic diamide derivatives (test compounds)

  • Solvent (e.g., acetone) and surfactant (e.g., Triton X-100)

  • Cabbage leaves or other suitable host plant leaves

  • Third-instar larvae of Plutella xylostella

  • Petri dishes lined with filter paper

  • Ventilated containers for rearing

Procedure:

  • Prepare serial dilutions of the test compounds in an acetone-water solution containing a surfactant.

  • Dip cabbage leaf discs of a uniform size into each test solution for a set period (e.g., 10 seconds).

  • Allow the treated leaves to air-dry.

  • Place one treated leaf disc into each Petri dish lined with moistened filter paper.

  • Introduce a known number of larvae (e.g., 10) into each Petri dish.

  • Seal the Petri dishes and incubate them under controlled conditions (temperature, humidity, and photoperiod).

  • Assess larval mortality at specific time points (e.g., 24, 48, and 72 hours) after treatment.

  • Calculate the corrected mortality using Abbott's formula and determine the LC50 value.

This guide provides a comprehensive overview of the burgeoning research applications of fluorinated anthranilic acid derivatives. The versatility of this chemical scaffold, coupled with the unique properties of fluorine, positions these compounds as promising candidates for future advancements in medicine and agriculture. The provided data and protocols serve as a foundational resource to stimulate and guide further research in this exciting field.

References

Spectroscopic Profile of N-(4-Fluorophenyl)anthranilic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Structure

N-(4-Fluorophenyl)anthranilic acid

  • IUPAC Name: 2-((4-fluorophenyl)amino)benzoic acid

  • CAS Number: 54380-60-4

  • Molecular Formula: C₁₃H₁₀FNO₂

  • Molecular Weight: 231.22 g/mol

Spectroscopic Data Summary

The following tables summarize the predicted and typical spectroscopic data for this compound. This data is derived from the analysis of analogous compounds, including N-phenylanthranilic acid and various fluoroaromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.0 - 11.0br s1HCOOH
~9.5s1HNH
~7.9 - 8.1d1HAr-H
~7.1 - 7.4m4HAr-H
~6.9 - 7.1t1HAr-H
~6.7 - 6.9d2HAr-H

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~170C=O (Carboxylic Acid)
~155 - 160 (d)C-F
~145Quaternary Ar-C
~138Quaternary Ar-C
~134Ar-CH
~125 (d)Ar-CH
~122Ar-CH
~118Quaternary Ar-C
~116 (d)Ar-CH
~115Ar-CH

Solvent: DMSO-d₆. 'd' denotes a doublet due to C-F coupling.

Table 3: Typical IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, SharpN-H Stretch
~2500-3300BroadO-H Stretch (Carboxylic Acid)
~1680StrongC=O Stretch (Carboxylic Acid)
~1600, ~1580, ~1500Medium-StrongC=C Stretch (Aromatic)
~1250StrongC-N Stretch
~1220StrongC-F Stretch
~750StrongC-H Bend (ortho-disubstituted ring)

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
231High[M]⁺ (Molecular Ion)
214Moderate[M - OH]⁺
186Moderate[M - COOH]⁺
136Moderate[C₇H₄NO₂]⁺
95High[C₆H₄F]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard protocols for the analysis of aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a spectral width of 0-12 ppm.

    • Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of 0-200 ppm.

    • A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation & Confirmation Data_Analysis->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report/ Whitepaper

An In-depth Technical Guide to the Mechanism of Action of N-phenylanthranilic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological effects of N-phenylanthranilic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as fenamates. This document delves into their primary mode of action, as well as recently elucidated secondary targets, offering a multifaceted perspective on their therapeutic potential and off-target effects.

Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism by which N-phenylanthranilic acid compounds exert their anti-inflammatory, analgesic, and antipyretic effects is through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[3][4]

By blocking the active site of COX enzymes, fenamates prevent the synthesis of prostaglandins such as PGE2, thereby mitigating the inflammatory response.[3][5] The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic properties, while the inhibition of the constitutively expressed COX-1 can lead to undesirable side effects, particularly in the gastrointestinal tract.[5]

Quantitative Data: COX Inhibition

The inhibitory potency of various N-phenylanthranilic acid derivatives against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Mefenamic Acid1.50.81.875
Flufenamic Acid0.10.30.33
Meclofenamic Acid0.030.031
Niflumic Acid0.080.018

Note: These values are compiled from various sources and may differ based on experimental conditions.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method to determine the COX inhibitory activity of N-phenylanthranilic acid compounds is the in vitro COX inhibitor screening assay.

Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Reaction Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

  • Test compounds (N-phenylanthranilic acid derivatives)

  • Microplate reader

Procedure:

  • Prepare the reaction mixture in a 96-well plate containing reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Immediately measure the absorbance at 590 nm at regular intervals for a set period.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathway: Prostaglandin E2 Synthesis and Action

The inhibition of COX enzymes by N-phenylanthranilic acid compounds directly impacts the prostaglandin E2 (PGE2) signaling pathway, a critical cascade in inflammation and pain.

PGE2_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGES PGE Synthase PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 EP_receptors EP Receptors (EP1, EP2, EP3, EP4) PGE2->EP_receptors Cellular_Response Cellular Response (Inflammation, Pain, Fever) EP_receptors->Cellular_Response Fenamates N-phenylanthranilic acid compounds (Fenamates) Fenamates->COX

Prostaglandin E2 (PGE2) Synthesis and Inhibition by Fenamates.

Secondary Mechanisms of Action

Beyond their well-established role as COX inhibitors, N-phenylanthranilic acid compounds exhibit a range of other pharmacological activities by modulating various ion channels and enzymes. These secondary mechanisms may contribute to their therapeutic effects and also explain some of their adverse reactions.

Modulation of Ion Channels

Fenamates have been shown to modulate the activity of several types of ion channels, which are crucial for neuronal excitability, muscle contraction, and other physiological processes.

Certain fenamates can modulate γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This interaction can influence neuronal inhibition and may contribute to the analgesic effects of these compounds.

GABA_A_Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Cl_influx Chloride (Cl-) Influx GABA_A_Receptor->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Fenamates N-phenylanthranilic acid compounds (Fenamates) Fenamates->GABA_A_Receptor Modulation

Modulation of GABA-A Receptor Signaling by Fenamates.

Fenamates have been reported to interact with a variety of other ion channels, including:

  • Transient Receptor Potential (TRP) channels: Some fenamates can block TRP channels, which are involved in sensory perception, including pain and temperature.[6]

  • Potassium (K+) channels: Modulation of K+ channels can affect cellular excitability.

  • Chloride (Cl-) channels: Fenamates can act as both blockers and openers of different chloride channels.[1]

  • Sodium (Na+) and Calcium (Ca2+) channels: Interactions with these channels can influence neuronal signaling and muscle function.[2]

Quantitative Data: Ion Channel Modulation

CompoundTarget Ion ChannelEffectIC50 / EC50 (µM)
Flufenamic AcidTRPM4Inhibition~1
Niflumic AcidGlycine Receptors (α2, α3)Inhibition~25
Mefenamic AcidTRPM3Inhibition~25

Note: These values are illustrative and compiled from various studies.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) for Ion Channel Analysis

The TEVC technique is a powerful method to study the effects of compounds on ion channels expressed in Xenopus oocytes.

Principle: This method allows for the control of the membrane potential of a cell while measuring the currents flowing through the ion channels.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the ion channel of interest

  • TEVC setup (amplifier, micromanipulators, electrodes)

  • Recording solution (e.g., ND96)

  • Test compounds

Procedure:

  • Inject the cRNA of the target ion channel into Xenopus oocytes and incubate for 2-5 days to allow for protein expression.

  • Place an oocyte in the recording chamber perfused with the recording solution.

  • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

  • Clamp the membrane potential at a holding potential (e.g., -80 mV).

  • Apply a series of voltage steps to elicit ion channel currents and record the baseline activity.

  • Perfuse the oocyte with a solution containing the N-phenylanthranilic acid compound at a specific concentration.

  • Record the currents in the presence of the compound and compare them to the baseline to determine the effect (inhibition or activation).

  • Repeat with different concentrations to generate a dose-response curve and calculate the IC50 or EC50 value.

Inhibition of Aldo-Keto Reductases (AKRs)

Some N-phenylanthranilic acid derivatives have been identified as inhibitors of aldo-keto reductases, particularly members of the AKR1C subfamily. These enzymes are involved in the metabolism of steroids and prostaglandins, and their dysregulation has been implicated in various diseases, including cancer.

Quantitative Data: AKR1C Inhibition

CompoundAKR1C1 IC50 (µM)AKR1C2 IC50 (µM)AKR1C3 IC50 (µM)
Flufenamic Acid1.30.80.2
Meclofenamic Acid2.51.50.5

Note: Data compiled from various sources.

Induction of Mitochondrial Permeability Transition

Several N-phenylanthranilic acid compounds have been shown to induce the mitochondrial permeability transition (MPT), a process characterized by the opening of a non-specific pore in the inner mitochondrial membrane.[7] This can lead to mitochondrial swelling, uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors, ultimately contributing to cell death.[7] This mechanism may be relevant to both the therapeutic effects in cancer and the potential for hepatotoxicity.[7]

Experimental Protocol: Mitochondrial Permeability Transition Assay

Principle: This assay measures mitochondrial swelling, which is an indicator of MPT pore opening. Swelling is detected as a decrease in light absorbance at 540 nm.

Materials:

  • Isolated mitochondria

  • Mitochondrial suspension buffer

  • Ca2+ solution

  • Test compounds

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from a suitable source (e.g., rat liver).

  • Resuspend the isolated mitochondria in the suspension buffer.

  • Add the mitochondrial suspension to a cuvette in the spectrophotometer and record the baseline absorbance at 540 nm.

  • Add the N-phenylanthranilic acid compound to the cuvette.

  • Induce MPT by adding a Ca2+ solution.

  • Monitor the change in absorbance over time. A decrease in absorbance indicates mitochondrial swelling and MPT pore opening.

  • Compare the rate and extent of swelling in the presence and absence of the test compound.

Signaling Pathway: Intrinsic Apoptosis

The induction of the mitochondrial permeability transition by fenamates can trigger the intrinsic pathway of apoptosis.

Intrinsic_Apoptosis Fenamates N-phenylanthranilic acid compounds (Fenamates) Mitochondrion Mitochondrion Fenamates->Mitochondrion Induces MPT_Pore MPT Pore Opening Mitochondrion->MPT_Pore Cytochrome_c Cytochrome c Release MPT_Pore->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of Intrinsic Apoptosis via Mitochondrial Permeability Transition.

Conclusion

The mechanism of action of N-phenylanthranilic acid compounds is multifaceted. While their primary therapeutic effects are mediated through the inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis, a growing body of evidence highlights their interactions with a diverse array of other molecular targets. These secondary mechanisms, including the modulation of various ion channels, inhibition of aldo-keto reductases, and induction of mitochondrial permeability transition, likely contribute to both their therapeutic profile and their potential for adverse effects. A thorough understanding of this complex pharmacology is essential for the rational design of new derivatives with improved efficacy and safety profiles and for exploring the potential repurposing of these established drugs for new therapeutic indications.

References

N-(4-Fluorophenyl)anthranilic Acid: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(4-Fluorophenyl)anthranilic acid, a key derivative of anthranilic acid, has emerged as a significant building block in the design and synthesis of novel therapeutic agents. Its unique structural and electronic properties, conferred by the fluorine substitution, make it a valuable scaffold for developing compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of its role in medicinal chemistry, detailing its synthesis, applications, and the biological activities of its derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.

Synthesis of this compound

The primary method for synthesizing this compound and other N-aryl anthranilic acids is the Ullmann condensation . This copper-catalyzed reaction involves the coupling of an aryl halide with an amine.[1] In a typical procedure, 2-chlorobenzoic acid is reacted with 4-fluoroaniline in the presence of a copper catalyst and a base.[1][2]

Modifications to the traditional Ullmann reaction have been developed to improve yield, reduce reaction times, and employ more environmentally friendly conditions. These include the use of ionic liquids as solvents and microwave irradiation.[3][4]

Role in Medicinal Chemistry and Key Derivatives

The N-phenylanthranilic acid core is a "privileged" structure in medicinal chemistry, meaning it can serve as a scaffold for compounds that bind to a variety of biological targets.[5][6] The introduction of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and bioavailability of the resulting molecules.[7]

Derivatives of this compound have been investigated for a range of therapeutic applications, including:

  • Anti-inflammatory Agents: The parent structure is closely related to fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[8]

  • Anticancer Agents: Novel derivatives have shown potent cytotoxic activity against various cancer cell lines.[9] Some compounds act by inhibiting key signaling pathways involved in cancer progression, such as the mitogen-activated protein kinase (MAPK) pathway or by inducing apoptosis.[5][10]

  • Antitubercular Agents: Researchers have explored anthranilic acid derivatives as inhibitors of enzymes essential for the viability of Mycobacterium tuberculosis, such as MabA (FabG1).[11]

  • Antiviral Agents: Certain derivatives have been identified as inhibitors of viral polymerases, such as the hepatitis C virus (HCV) NS5B polymerase.[5]

  • Insecticides: Ester derivatives of anthranilic acid have demonstrated significant insecticidal activity.[12]

Quantitative Biological Data

The following tables summarize the biological activity of selected derivatives of this compound and related compounds.

Table 1: Anticancer Activity of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic Acid Derivatives [9]

Compound Description GI50 (μM) against select cancer cell lines
Ester Derivative 13 N/A Nanomolar concentrations
Ester Derivative 18 N/A Nanomolar concentrations

| Amide Derivative 19 | N-anthraniloylglycinate | Moderate inhibitory activity |

Table 2: Antitubercular Activity of Anthranilic Acid Derivatives against MabA [11][13]

Compound Modification to Anthranilic Acid Core IC50 (μM)
Compound 18 Pyrazole in position 4 of the phenyl ring 23
Compound 11 Tetrazole replacing carboxylic acid 24 - 35
Compounds 12-13 Acylsulfonamides replacing carboxylic acid 24 - 35
Reference Compound N/A ~37
Compound 16 Cyclopropyl-substituted alkyne at position 5 60
Compound 20 Quinoline ring instead of naphthyl ring 76
Compound 17 Unsubstituted alkyne at position 4 77
Compound 8 Alcohol replacing carboxylic acid > 333
Compound 9 Carboxamide replacing carboxylic acid > 333

| Compound 10 | Nitrile replacing carboxylic acid | > 333 |

Detailed Experimental Protocols

4.1. General Synthesis of N-Aryl Anthranilic Acids via Ullmann Condensation [2]

This protocol describes a general method for the synthesis of N-aryl anthranilic acids.

Materials:

  • o-chlorobenzoic acid

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Cupric oxide (catalyst)

  • Anhydrous potassium carbonate

  • Ethanol (95%) for recrystallization

  • Dilute hydrochloric acid

Procedure:

  • A mixture of o-chlorobenzoic acid, the desired substituted aniline, cupric oxide, and anhydrous potassium carbonate is refluxed. Reaction times can vary from 6 to 8 hours.[2]

  • After cooling, the solid product is suspended in water.

  • The title compound is precipitated using dilute hydrochloric acid.

  • The precipitate is collected, dried, and recrystallized from 95% ethanol.[2]

4.2. Microwave-Assisted Synthesis of N-Phenylanthranilic Acid [4]

This method offers a rapid and efficient alternative to traditional heating.

Materials:

  • 2-chlorobenzoic acid (1.56 g, 0.01 mol)

  • Aniline (1.86 g, 0.02 mol)

  • Anhydrous potassium carbonate (0.69 g, 0.005 mol)

  • Anhydrous copper sulfate

Procedure:

  • A mixture of 2-chlorobenzoic acid, aniline, anhydrous potassium carbonate, and anhydrous copper sulfate is prepared.

  • The mixture is subjected to microwave irradiation at 240 W for 90 seconds.

  • The product is then isolated and purified. This method has been shown to produce a 98% yield of N-phenylanthranilic acid.[4]

4.3. In Vitro MabA (FabG1) Inhibition Assay [11]

This assay is used to determine the inhibitory activity of compounds against the MabA enzyme from Mycobacterium tuberculosis.

Principle: The assay measures the concentration of a compound required to inhibit 50% of the conversion of acetoacetyl-CoA to 3-hydroxybutyryl-CoA (HBCoA) in the presence of NADPH, monitored by LC-MS/MS.[11]

Procedure:

  • Prepare a reaction mixture containing the MabA enzyme, acetoacetyl-CoA, and NADPH in an appropriate buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction and incubate under optimized conditions.

  • Stop the reaction and analyze the formation of HBCoA using LC-MS/MS.

  • Calculate the IC50 value from the dose-response curve.

Visualizations of Pathways and Workflows

experimental_workflow_ullmann Experimental Workflow: Ullmann Condensation reagents 1. Mix Reactants: - o-chlorobenzoic acid - 4-fluoroaniline - Cupric Oxide - K2CO3 reflux 2. Reflux (6-8 hours) reagents->reflux cool_suspend 3. Cool & Suspend in Water reflux->cool_suspend precipitate 4. Precipitate with HCl cool_suspend->precipitate filter_dry 5. Filter & Dry precipitate->filter_dry recrystallize 6. Recrystallize from Ethanol filter_dry->recrystallize product Pure N-(4-Fluorophenyl) anthranilic acid recrystallize->product

Caption: A diagram illustrating the experimental workflow for the Ullmann condensation.

fubp1_pathway Simplified FUBP1-c-Myc Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUBP1 FUBP1 FUSE FUSE (c-Myc promoter) FUBP1->FUSE binds to cMyc_gene c-Myc Gene FUSE->cMyc_gene activates transcription cMyc_mRNA c-Myc mRNA cMyc_gene->cMyc_mRNA transcription cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein translation cMyc_protein->ODC_gene activates ODC transcription (in nucleus) ODC_protein ODC Enzyme polyamines Polyamines ODC_protein->polyamines biosynthesis cell_growth Cell Growth polyamines->cell_growth promotes Anthranilic_acid_deriv Anthranilic Acid Derivative (Inhibitor) Anthranilic_acid_deriv->FUBP1 inhibits binding

Caption: Inhibition of the FUBP1-c-Myc pathway by anthranilic acid derivatives.[14][15]

Conclusion

This compound and its analogs represent a versatile and highly valuable scaffold in medicinal chemistry. The synthetic accessibility of this core, combined with the beneficial effects of fluorine substitution, has led to the development of a diverse range of biologically active molecules. Continued exploration of this chemical space, through the synthesis of new derivatives and the investigation of their mechanisms of action, holds significant promise for the discovery of novel therapeutics to address a variety of diseases.

References

Methodological & Application

Application Notes and Protocols: Ullmann Condensation Synthesis of N-(4-Fluorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Fluorophenyl)anthranilic acid is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its production via the Ullmann condensation offers a robust and scalable method for forming the crucial N-aryl bond. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on the copper-catalyzed reaction between a 2-halobenzoic acid and 4-fluoroaniline. The Ullmann condensation, a cornerstone of cross-coupling reactions, involves the copper-promoted nucleophilic aromatic substitution.[1] Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] However, modern modifications have led to more efficient catalytic systems.

Reaction Principle

The synthesis of this compound via the Ullmann condensation typically involves the coupling of a 2-halobenzoic acid (such as 2-chlorobenzoic acid or 2-bromobenzoic acid) with 4-fluoroaniline. The reaction is catalyzed by a copper species, often in the form of copper(I) or copper(II) salts or oxides, and requires a base to neutralize the hydrogen halide formed during the reaction.[2][3] The general reaction scheme is depicted below:

Figure 1: General reaction scheme for the Ullmann condensation synthesis of this compound.

Experimental Protocols

This section outlines a detailed protocol for the synthesis of this compound based on established Ullmann condensation methodologies for analogous N-aryl anthranilic acids.

Materials and Equipment
  • Reactants: 2-Chlorobenzoic acid, 4-Fluoroaniline, Anhydrous Potassium Carbonate

  • Catalyst: Copper(I) oxide (Cu₂O) or Copper(II) oxide (CuO)

  • Solvent: While the reaction can be run neat, a high-boiling polar solvent such as dimethylformamide (DMF) or an ionic liquid can be used.[1][4]

  • Reagents for Workup: Water, Concentrated Hydrochloric Acid, Ethanol (95%)

  • Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, steam distillation apparatus, Buchner funnel, filtration flask, standard laboratory glassware.

Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid, 4-fluoroaniline, anhydrous potassium carbonate, and the copper catalyst. For analogous reactions, molar ratios of approximately 1:1.2 for the halobenzoic acid to the aniline are often employed.[3]

  • Reaction Conditions: The reaction mixture is heated to reflux. The specific temperature and reaction time will depend on the chosen solvent and catalyst. For similar preparations, reflux times can range from 2 to 8 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Removal of Excess Aniline: After the reaction is complete, the excess 4-fluoroaniline is removed. Steam distillation is a common and effective method for this purification step.

  • Isolation of the Product:

    • The remaining aqueous solution is treated with decolorizing carbon and heated to boiling for a short period to remove colored impurities.

    • The hot solution is then filtered by suction to remove the carbon and any solid byproducts.

    • The filtrate is allowed to cool and then acidified with concentrated hydrochloric acid, with stirring. This will precipitate the this compound.

  • Purification:

    • The crude product is collected by suction filtration and washed with cold water.

    • Recrystallization from a suitable solvent, such as 95% ethanol, is performed to obtain the purified this compound.[3]

    • The final product is dried to a constant weight.

Data Presentation

The following table summarizes typical reaction parameters for the Ullmann condensation synthesis of N-aryl anthranilic acids, providing a basis for the synthesis of this compound.

ParameterValue/ConditionReference
Reactants 2-Chlorobenzoic Acid, 4-Fluoroaniline[2][3]
Catalyst Copper(I) Oxide or Copper(II) Oxide[2][3]
Base Anhydrous Potassium Carbonate[2][3]
Solvent Neat or high-boiling polar solvent (e.g., DMF)[1]
Temperature Reflux[3]
Reaction Time 2 - 8 hours[3]
Yield 82-93% (for N-phenylanthranilic acid)

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 2-Chlorobenzoic Acid E Combine Reactants A->E B 4-Fluoroaniline B->E C Anhydrous K2CO3 C->E D Copper Catalyst D->E F Reflux (2-8h) E->F Heat G Steam Distillation (Remove excess aniline) F->G H Decolorize with Carbon & Filter G->H I Acidify with HCl H->I J Collect Crude Product (Filtration) I->J Precipitation K Recrystallize from Ethanol J->K L Dry Final Product K->L M This compound L->M

Caption: Workflow for the Ullmann condensation synthesis of this compound.

Signaling Pathway/Logical Relationship

The following diagram illustrates the logical progression and key transformations in the Ullmann condensation reaction for this synthesis.

G Reactants 2-Halobenzoic Acid + 4-Fluoroaniline Intermediate Formation of Copper-Amine Complex Reactants->Intermediate Catalyst Copper Catalyst (Cu+/Cu2+) Catalyst->Intermediate Base Base (e.g., K2CO3) Coupling Nucleophilic Aromatic Substitution Base->Coupling Intermediate->Coupling Product_Salt Potassium Salt of This compound Coupling->Product_Salt Final_Product This compound Product_Salt->Final_Product Acidification Acidification (HCl) Acidification->Final_Product

Caption: Key transformations in the Ullmann synthesis of this compound.

References

Application Notes and Protocols: Copper-Catalyzed Synthesis of N-Aryl Anthranilic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-aryl anthranilic acids, a crucial scaffold in many pharmaceutical compounds, via the copper-catalyzed Ullmann condensation. This document outlines common reaction conditions, presents key performance data in tabular format for easy comparison, and offers step-by-step experimental procedures.

Introduction

N-aryl anthranilic acids are pivotal structural motifs found in a variety of biologically active molecules and are key precursors for the synthesis of acridones and other heterocyclic compounds. The copper-catalyzed N-arylation of anthranilic acid derivatives, a variation of the Ullmann condensation, is a classic and effective method for constructing the C-N bond in these molecules. This reaction typically involves the coupling of an ortho-halobenzoic acid with an aniline derivative in the presence of a copper catalyst and a base, often at elevated temperatures. Recent advancements have introduced milder reaction conditions and more efficient catalytic systems.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data from various reported copper-catalyzed syntheses of N-aryl anthranilic acids, showcasing the impact of different catalysts, solvents, and substrates on reaction outcomes.

Table 1: Copper-Catalyzed N-Arylation of 2-Chlorobenzoic Acid with Various Anilines

EntryAniline DerivativeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1AnilineCuOK₂CO₃Aniline (reflux)184282-93Organic Syntheses[1]
22,6-DimethylanilineCu/Cu₂OK₂CO₃2-Ethoxyethanol1302465[2][3]
32-tert-ButylanilineCuIK₂CO₃2-Ethoxyethanol1301886[2][4]
44-MethoxyanilineCuIK₂CO₃2-Ethoxyethanol1301895[2][4]
53-ChloroanilineCuIK₂CO₃2-Ethoxyethanol1301888[4]

Table 2: Modified Ullmann Coupling for the Synthesis of Fenamic Acid Drugs

EntryN-Aryl Anthranilic AcidAryl HalideAniline DerivativeCatalystSolventTemp. (°C)Yield (%)Reference
1Mefenamic Acid2-Chlorobenzoic Acid2,3-DimethylanilineCupric OxideAmyl AlcoholReflux-[5]
2Flufenamic Acid2-Chlorobenzoic Acid3-(Trifluoromethyl)anilineCupric OxideAmyl AlcoholReflux-[5]
3Meclofenamic Acid2-Bromobenzoic Acid2,6-Dichloro-3-methylanilineCopper Acetate[TBP]Cl (Ionic Liquid)170High[6]
4Clofenamic Acid2-Bromobenzoic Acid3-ChloroanilineCopper Acetate[TBP]Cl (Ionic Liquid)170High[6]

Yields were reported as "significant" or "high" in the source material, without specific quantitative values being readily available in the abstract.

Experimental Protocols

This section provides detailed methodologies for the copper-catalyzed synthesis of N-aryl anthranilic acids.

Protocol 1: Classical Ullmann Condensation for N-Phenylanthranilic Acid

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • o-Chlorobenzoic acid

  • Aniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper(II) oxide (CuO)

  • Decolorizing carbon

  • Concentrated hydrochloric acid (HCl)

  • Water

Equipment:

  • 1-L round-bottomed flask

  • Air-cooled condenser

  • Oil bath

  • Steam distillation apparatus

  • Suction filtration setup

  • Beakers and stirring apparatus

Procedure:

  • Reaction Setup: In a 1-L round-bottomed flask fitted with an air-cooled condenser, combine 155 g (1.66 moles) of aniline, 41 g (0.26 mole) of o-chlorobenzoic acid, 41 g (0.3 mole) of anhydrous potassium carbonate, and 1 g of copper(II) oxide.

  • Reflux: Heat the mixture in an oil bath to reflux for two hours.

  • Removal of Excess Aniline: After cooling, remove the excess aniline by steam distillation, which typically takes about three hours.

  • Decolorization: To the brown residual solution, add 20 g of decolorizing carbon. Boil the mixture for fifteen minutes and then filter by suction.

  • Precipitation: With stirring, add the filtrate to a mixture of 30 mL of concentrated hydrochloric acid and 60 mL of water.

  • Isolation and Drying: Filter the precipitated N-phenylanthranilic acid with suction once the mixture is cold. Dry the product to a constant weight. The expected yield is 46–52 g (82–93%).

Protocol 2: CuI-Catalyzed Synthesis of N-Aryl Anthranilic Acids

This protocol is a general procedure based on the work of Wolf and co-workers.[2][4]

Materials:

  • 2-Chlorobenzoic acid

  • Substituted aniline (e.g., 2-tert-butylaniline)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • 2-Ethoxyethanol

  • Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Schlenk tube or round-bottomed flask with a reflux condenser

  • Nitrogen or argon gas inlet

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a Schlenk tube, add 2-chlorobenzoic acid (1.0 mmol), the corresponding aniline (1.1 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.

  • Solvent Addition: Add 3 mL of 2-ethoxyethanol via syringe.

  • Heating: Heat the reaction mixture at 130 °C for 18-24 hours.

  • Workup: Cool the reaction to room temperature and add 20 mL of toluene. Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with 20 mL of ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate it under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure N-aryl anthranilic acid.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the copper-catalyzed synthesis of N-aryl anthranilic acids.

experimental_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product o_halobenzoic_acid o-Halobenzoic Acid mixing Mixing in Solvent o_halobenzoic_acid->mixing aniline Aniline Derivative aniline->mixing catalyst Copper Catalyst (e.g., CuI) catalyst->mixing base Base (e.g., K₂CO₃) base->mixing heating Heating under Inert Atmosphere mixing->heating acidification Acidification heating->acidification extraction Extraction acidification->extraction purification Purification (Chromatography/Recrystallization) extraction->purification final_product N-Aryl Anthranilic Acid purification->final_product catalytic_cycle cu_catalyst Cu(I) Catalyst oxidative_addition Oxidative Addition Intermediate cu_catalyst->oxidative_addition + Ar-X ligand_exchange Ligand Exchange Intermediate oxidative_addition->ligand_exchange + Ar'-NH₂ ligand_exchange->cu_catalyst Reductive Elimination product Ar-NH-Ar' ligand_exchange->product hx HX ligand_exchange->hx reductive_elimination Reductive Elimination aryl_halide Ar-X aniline Ar'-NH₂

References

Application Notes and Protocols for the Synthesis of N-(4-Fluorophenyl)anthranilic acid from 2-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Fluorophenyl)anthranilic acid is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structural motif is present in a number of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. This document provides a detailed, step-by-step protocol for the synthesis of this compound from commercially available 2-chlorobenzoic acid and 4-fluoroaniline via a copper-catalyzed Ullmann condensation reaction. The Ullmann condensation is a classic and reliable method for the formation of carbon-nitrogen bonds between aryl halides and amines.[1] This application note includes a detailed experimental protocol, a summary of expected quantitative data, and visualizations to aid in the understanding of the workflow.

Overall Reaction Scheme

The synthesis proceeds via a one-step copper-catalyzed nucleophilic aromatic substitution reaction, commonly known as the Ullmann condensation.

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the general procedure for the copper-catalyzed amination of 2-chlorobenzoic acids.[2][3]

Materials:

  • 2-Chlorobenzoic acid (C₇H₅ClO₂)

  • 4-Fluoroaniline (C₆H₆FN)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper (Cu) powder

  • Copper(I) oxide (Cu₂O)

  • 2-Ethoxyethanol

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Decolorizing carbon

  • Ethanol (for recrystallization, optional)

Equipment:

  • Round-bottom flask (250 mL or appropriate size)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Steam distillation apparatus

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Melting point apparatus

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chlorobenzoic acid (1.0 eq), 4-fluoroaniline (1.05 eq), anhydrous potassium carbonate (2.0 eq), copper powder (9 mol%), and copper(I) oxide (4 mol%).

  • Addition of Solvent: Add 2-ethoxyethanol to the flask. The amount of solvent should be sufficient to ensure effective stirring of the reaction mixture.

  • Reaction: Heat the mixture to 130 °C under a nitrogen or argon atmosphere and maintain vigorous stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Removal of Excess Amine: After the reaction is complete, allow the mixture to cool to room temperature. The excess 4-fluoroaniline can be removed by steam distillation.[4]

  • Decolorization: To the remaining aqueous solution, add a small amount of decolorizing carbon and heat the mixture to boiling for 15 minutes.

  • Filtration: Filter the hot solution through a Büchner funnel to remove the copper catalyst and decolorizing carbon.

  • Precipitation of the Product: While stirring, carefully acidify the hot filtrate with concentrated hydrochloric acid to a pH of approximately 3-4. The this compound will precipitate out of the solution as a solid.

  • Isolation and Drying: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to obtain a product of higher purity.

Data Presentation

Table 1: Reactant and Reagent Quantities (for a 10 mmol scale reaction)

CompoundMolecular Weight ( g/mol )Moles (mmol)EquivalentsMass/Volume
2-Chlorobenzoic acid156.5710.01.01.57 g
4-Fluoroaniline111.1210.51.051.17 g
Potassium carbonate138.2120.02.02.76 g
Copper powder63.550.90.0957 mg
Copper(I) oxide143.090.40.0457 mg
2-Ethoxyethanol90.12--20 mL

Table 2: Expected Yield and Physical Properties

ProductMolecular Weight ( g/mol )Theoretical Yield (g)Expected Yield (%)AppearanceMelting Point (°C)
This compound231.222.3185-99%[3]Off-white to pale yellow solid~178-182

Note: The expected yield is based on similar reactions reported in the literature. The actual yield may vary depending on the reaction scale and experimental conditions.

Visualizations

Experimental Workflow Diagram

G Synthesis Workflow A 1. Combine Reactants (2-Chlorobenzoic Acid, 4-Fluoroaniline, K₂CO₃, Cu, Cu₂O) B 2. Add Solvent (2-Ethoxyethanol) A->B C 3. Heat and Stir (130 °C, 24h) B->C D 4. Cool and Workup (Steam Distillation) C->D E 5. Decolorize (Activated Carbon) D->E F 6. Filter E->F G 7. Acidify and Precipitate (HCl) F->G H 8. Isolate and Dry (Vacuum Filtration) G->H I 9. Purify (Optional) (Recrystallization) H->I J Final Product: This compound I->J

Caption: Step-by-step workflow for the synthesis of this compound.

Ullmann Condensation Mechanism

G Proposed Mechanism for Ullmann Condensation A Cu(I) Catalyst B Oxidative Addition (with 2-Chlorobenzoic Acid) A->B C Copper-Aryl Intermediate B->C D Ligand Exchange (with 4-Fluoroaniline) C->D E Amine-Coordinated Intermediate D->E F Reductive Elimination E->F G This compound + Regenerated Cu(I) Catalyst F->G

Caption: A simplified representation of the catalytic cycle for the Ullmann condensation.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • 2-Chlorobenzoic acid and 4-fluoroaniline are irritants. Avoid inhalation and contact with skin and eyes.

  • Concentrated hydrochloric acid is corrosive. Handle with extreme care.

  • The reaction is performed at a high temperature. Use caution when handling hot glassware.

Conclusion

The described protocol provides a reliable and high-yielding method for the synthesis of this compound from readily available starting materials. This procedure is suitable for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate modifications. The use of a copper-based catalytic system offers a cost-effective alternative to palladium-catalyzed methods for this type of transformation.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of N-(4-Fluorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the large-scale synthesis and purification of N-(4-Fluorophenyl)anthranilic acid, a key intermediate in the manufacturing of various pharmaceutical compounds. The protocols detailed below are based on the Ullmann condensation reaction, a well-established method for the formation of C-N bonds.

Synthesis of this compound via Ullmann Condensation

The Ullmann condensation provides a reliable method for the synthesis of N-aryl anthranilic acid derivatives.[1][2] This protocol describes the reaction of 2-chlorobenzoic acid with 4-fluoroaniline in the presence of a copper catalyst.

Reaction Scheme:

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a large-scale laboratory synthesis. Appropriate safety precautions, including the use of personal protective equipment (PPE) and conducting the reaction in a well-ventilated fume hood, are mandatory.

Materials:

  • 2-Chlorobenzoic acid

  • 4-Fluoroaniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Cupric oxide (CuO)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

  • Activated charcoal

Equipment:

  • Large-scale reaction vessel with mechanical stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle

  • Large Buchner funnel and filter flask

  • Drying oven

Procedure:

  • To a large-scale reaction vessel, add 2-chlorobenzoic acid, 4-fluoroaniline, anhydrous potassium carbonate, and cupric oxide.

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Under a nitrogen atmosphere, stir the mixture and heat to reflux (approximately 153°C) for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a large volume of cold water and stir.

  • Acidify the aqueous mixture to a pH of approximately 2-3 with concentrated hydrochloric acid to precipitate the crude this compound.

  • Filter the crude product using a Buchner funnel and wash thoroughly with deionized water to remove inorganic salts.

  • Dry the crude product in a drying oven at 60-70°C until a constant weight is achieved.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, catalyst residues, and by-products. Recrystallization is a highly effective method for this purpose.

Experimental Protocol: Large-Scale Purification

Procedure:

  • Transfer the crude this compound to a large reaction vessel.

  • Add a suitable solvent for recrystallization, such as an ethanol/water mixture. The choice of solvent may require optimization based on the impurity profile of the crude product.

  • Heat the mixture to reflux with stirring until the solid is completely dissolved.

  • If colored impurities are present, add a small amount of activated charcoal and continue to reflux for 15-30 minutes.

  • Hot-filter the solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the purified crystals.

  • Collect the purified crystals by filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified this compound in a drying oven at 60-70°C.

Data Presentation

The following tables summarize the expected quantitative data for the large-scale synthesis and purification of this compound.

Parameter Value Reference
Synthesis Scale 1.0 kgAssumed for large-scale
Reactant 1 2-Chlorobenzoic Acid
Reactant 2 4-Fluoroaniline
Catalyst Cupric Oxide[1]
Base Anhydrous Potassium Carbonate[1]
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature ~153°C (Reflux)
Reaction Time 8-12 hours
Crude Yield 75-85%Estimated
Purification Method Recrystallization
Purification Solvent Ethanol/Water
Purified Yield 80-90% (from crude)Estimated
Final Purity (HPLC) >99%
Melting Point 198-203°C[3][4]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants 2-Chlorobenzoic Acid + 4-Fluoroaniline + K2CO3 + CuO Reaction Ullmann Condensation (Reflux, 8-12h) Reactants->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Workup & Acidification (HCl) Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration Drying Drying Filtration->Drying Pure_Product Purified this compound (>99% Purity) Drying->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Starting_Materials Starting Materials (2-Chlorobenzoic Acid, 4-Fluoroaniline) Synthesis Synthesis (Ullmann Condensation) Starting_Materials->Synthesis Reagents Reagents (K2CO3, CuO, Solvents, Acid) Reagents->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Byproducts By-products & Waste Synthesis->Byproducts Product High-Purity Product (this compound) Purification->Product Purification->Byproducts

Caption: Logical relationship of inputs, processes, and outputs.

References

Application Notes and Protocols for the Synthesis of Acridone Derivatives Using N-(4-Fluorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of acridone derivatives from N-(4-Fluorophenyl)anthranilic acid, a key intermediate in the development of potential therapeutic agents. The resulting fluoroacridone scaffold is of significant interest due to its prevalence in compounds exhibiting a wide range of biological activities, including anticancer properties.[1]

Introduction

Acridone and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Their planar tricyclic structure allows them to intercalate with DNA, leading to cytotoxic effects in cancer cells.[2][3] The introduction of a fluorine atom onto the acridone core can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic potential.[4]

This document outlines the synthesis of the precursor this compound via the Ullmann condensation, followed by its intramolecular cyclization to form the corresponding 2-fluoroacridone. Additionally, it presents data on the cytotoxic activity of related fluorinated acridone derivatives against various cancer cell lines.

Synthesis Protocols

The synthesis of 2-fluoroacridone from commercially available starting materials is a two-step process. First, this compound is synthesized through an Ullmann condensation reaction. Subsequently, this intermediate undergoes an acid-catalyzed intramolecular cyclization to yield the final acridone derivative.

Protocol 1: Synthesis of this compound via Ullmann Condensation

The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a copper catalyst.[5]

Materials:

  • o-Chlorobenzoic acid

  • 4-Fluoroaniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper (I) oxide (Cu₂O) or Copper powder

  • Dimethylformamide (DMF) (or other high-boiling polar solvent like N-methylpyrrolidone)[5]

  • Hydrochloric acid (HCl), dilute solution

  • Activated charcoal

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine o-chlorobenzoic acid (1 equivalent), 4-fluoroaniline (1.2 equivalents), anhydrous potassium carbonate (1.2 equivalents), and a catalytic amount of copper (I) oxide (approx. 0.1 equivalents).[6]

  • Add DMF as the solvent to the flask.

  • Heat the reaction mixture to reflux (typically between 120-150 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing water and stir.

  • Filter the mixture to remove the copper catalyst.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the crude this compound.

  • Collect the precipitate by filtration and wash with cold water.

  • For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water. If the product is colored, it can be decolorized by treating with activated charcoal during recrystallization.[6]

Protocol 2: Intramolecular Cyclization to 2-Fluoro-9(10H)-acridone

The intramolecular cyclization of N-phenylanthranilic acids to form the acridone core is typically achieved through treatment with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[7][8]

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium carbonate (Na₂CO₃) solution

  • Glacial acetic acid (for recrystallization)

Procedure:

  • In a flask, dissolve this compound (1 equivalent) in concentrated sulfuric acid.

  • Heat the mixture on a steam bath for approximately 4 hours.[6]

  • Carefully pour the hot, dark-colored solution into a beaker of boiling water. This should be done cautiously to avoid spattering.[6]

  • Boil the resulting mixture for 5 minutes to ensure complete precipitation of the crude acridone.

  • Filter the hot mixture through a Buchner funnel and wash the precipitate with hot water.

  • To purify the crude product, transfer the solid to a solution of sodium carbonate in water and boil for 5 minutes. This step removes any unreacted starting material.[6]

  • Filter the hot mixture, wash the solid with boiling water, and dry thoroughly.

  • The final product, 2-fluoro-9(10H)-acridone, can be further purified by recrystallization from glacial acetic acid.[6]

Synthetic Workflow

SynthesisWorkflow Synthesis of 2-Fluoro-9(10H)-acridone cluster_reactants1 Reactants for Ullmann Condensation cluster_reactants2 Reagents for Cyclization o_chloro o-Chlorobenzoic Acid ullmann Ullmann Condensation (Reflux in DMF) o_chloro->ullmann fluoroaniline 4-Fluoroaniline fluoroaniline->ullmann k2co3 K2CO3 k2co3->ullmann cu2o Cu2O (catalyst) cu2o->ullmann intermediate This compound ullmann->intermediate Step 1 cyclization Intramolecular Cyclization (Heating) intermediate->cyclization h2so4 Conc. H2SO4 h2so4->cyclization product 2-Fluoro-9(10H)-acridone cyclization->product Step 2

Caption: Synthetic pathway for 2-Fluoro-9(10H)-acridone.

Quantitative Data: Anticancer Activity

Fluorinated acridone derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The following tables summarize the 50% growth inhibition (GI₅₀) values for selected derivatives.

Table 1: In Vitro Cytotoxicity of N(10)-Substituted Fluoroacridone Derivatives

CompoundCancer Cell LineGI₅₀ (µM)
Derivative 14 SW 1573 (Non-small cell lung cancer)>10
SW 1573 2R 160 (P-gp expressing)1.8
HL-60 (Leukemia)1.1
HL-60/VINC (Vincristine resistant)1.3
HL-60/DX (Doxorubicin resistant)1.1
Derivative 15 SW 1573>10
SW 1573 2R 1602.1
HL-601.3
HL-60/VINC1.6
HL-60/DX1.2
Derivative 16 SW 1573>10
SW 1573 2R 1602.0
HL-601.2
HL-60/VINC1.4
HL-60/DX1.2
Data sourced from cytotoxicity studies on novel fluoroacridone derivatives.[9][10]

Table 2: Anticancer Activity of Other Fluorinated Acridone Derivatives

CompoundCancer Cell LineGI₅₀ (µM)
Compound 9c Leukemia0.13 - 1.5
Non-Small Cell Lung Cancer0.15 - 26
Colon Cancer0.13 - 1.8
CNS Cancer0.18 - 2.5
Melanoma0.13 - 2.1
Ovarian Cancer0.14 - 1.9
Renal Cancer0.15 - 2.2
Prostate Cancer0.16 - 2.3
Breast Cancer0.14 - 2.0
Data represents a range of GI₅₀ values across multiple cell lines within each cancer type for the most active compound in a series of novel fluorinated acridones.[11]

Mechanism of Action and Signaling Pathways

The anticancer activity of many acridone derivatives stems from their ability to intercalate into DNA, thereby disrupting DNA replication and transcription, which ultimately leads to apoptosis.[12][13] Some fluorinated acridone derivatives have also been shown to inhibit calmodulin-dependent cAMP phosphodiesterase.[9] Furthermore, inhibition of topoisomerase II is another mechanism by which these compounds can exert their cytotoxic effects.[14][15]

SignalingPathway Proposed Mechanism of Action for Fluoroacridone Derivatives drug Fluoroacridone Derivative topo_ii Topoisomerase II drug->topo_ii Inhibits calmodulin Calmodulin-dependent cAMP Phosphodiesterase drug->calmodulin Inhibits intercalation DNA Intercalation drug->intercalation Binds to dna Nuclear DNA replication_inhibition Inhibition of DNA Replication & Transcription topo_ii->replication_inhibition Required for intercalation->dna intercalation->replication_inhibition apoptosis Apoptosis replication_inhibition->apoptosis Leads to topo_inhibition Inhibition calmodulin_inhibition Inhibition

Caption: Potential signaling pathways affected by fluoroacridones.

Conclusion

The synthesis of acridone derivatives using this compound provides a viable route to novel compounds with potential anticancer activity. The protocols outlined, along with the presented cytotoxicity data, offer a solid foundation for researchers in the field of drug discovery and development to explore this promising class of molecules further. The ability of these compounds to interact with multiple cellular targets suggests that they may be effective against a broad range of cancers, including drug-resistant strains.

References

Application Notes and Protocols for N-(4-Fluorophenyl)anthranilic acid as a Ligand for Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-Fluorophenyl)anthranilic acid is an analogue of anthranilic acid, a well-established pharmacophore in medicinal chemistry. The incorporation of a fluorine atom on the phenyl ring can significantly enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved biological activity of its coordination complexes. Transition metal complexes of anthranilic acid and its derivatives have garnered considerable interest due to their diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. These complexes often exhibit enhanced biological efficacy compared to the free ligands, a phenomenon attributed to the principles of chelation theory, which can increase the lipophilic nature of the complex and facilitate its transport across cell membranes.

This document provides an overview of the applications of this compound as a ligand in the formation of transition metal complexes and offers detailed protocols for their synthesis and biological evaluation.

Synthesis and Characterization

Transition metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The ligand typically acts as a bidentate chelating agent, coordinating to the metal ion through the nitrogen atom of the secondary amine and an oxygen atom of the carboxylate group.

General Synthetic Protocol

A general method for the synthesis of transition metal complexes with this compound is as follows:

  • Ligand Preparation: Dissolve this compound (2 mmol) in 50 mL of absolute ethanol.

  • Metal Salt Solution: In a separate flask, dissolve the transition metal salt (e.g., CuCl₂, Zn(OAc)₂, CoCl₂) (1 mmol) in 20 mL of absolute ethanol.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux: Heat the resulting mixture to reflux for 4-6 hours. The formation of a precipitate indicates the formation of the complex.

  • Isolation: After cooling to room temperature, filter the precipitate, wash it with cold ethanol, and then with diethyl ether.

  • Drying: Dry the resulting complex in a desiccator over anhydrous CaCl₂.

Physicochemical Characterization

The synthesized complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

TechniqueExpected Observations
FT-IR Spectroscopy A shift in the ν(N-H) and ν(C=O) stretching frequencies of the ligand upon complexation, indicating coordination through the nitrogen and oxygen atoms. The appearance of new bands in the far-IR region corresponding to ν(M-N) and ν(M-O) vibrations.
UV-Vis Spectroscopy The electronic spectra of the complexes will show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which are indicative of the coordination geometry of the metal ion.
Elemental Analysis Confirms the stoichiometric ratio of metal to ligand in the complex.
Magnetic Susceptibility Measurement of the magnetic moment can help determine the geometry and the oxidation state of the central metal ion (e.g., distinguishing between square planar and tetrahedral Ni(II) complexes).
Molar Conductivity Measurement of the molar conductivity in a suitable solvent (e.g., DMF or DMSO) can indicate whether the complex is an electrolyte or non-electrolyte.

Biological Applications

Transition metal complexes of fluorinated anthranilic acid derivatives have shown promise as potent anticancer and antimicrobial agents. The presence of fluorine can enhance the lipophilicity of the complexes, facilitating their passage through cell membranes and increasing their bioavailability.

Anticancer Activity

Fluorinated anthranilic acid-based metal complexes have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a zinc complex incorporating a trifluoromethyl-substituted anthranilic acid derivative has shown potent activity against human lung (A549) and cervical (HeLa) cancer cells. The proposed mechanism often involves the induction of apoptosis.

Table 1: Anticancer Activity of a Fluorinated Anthranilic Acid Derivative Zinc Complex

ComplexCell LineIC₅₀ (µM)Reference
[Zn₂(L)(phen)(Ac)(PLC)]*A5491.369[Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review][1]
HeLa2.129[Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review][1]

*L = (2-carboxylato-5-(trifluoromethyl)phenyl) (3-hydroxy-4-methoxyphenoxy) amide, phen = 1,10-phenanthroline, Ac = acetate, PLC = 2-amino-4-trifluoromethylbenzoate

Antimicrobial Activity

Metal complexes of anthranilic acid derivatives often exhibit enhanced antimicrobial activity compared to the free ligand. The chelation of the metal ion can increase the lipophilicity of the complex, allowing it to penetrate the microbial cell wall more effectively.

Experimental Protocols

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a method for determining the cytotoxic activity of the synthesized complexes against a cancer cell line (e.g., A549) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare stock solutions of the test complexes in DMSO. Dilute the stock solutions with growth medium to achieve a range of final concentrations. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Protocol 2: In Vitro Antimicrobial Activity (Agar Well Diffusion Method)

This protocol outlines a common method for screening the antimicrobial activity of the synthesized complexes.

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Seeding: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Create wells (6 mm in diameter) in the agar plates using a sterile cork borer.

  • Compound Loading: Prepare solutions of the test complexes and the free ligand in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 1 mg/mL). Add 100 µL of each solution to the respective wells. Include a solvent control and a standard antibiotic/antifungal control.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation ligand This compound synthesis Reaction in Ethanol (Reflux) ligand->synthesis metal_salt Transition Metal Salt (e.g., CuCl2, Zn(OAc)2) metal_salt->synthesis complex Metal Complex synthesis->complex filtration Filtration & Washing complex->filtration drying Drying filtration->drying characterization Physicochemical Characterization (FT-IR, UV-Vis, etc.) drying->characterization anticancer Anticancer Activity (MTT Assay) drying->anticancer antimicrobial Antimicrobial Activity (Agar Well Diffusion) drying->antimicrobial data_analysis Data Analysis (IC50, Zone of Inhibition) anticancer->data_analysis antimicrobial->data_analysis

Caption: Experimental workflow for synthesis and biological evaluation.

signaling_pathway cluster_cell Cancer Cell metal_complex Metal Complex cell_membrane Cell Membrane metal_complex->cell_membrane Cellular Uptake ros ↑ Reactive Oxygen Species (ROS) cell_membrane->ros mito Mitochondrial Dysfunction ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

logical_relationship cluster_components Components cluster_properties Properties ligand This compound complex Coordination Complex ligand->complex metal Transition Metal Ion metal->complex lipophilicity Increased Lipophilicity complex->lipophilicity bioactivity Enhanced Biological Activity lipophilicity->bioactivity Leads to

Caption: Rationale for enhanced biological activity of metal complexes.

References

Application Notes and Protocols for the Synthesis of Anti-inflammatory Fenamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenamates are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that are derivatives of N-phenylanthranilic acid. They are widely used for their analgesic, anti-inflammatory, and antipyretic properties. The therapeutic effects of fenamates are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, crucial mediators of inflammation and pain.[1][2][3] Some fenamates have also been shown to inhibit the NLRP3 inflammasome, another important pathway in the inflammatory response.[4]

This document provides detailed experimental protocols for the synthesis of two prominent fenamates: mefenamic acid and tolfenamic acid. The synthesis primarily involves the Ullmann condensation or the Buchwald-Hartwig amination to form the key diarylamine linkage. These protocols are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Data Presentation: Synthesis of Fenamates

The following tables summarize quantitative data from various reported synthesis protocols for mefenamic acid and tolfenamic acid, allowing for easy comparison of different methodologies.

Table 1: Synthesis of Mefenamic Acid

MethodStarting MaterialsCatalystBaseSolventReaction ConditionsYield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, DMSO)Reference
Ullmann Condensationo-chlorobenzoic acid, 2,3-dimethylanilineManganese AcetateSodium CarbonateDMF, Toluene120-130°C94.8-δ 2.10 (s, 3H, -CH₃), 2.28 (s, 3H, -CH₃), 6.68-7.90 (m, 7H, Ar-H), 9.46 (s, 1H, -NH)[5]
Ullmann Condensationo-chlorobenzoic acid, 2,3-dimethylanilineManganese SulfateSodium CarbonateDMF, Toluene120-130°C--δ 2.10 (s, 3H, -CH₃), 2.28 (s, 3H, -CH₃), 6.68-7.90 (m, 7H, Ar-H), 9.46 (s, 1H, -NH)[5]
Ullmann Condensationo-chlorobenzoic acid, 2,3-dimethylanilineAnhydrous Cupric SulfateSodium CarbonateDMF120-130°C85223-225-[6]
Modified Ullmann CouplingPotassium 2-bromobenzoate, 2,3-dimethylanilineCopper Acetate-Tetrabutylphosphonium chloride170°CHigh--[7]

Table 2: Synthesis of Tolfenamic Acid

MethodStarting MaterialsCatalystBaseSolventReaction ConditionsYield (%)Reference
Ullmann Condensationo-chlorobenzoic acid, 3-chloro-2-methylanilineCopper AcetateSodium AcetateMethyl Isobutyl KetoneReflux, 3h82[2]
Ullmann Condensationo-chlorobenzoic acid, 3-chloro-2-methylanilineCuprous ChlorideSodium CarbonateMethyl Isobutyl KetoneReflux, 3h78[2]
Ullmann Condensationo-chlorobenzoic acid, 3-chloro-2-methylanilineCopper PowderSodium BicarbonateMethyl Isobutyl KetoneReflux, 4h80[2]
Ullmann Condensationo-chlorobenzoic acid, 3-chloro-2-methylanilineAlumina-supported Sodium HydroxideAlumina-supported Sodium HydroxideMethyl Isobutyl KetoneReflux, 3h88.6[8][9]
Ullmann Condensationo-chlorobenzoic acid, 3-chloro-2-methylanilineCopper PowderInorganic Base, Anhydrous Alkali Metal Iodide-100-150°C79.9[10]

Experimental Protocols

Protocol 1: Synthesis of Mefenamic Acid via Ullmann Condensation

This protocol is adapted from a patented synthesis method.[5]

Materials:

  • o-chlorobenzoic acid

  • 2,3-dimethylaniline

  • Sodium carbonate

  • Manganese acetate (catalyst)

  • Dimethylformamide (DMF)

  • Toluene

  • Dilute sulfuric acid

  • Water

Equipment:

  • 250 mL four-neck flask

  • Heating mantle with temperature control

  • Water separator

  • Stirrer

  • Filtration apparatus

Procedure:

  • Add 10g of DMF to a 250 mL four-neck flask and heat to 80°C.

  • Add 27g of o-chlorobenzoic acid and stir until completely dissolved.

  • Add 25g of sodium carbonate to form the salt and maintain the temperature at 80°C for 30 minutes.

  • Attach a water separator and add 25g of toluene. Heat the mixture to remove water by azeotropic distillation.

  • Once no more water is collected, add 0.5g of manganese acetate catalyst and 22.5g of 2,3-dimethylaniline.

  • Increase the temperature to 120-130°C and maintain for the duration of the reaction. Monitor the reaction progress by HPLC until the concentration of o-chlorobenzoic acid is less than 1%.

  • After the reaction is complete, add 100 mL of water.

  • Adjust the pH to 2 with dilute sulfuric acid to precipitate the product.

  • Filter the solid product, wash with water, and dry to obtain mefenamic acid.

Characterization:

  • Yield: Approximately 39.5g (94.8%).[5]

  • Appearance: Off-white solid.

  • ¹H NMR (DMSO): δ 2.10 (s, 3H, -CH₃), 2.28 (s, 3H, -CH₃), 6.68-7.90 (m, 7H, Ar-H), 9.46 (s, 1H, -NH).[5]

Protocol 2: Synthesis of Tolfenamic Acid via Ullmann Condensation

This protocol is based on a described synthesis method.[8][9]

Materials:

  • o-chlorobenzoic acid

  • 3-chloro-2-methylaniline

  • Sodium hydroxide

  • Alumina-supported sodium hydroxide

  • Methyl isobutyl ketone

  • Concentrated hydrochloric acid

  • Ethanol/water mixture for recrystallization

  • Water

Equipment:

  • Reaction flask with reflux condenser

  • Heating mantle

  • Stirrer

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a reaction flask, combine 100g of o-chlorobenzoic acid and 25g of sodium hydroxide in 500 mL of methyl isobutyl ketone.

  • Heat the mixture to reflux for 1 hour.

  • To the reaction mixture, add 90g of 3-chloro-2-methylaniline and 50g of alumina-supported sodium hydroxide.

  • Heat the mixture to reflux for 3 hours.

  • After cooling, add 500 mL of water for extraction.

  • Separate the aqueous phase and acidify it with concentrated hydrochloric acid to a pH of 2-3 to precipitate the crude product.

  • Stir the mixture for 1 hour to complete crystallization.

  • Filter the crude tolfenamic acid.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the purified tolfenamic acid.

Characterization:

  • Yield: 158.2g (88.6%).[8]

Signaling Pathways and Experimental Workflows

Signaling Pathways of Fenamate Action

Fenamates exert their anti-inflammatory effects through multiple mechanisms, primarily by inhibiting the COX enzymes and the NLRP3 inflammasome.

COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX1_COX2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Fenamates Fenamates Fenamates->COX1_COX2 Inhibition NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NF_kB NF-κB Activation TLR->NF_kB Pro_IL1B_NLRP3 Pro-IL-1β & NLRP3 Transcription NF_kB->Pro_IL1B_NLRP3 Pro_IL1B Pro-IL-1β Pro_IL1B_NLRP3->Pro_IL1B Stimuli ATP, Toxins, etc. NLRP3_Activation NLRP3 Inflammasome Assembly Stimuli->NLRP3_Activation Pro_Caspase1 Pro-Caspase-1 NLRP3_Activation->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 IL1B Mature IL-1β Caspase1->IL1B Cleavage Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation Fenamates Fenamates Fenamates->NLRP3_Activation Inhibition Synthesis_Workflow Starting_Materials Starting Materials: o-halobenzoic acid & substituted aniline Reaction Ullmann Condensation (Cu or Mn catalyst, base, solvent, heat) Starting_Materials->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Isolation Filtration Workup->Isolation Purification Recrystallization Isolation->Purification Final_Product Pure Fenamate Purification->Final_Product

References

Application Note: A Stability-Indicating HPLC Method for Purity Assessment of N-(4-Fluorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and specific reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and related substances of N-(4-Fluorophenyl)anthranilic acid, a key intermediate in pharmaceutical synthesis. The method is demonstrated to be stability-indicating through forced degradation studies, ensuring that all potential degradation products and process-related impurities can be effectively separated from the main analyte. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound and related compounds.

Introduction

This compound is a critical building block in the synthesis of various pharmaceutically active compounds. Ensuring its purity is paramount for the quality, safety, and efficacy of the final drug product. Impurities can arise from the manufacturing process or through degradation upon storage.[1] Therefore, a validated, stability-indicating analytical method is required to quantify the purity of this compound and to detect and quantify any related substances. This document provides a detailed protocol for an HPLC method that is specific, accurate, precise, and robust for its intended purpose. The method validation is designed in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Experimental

2.1. Instrumentation and Reagents

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. Data acquisition and processing were performed using appropriate chromatography software.

  • Chemicals and Reagents:

    • This compound reference standard (purity >99.5%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • Water (HPLC grade, obtained from a water purification system)

    • Hydrochloric acid (analytical grade)

    • Sodium hydroxide (analytical grade)

    • Hydrogen peroxide (30%, analytical grade)

2.2. Chromatographic Conditions

A set of robust chromatographic conditions were established to ensure optimal separation of this compound from its potential impurities and degradation products. These conditions are detailed in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Program 0-5 min: 40% B, 5-25 min: 40-80% B, 25-30 min: 80% B, 30.1-35 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 35 minutes

2.3. Preparation of Solutions

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the this compound sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Protocol: Method Validation for Purity Testing of this compound

This protocol outlines the validation of the analytical HPLC method to ensure its suitability for the intended purpose of purity testing.

System Suitability

Before performing any validation experiments, the suitability of the chromatographic system must be verified.

1.1. Procedure: Inject the Standard Solution (100 µg/mL) five times.

1.2. Acceptance Criteria:

  • Tailing Factor (Asymmetry Factor): Not more than 2.0 for the this compound peak.

  • Theoretical Plates (N): Not less than 2000 for the this compound peak.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.[3]

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[5] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[6][7]

2.1. Procedure: Subject the sample solution (1000 µg/mL) to the following stress conditions:

  • Acid Hydrolysis: Add 1 mL of 1 M HCl, heat at 60°C for 24 hours, then neutralize with 1 M NaOH.

  • Base Hydrolysis: Add 1 mL of 1 M NaOH, heat at 60°C for 24 hours, then neutralize with 1 M HCl.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂, and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in an oven at 105°C for 48 hours, then prepare the sample solution.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples, along with an unstressed sample, using the HPLC method.

2.2. Acceptance Criteria: The method is considered specific if the this compound peak is well-resolved from all degradation product peaks (resolution > 2.0) and there is no interference at the retention time of the main peak in the chromatograms of the stressed samples. Peak purity analysis should confirm the homogeneity of the analyte peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2]

3.1. Procedure: Prepare a series of at least five solutions of this compound reference standard ranging from the Limit of Quantitation (LOQ) to 150% of the standard concentration (e.g., LOQ, 50, 80, 100, 120, 150 µg/mL). Inject each solution in triplicate.

3.2. Acceptance Criteria:

  • Plot a graph of the mean peak area versus concentration.

  • The correlation coefficient (r²) should be not less than 0.995.[2]

Accuracy (Recovery)

Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added.

4.1. Procedure: Prepare samples in triplicate by spiking a placebo or a known sample batch with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the standard concentration). Analyze these samples and calculate the percentage recovery.

4.2. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3]

5.1. Repeatability (Intra-day Precision):

  • Procedure: Prepare six individual sample solutions from the same homogenous batch. Analyze these samples on the same day by the same analyst.

  • Acceptance Criteria: The RSD of the purity values should be not more than 2.0%.

5.2. Intermediate Precision (Inter-day and Inter-analyst):

  • Procedure: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • Acceptance Criteria: The RSD of the purity values between the two sets of experiments should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined to assess the sensitivity of the method.

6.1. Procedure: These can be determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

6.2. Acceptance Criteria: The LOQ should be demonstrated to be precise, with an RSD of not more than 10% from at least six replicate injections of a solution at the LOQ concentration.

Robustness

The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.[8]

7.1. Procedure: Vary the following parameters one at a time:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5°C)

  • Mobile phase composition (e.g., acetonitrile percentage ± 2%)

7.2. Acceptance Criteria: System suitability parameters should still be met, and the purity results should not deviate significantly from the results obtained under the nominal conditions.

Summary of Validation Data

All quantitative data from the validation experiments should be summarized in tables for clear comparison and reporting.

Table 2: Summary of Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
LOQData
50Data
80Data
100Data
120Data
150Data
Correlation (r²) >0.995

Table 3: Summary of Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%DataDataData
100%DataDataData
120%DataDataData
Mean Recovery 98-102%

Table 4: Summary of Precision Data

Precision TypeParameterResultAcceptance Criteria
Repeatability % RSD (n=6)Data< 2.0%
Intermediate Precision % RSD (n=12)Data< 2.0%
Visualizations

The following diagram illustrates the overall workflow for the purity testing of this compound using this HPLC method.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_std Prepare Standard Solution (100 µg/mL) system_suitability System Suitability Test (5 injections of Standard) prep_std->system_suitability prep_sample Prepare Sample Solution (1000 µg/mL) analysis_run Inject Blank, Standard, and Sample Solutions prep_sample->analysis_run system_suitability->analysis_run If Pass troubleshoot Troubleshoot System system_suitability->troubleshoot integration Integrate Chromatograms analysis_run->integration calculation Calculate Purity & Impurities (% Area Normalization) integration->calculation reporting Generate Final Report calculation->reporting

Caption: Workflow for HPLC purity testing.

The logical relationship for method validation is depicted in the following diagram.

Validation_Pathway cluster_validation Method Validation Protocol start Method Development Complete specificity Specificity (Forced Degradation) start->specificity linearity Linearity start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness final_report Validation Report & Method SOP specificity->final_report linearity->final_report accuracy->final_report precision->final_report lod_loq->final_report robustness->final_report

Caption: Logical pathway for HPLC method validation.

References

Application Note: Structural Characterization of N-(4-Fluorophenyl)anthranilic Acid Using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the structural characterization of N-(4-Fluorophenyl)anthranilic acid using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a derivative of anthranilic acid and a member of the fenamic acid class of compounds. Fenamates are recognized for their anti-inflammatory properties and are often investigated in drug discovery programs. Accurate structural elucidation is a critical step in the development of new chemical entities. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure in solution.[1] This application note outlines the experimental procedure for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and assignments for the protons and carbons of this compound. These predictions are based on established NMR data for anthranilic acid, N-phenylanthranilic acid, and the known substituent effects of a fluorine atom on a benzene ring.[1][2] The numbering scheme used for assignment is shown in the molecular structure diagram in Section 4.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-47.95ddJ = 8.0, 1.61H
H-67.65dddJ = 8.4, 7.2, 1.61H
H-2', H-6'7.30ddJ = 9.0, 5.22H
H-3', H-5'7.20tJ = 9.02H
H-57.15dddJ = 8.4, 7.2, 1.21H
H-36.80dJ = 8.01H
NH9.50s (broad)-1H
COOH13.00s (broad)-1H

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

AssignmentChemical Shift (δ, ppm)
C-7 (C=O)169.5
C-4' (C-F)159.0 (d, ¹JCF ≈ 240 Hz)
C-2148.0
C-1'138.0 (d, ⁴JCF ≈ 3 Hz)
C-6134.5
C-4132.0
C-5122.0
C-2', C-6'120.0 (d, ³JCF ≈ 8 Hz)
C-3118.0
C-3', C-5'116.0 (d, ²JCF ≈ 22 Hz)
C-1115.0

Experimental Protocols

The following protocols describe the preparation of a sample of this compound for NMR analysis and the parameters for data acquisition.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and transfer it to a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. DMSO-d₆ is a suitable solvent for this compound.

  • Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtering: To remove any particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[3][4]

  • Capping: Securely cap the NMR tube and label it appropriately.

NMR Data Acquisition

NMR spectra should be acquired on a 400 MHz (or higher) spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence (zg30 or similar).

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Spectral Width: -2 to 16 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Referencing: The residual solvent peak of DMSO-d₆ is set to 2.50 ppm.

¹³C NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled pulse sequence (zgpg30 or similar).

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Referencing: The solvent peak of DMSO-d₆ is set to 39.52 ppm.

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the transformed spectra and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift axis using the residual solvent peak.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all peaks in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and the general experimental workflow.

molecular_structure cluster_anthranilic Anthranilic Acid Moiety cluster_phenyl 4-Fluorophenyl Moiety C1 C1 C2 C2 C1->C2 C7 C7 (=O)OH C1->C7 C3 C3 C2->C3 N N-H C2->N C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 C1_prime C1' N->C1_prime bond C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime H2_prime H2' C2_prime->H2_prime C4_prime C4' C3_prime->C4_prime H3_prime H3' C3_prime->H3_prime C5_prime C5' C4_prime->C5_prime F F C4_prime->F C6_prime C6' C5_prime->C6_prime H5_prime H5' C5_prime->H5_prime C6_prime->C1_prime H6_prime H6' C6_prime->H6_prime

Caption: Molecular structure of this compound with atom numbering for NMR peak assignment.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire_1H Acquire 1H NMR Spectrum filter->acquire_1H NMR Spectrometer acquire_13C Acquire 13C NMR Spectrum filter->acquire_13C NMR Spectrometer process Fourier Transform, Phase, Baseline Correction acquire_1H->process acquire_13C->process reference Reference to Solvent process->reference analyze Peak Picking, Integration, Assignment reference->analyze report Application Note & Report analyze->report Final Characterization

Caption: Experimental workflow for the NMR characterization of this compound.

References

Application of N-(4-Fluorophenyl)anthranilic Acid Derivatives in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilic acid and its derivatives represent a class of compounds with significant therapeutic potential, including anticancer activities. This document focuses on the application of N-(4-Fluorophenyl)anthranilic acid and its related analogs in the study of cancer cell lines. While direct, comprehensive studies on this compound are emerging, research on closely related derivatives provides valuable insights into its potential mechanisms of action, which include the induction of apoptosis and cell cycle arrest. These compounds serve as a promising scaffold for the development of novel anticancer agents. This document provides a summary of the available data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to guide further research and drug development efforts.

Data Presentation

The following tables summarize the cytotoxic activities of various derivatives containing the (4-Fluorophenyl) moiety against several human cancer cell lines.

Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1]

CompoundSubstitution on N-phenyl ringCancer Cell LineIC50 (µM)
2a2-nitroPC3 (Prostate)> 100
2b3-nitroPC3 (Prostate)52
2c4-nitroPC3 (Prostate)80
2c4-nitroMCF-7 (Breast)100
Imatinib (Reference)-PC3 (Prostate)40
Imatinib (Reference)-MCF-7 (Breast)98

Table 2: Cell Cycle Arrest Induced by a N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl) Oleanolic Acid Derivative (ZQL-4c) in Breast Cancer Cell Lines after 24h Treatment [2]

Cell LineConcentration of ZQL-4c (µmol/L)% of Cells in G2/M Phase
MCF-709.1%
0.424.8%
0.828.0%
1.635.4%
MDA-MB-231019.4%
0.423.4%
0.829.0%
1.631.6%
SK-BR-3016.3%
0.418.6%
0.827.1%
1.633.5%

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound derivatives on cancer cell viability.[3][4][5][6][7]

Materials:

  • This compound derivative of interest

  • Human cancer cell lines (e.g., PC3, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Analysis of Apoptosis by Western Blotting

This protocol outlines the detection of key apoptosis-related proteins by Western blotting following treatment with this compound derivatives.[8][9][10][11][12]

Materials:

  • Cancer cells treated with the test compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the this compound derivative for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry after treatment with this compound derivatives.[13][14][15][16][17]

Materials:

  • Cancer cells treated with the test compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Treat cells with the compound for the desired duration. Harvest the cells by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with PBS and resuspend in a small volume of PBS. Add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Cancer Cells treatment Treat with this compound derivative start->treatment cell_viability MTT Assay treatment->cell_viability western_blot Western Blot treatment->western_blot flow_cytometry Flow Cytometry treatment->flow_cytometry ic50 Determine IC50 cell_viability->ic50 apoptosis_markers Analyze Apoptosis Proteins western_blot->apoptosis_markers cell_cycle Analyze Cell Cycle Phases flow_cytometry->cell_cycle conclusion Evaluate Anticancer Activity ic50->conclusion apoptosis_markers->conclusion cell_cycle->conclusion

Caption: General experimental workflow for studying the anticancer effects.

apoptosis_pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway compound This compound derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 parp PARP cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway.

cell_cycle_arrest cluster_g2m G2/M Transition compound This compound derivative p21 p21 compound->p21 Induces cyclinB Cyclin B1 complex Cyclin B1/CDK1 Complex cyclinB->complex cdk1 CDK1 cdk1->complex m M Phase complex->m g2 G2 Phase g2->complex Transition p21->complex Inhibits

Caption: Simplified G2/M cell cycle arrest signaling pathway.

References

Application Notes and Protocols: Investigating the Biological Activity of N-(4-Fluorophenyl)anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential biological activities of N-(4-Fluorophenyl)anthranilic acid and its derivatives, with a focus on their anti-inflammatory and anticancer properties. Detailed protocols for key in vitro and in vivo assays are provided to facilitate the screening and characterization of these compounds.

Introduction to N-arylanthranilic Acids (Fenamates)

N-arylanthranilic acids, commonly known as fenamates, are a class of non-steroidal anti-inflammatory drugs (NSAIDs). Their chemical scaffold is a bioisostere of salicylic acid. Mefenamic acid and flufenamic acid are well-known examples of this class, possessing analgesic, anti-inflammatory, and antipyretic properties. The biological activity of these compounds is influenced by the nature and position of substituents on both the anthranilic acid and the N-aryl rings. The substitution on the N-aryl ring, in particular, can lead to varying potencies and activities.

Anti-inflammatory Activity

This compound derivatives are investigated for their potential to mitigate inflammatory responses. The primary mechanism of action for many fenamates is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

For N-arylanthranilic acid derivatives, the following SAR principles have been observed:

  • The carboxyl group on the anthranilic acid ring is crucial for activity.

  • Substitutions on the anthranilic acid ring generally lead to a decrease in activity.

  • The nature and position of substituents on the N-aryl ring significantly impact anti-inflammatory potency. For monosubstituted derivatives, the order of activity can vary depending on the assay, with 3'- and 2'-substitutions often being more potent than 4'-substitutions. For disubstituted compounds, 2',3'-disubstitution is often effective.

  • The -NH- linker is essential for activity; its replacement with other groups like -O-, -CH2-, or -S- significantly reduces or abolishes activity.

Quantitative Data for Related N-arylanthranilic Acid Derivatives

To provide a context for the potential activity of this compound derivatives, the following table summarizes COX inhibition data for related compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Mefenamic Acid---
Flufenamic Acid---
Diclofenac0.004--
This compound Derivative (Hypothetical) To be determined To be determined To be determined

Note: Specific IC50 values for Mefenamic and Flufenamic acid vary across different studies and assay conditions. Diclofenac is included as a reference NSAID.

Anticancer Activity

Recent research has highlighted the potential of anthranilic acid derivatives as anticancer agents. Their mechanisms of action can be multifaceted, including the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Potential Signaling Pathways

Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic pathway, with a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members determining the cell's fate. It is hypothesized that this compound derivatives may induce apoptosis by altering the expression of these regulatory proteins.

ext_stim Extrinsic Stimuli (e.g., Ligand Binding) death_receptor Death Receptor ext_stim->death_receptor pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 Activation pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 int_stim Intrinsic Stimuli (e.g., DNA Damage) bcl2_family Bcl-2 Family Proteins (Bax/Bcl-2 ratio) int_stim->bcl2_family mito Mitochondrion bcl2_family->mito Regulates permeability cyto_c Cytochrome c mito->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 pro_caspase9 Pro-caspase-9 apaf1->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 Activation caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis compound N-(4-Fluorophenyl) anthranilic acid derivative compound->bcl2_family Inhibition of Bcl-2 (Hypothesized)

Fig. 1: Hypothesized Apoptotic Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. In most resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and activate gene transcription. Inhibition of the NF-κB pathway is a key target for anti-inflammatory and anticancer drug development.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk Activation ikb IκB ikk->ikb Phosphorylation ub_proteasome Ubiquitination & Proteasomal Degradation ikb->ub_proteasome nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) (Nucleus) nfkb->nfkb_nuc Nuclear Translocation nfkb_ikb NF-κB-IκB Complex (Cytoplasm) nfkb_ikb->nfkb Release gene_transcription Gene Transcription (Inflammation, Survival) nfkb_nuc->gene_transcription compound N-(4-Fluorophenyl) anthranilic acid derivative compound->ikk Inhibition (Hypothesized)

Fig. 2: Hypothesized NF-κB Signaling Pathway
Quantitative Data for Anticancer Activity of Related Fluorinated Compounds

While specific cytotoxicity data for this compound derivatives are limited, studies on other compounds containing a 4-fluorophenyl moiety have shown anticancer activity. The following table provides examples for context.

CompoundCell LineIC50 (µM)
A 2-(4-Fluorophenyl)-N-phenylacetamide derivative PC3 (Prostate)52
MCF-7 (Breast)100
An oleanolic acid derivative with a 4-fluorophenyl triazole moiety MCF-7 (Breast)2.96 (24h)
MDA-MB-231 (Breast)0.80 (24h)
This compound Derivative (Hypothetical) To be determined To be determined

Experimental Protocols

The following are detailed protocols for the preliminary assessment of the anti-inflammatory and cytotoxic activities of this compound derivatives.

In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to prevent the denaturation of protein, a hallmark of inflammation.

start Start prepare_reagents Prepare Reagents: - Test Compound Solutions - 1% Egg Albumin - PBS (pH 6.4) start->prepare_reagents mix Prepare Reaction Mixture: - 0.2 mL Egg Albumin - 2.8 mL PBS - 2.0 mL Test Compound prepare_reagents->mix incubate1 Incubate at 37°C for 15 min mix->incubate1 heat Heat at 70°C for 5 min incubate1->heat cool Cool to Room Temperature heat->cool measure_abs Measure Absorbance at 660 nm cool->measure_abs calculate Calculate % Inhibition measure_abs->calculate end End calculate->end

Fig. 3: Albumin Denaturation Assay Workflow

Protocol:

  • Preparation of Reagents:

    • Prepare a 1% w/v solution of egg albumin in phosphate-buffered saline (PBS, pH 6.4).

    • Prepare various concentrations of the this compound derivative in a suitable solvent (e.g., DMSO), and then dilute with PBS.

    • A standard anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.

  • Assay Procedure:

    • To 2.8 mL of PBS, add 2.0 mL of the test compound solution (or standard/vehicle control).

    • Add 0.2 mL of the 1% egg albumin solution to each tube.

    • Incubate the reaction mixtures at 37°C for 15 minutes.

    • Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

    • After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.

start Start acclimatize Acclimatize Rats start->acclimatize fast Fast Rats Overnight acclimatize->fast measure_initial Measure Initial Paw Volume fast->measure_initial administer_drug Administer Test Compound/Control (e.g., orally) measure_initial->administer_drug induce_edema Inject 1% Carrageenan into Subplantar Region of Hind Paw administer_drug->induce_edema After 1 hour measure_edema Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4h) induce_edema->measure_edema calculate Calculate % Inhibition of Edema measure_edema->calculate end End calculate->end

Fig. 4: Carrageenan-Induced Paw Edema Workflow

Protocol:

  • Animals: Wistar or Sprague-Dawley rats of either sex (150-200g) are typically used. Animals should be acclimatized for at least one week before the experiment.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The animals are divided into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of the this compound derivative. The compounds are typically administered orally.

    • One hour after drug administration, 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each rat.

    • The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation:

    • The increase in paw volume is calculated for each animal.

    • The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Mean Edema of Control - Mean Edema of Test) / Mean Edema of Control] x 100

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

start Start seed_cells Seed Cancer Cells in a 96-well Plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compound Add Various Concentrations of Test Compound incubate1->add_compound incubate2 Incubate for 24-72 hours add_compound->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate3->add_solubilizer measure_abs Measure Absorbance at 570 nm add_solubilizer->measure_abs calculate Calculate % Viability and IC50 measure_abs->calculate end End calculate->end

Fig. 5: MTT Assay Workflow

Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound derivative in culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control and a positive control (e.g., doxorubicin).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculation:

    • The percentage of cell viability is calculated as: % Viability = (Absorbance of Test / Absorbance of Control) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel anti-inflammatory and anticancer agents. The provided protocols offer a foundational framework for the initial biological evaluation of these compounds. Further studies are warranted to elucidate their specific mechanisms of action and to establish a comprehensive structure-activity relationship for this particular series of derivatives.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Fluorophenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of N-(4-Fluorophenyl)anthranilic acid. The information is designed to address common challenges and improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods are the Ullmann Condensation and the Buchwald-Hartwig Amination.[1][2] The Ullmann reaction is a classical method that uses a copper catalyst, often under high temperatures.[1][3] The Buchwald-Hartwig reaction is a more modern, palladium-catalyzed cross-coupling reaction that typically proceeds under milder conditions and offers a broader substrate scope.[2][4]

Q2: Which synthetic approach is better: Ullmann or Buchwald-Hartwig?

A2: The choice depends on available resources, scale, and substrate sensitivity.

  • Ullmann Condensation: Generally uses less expensive copper catalysts and is robust. However, it often requires high reaction temperatures (>150 °C) and polar, high-boiling solvents, which may not be suitable for sensitive substrates.[1][5]

  • Buchwald-Hartwig Amination: Offers the significant advantage of milder reaction conditions, high functional group tolerance, and often higher yields with a wider range of starting materials.[2][6] The main drawbacks are the higher cost and air-sensitivity of the palladium catalysts and specialized phosphine ligands.

Q3: Can I synthesize this compound by reacting anthranilic acid with 1-fluoro-4-iodobenzene or by reacting 2-chlorobenzoic acid with 4-fluoroaniline?

A3: Yes, both routes are viable. The synthesis can be achieved by coupling an anthranilic acid with an aryl halide or by coupling a 2-halobenzoic acid with an arylamine.[5][7] The choice often depends on the commercial availability and cost of the starting materials. For the Ullmann reaction, aryl iodides are typically more reactive than aryl chlorides.[1]

Q4: My final product is highly colored (brown, tan, or grey). Is this normal and how can I purify it?

A4: It is a common issue for crude N-aryl anthranilic acids to be colored due to impurities or side products.[8][9] The most effective method for purification and decolorization is recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or water), often with the addition of activated charcoal to adsorb colored impurities.[8][10] The product should be a white or off-white solid after proper purification.[8][9]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible CauseRecommended Solution(s)
Catalyst Inactivity (Ullmann) Use Activated Copper: If using copper powder, ensure it is activated. In-situ activation can be achieved by reducing a copper salt (e.g., CuSO₄) with zinc metal.[1]• Use a Soluble Copper Source: Consider using a Cu(I) salt like CuI or Cu₂O, which often show higher activity.[1][3]• Add a Ligand: For challenging substrates, adding a ligand such as L-proline or N,N-dimethylglycine can significantly improve yield and allow for milder reaction temperatures (90-110 °C).[5][11]
Catalyst/Ligand Issues (Buchwald-Hartwig) Select the Right Ligand: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands like X-Phos or Josiphos-type ligands are often effective.[4][12]• Check Catalyst and Ligand Quality: Palladium catalysts and phosphine ligands can be air-sensitive. Use fresh, high-purity reagents and handle them under an inert atmosphere (e.g., Argon or Nitrogen).• Use a Pre-catalyst: Consider using a well-defined Pd(II) pre-catalyst which can be more stable and provide more consistent results.[4]
Incorrect Base or Solvent Base Strength: A suitable base is crucial. For Ullmann, anhydrous potassium carbonate (K₂CO₃) is common.[7][8] For Buchwald-Hartwig, stronger bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) are typically required.[12]• Solvent Choice: The solvent must be appropriate for the reaction temperature and dissolve the reactants. For Ullmann, high-boiling polar solvents like DMF, DMSO, or NMP are common.[1][5] For Buchwald-Hartwig, anhydrous ethereal or aromatic solvents like toluene, dioxane, or THF are preferred.[4]
Reaction Temperature/Time Insufficient Heat (Ullmann): Traditional Ullmann reactions often require temperatures above 180 °C to proceed efficiently.[1] Ensure the reaction reaches the target temperature. Microwave-assisted heating can sometimes improve yields and shorten reaction times.[5]• Incorrect Temperature (Buchwald-Hartwig): While milder, these reactions still require heating, typically in the 80-110 °C range. Optimize the temperature for your specific catalyst-ligand system.• Insufficient Time: Ensure the reaction is monitored (e.g., by TLC or LC-MS) and allowed to run to completion, which can take several hours.[7][8]
Problem 2: Product is Impure or Difficult to Purify
Possible CauseRecommended Solution(s)
Formation of Side Products Homo-coupling of Aryl Halide (Ullmann): This can occur at very high temperatures. Consider a ligand-assisted protocol to lower the required temperature.[11]• Hydrodehalogenation (Buchwald-Hartwig): This side reaction can compete with the desired C-N coupling. Optimizing the ligand and base combination can minimize this.[2]
Residual Starting Materials Optimize Stoichiometry: A slight excess of one reactant can be used to ensure the complete consumption of the other, more valuable one. However, a large excess can complicate purification. A 1:1 molar ratio has been shown to provide high yields unexpectedly.[13]• Work-up Procedure: During work-up, ensure the pH is adjusted correctly to precipitate the product while keeping unreacted starting materials (like anthranilic acid) in solution. The product is typically least soluble near its isoelectric point.[9][14] A final wash with a non-polar solvent can remove unreacted aryl halide.
Persistent Color Use Decolorizing Carbon: During recrystallization, add a small amount of activated charcoal to the hot solution and boil for a few minutes before hot filtration. This is very effective at removing colored impurities.[8][10]• Multiple Recrystallizations: If the product is still colored, a second recrystallization may be necessary.[9]

Data Presentation: Reaction Conditions

The following tables summarize typical conditions for the synthesis of N-aryl anthranilic acids.

Table 1: Ullmann Condensation Conditions

ReactantsCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
o-Chlorobenzoic acid + AnilineCupric Oxide (CuO)K₂CO₃Aniline (reflux)~184282-93[8]
Anthranilic acid + Aryl BromideCu (20 mol%) / L-prolineK₂CO₃DMF/H₂O (9:1)90 (MW)176-82[5]
o-Chlorobenzoic acid + Substituted AnilinesCupric Oxide (CuO)K₂CO₃DMFReflux6-8Good[7]
2-Bromobenzoic acid + Substituted AnilinesCopper Acetate-Ionic Liquid170-High[15]

Table 2: Buchwald-Hartwig Amination Conditions

ReactantsCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
2-Bromo-estrone derivative + AnilinePd(OAc)₂ / X-PhosKOt-BuToluene110 (MW)High[12]
1-Methyl-2-iodoterephthalate + AnilinesPd₂(dba)₃ / XantphosCs₂CO₃Dioxane10071-98[16]
Aryl Bromides + AminesPd(dba)₂ / P(o-tol)₃NaOt-BuToluene100-[4]

Experimental Protocols

Protocol 1: Ullmann Condensation (Adapted from Organic Syntheses)

This protocol describes the synthesis of N-phenylanthranilic acid, which can be adapted for this compound by substituting aniline with 4-fluoroaniline.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (0.26 mol), 4-fluoroaniline (0.30 mol), anhydrous potassium carbonate (0.30 mol), and a catalytic amount of copper(I) oxide or copper powder (~1 g).

  • Heating: Heat the mixture to reflux in an oil bath for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up:

    • Allow the mixture to cool. If an excess of 4-fluoroaniline was used, remove it by steam distillation.

    • Add water to the residue, followed by activated charcoal (~5 g). Boil the mixture for 15 minutes to dissolve the product and adsorb impurities.

    • Filter the hot solution by suction to remove the charcoal and copper catalyst.

    • With vigorous stirring, acidify the hot filtrate with concentrated hydrochloric acid or glacial acetic acid until the product precipitates completely.

  • Purification:

    • Cool the mixture in an ice bath.

    • Collect the precipitated this compound by suction filtration and wash the solid with cold water.

    • Recrystallize the crude product from ethanol/water or acetic acid to obtain a pure, off-white solid.[8]

Protocol 2: Buchwald-Hartwig Amination

This is a general protocol for palladium-catalyzed N-arylation.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., X-Phos, 2-4 mol%), and the base (e.g., KOt-Bu, 1.4 equiv).

  • Addition of Reagents: Add anthranilic acid (1.2 equiv) and the aryl halide (e.g., 1-bromo-4-fluorobenzene, 1.0 equiv).

  • Solvent and Heating: Add anhydrous toluene via syringe. Seal the flask and heat the mixture in an oil bath at 100-110 °C with stirring until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up:

    • Cool the reaction to room temperature and quench with aqueous NH₄Cl or water.

    • Dilute with ethyl acetate and separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography or recrystallization to yield the final product.

Visualizations

experimental_workflow start Goal: Synthesize This compound choose_route Select Synthesis Route start->choose_route ullmann Ullmann Condensation (Cu-catalyzed) choose_route->ullmann buchwald Buchwald-Hartwig Amination (Pd-catalyzed) choose_route->buchwald ullmann_pros Pros: Low-cost catalyst, robust Cons: Harsh conditions, high temp. ullmann->ullmann_pros reaction Perform Reaction ullmann->reaction buchwald_pros Pros: Mild conditions, broad scope Cons: Expensive/sensitive catalyst buchwald->buchwald_pros buchwald->reaction workup Work-up & Isolation reaction->workup purification Purification (Recrystallization +/- Charcoal) workup->purification analysis Characterization (NMR, MS, mp) purification->analysis

Caption: General workflow for the synthesis of this compound.

troubleshooting_low_yield start Problem: Low or No Yield cause1 Catalyst/Ligand Issue? start->cause1 cause2 Incorrect Conditions? start->cause2 cause3 Starting Material Issue? start->cause3 sol1a Ullmann: Use activated Cu or add ligand (L-proline) cause1->sol1a Yes sol1b Buchwald: Check catalyst/ligand quality. Use inert atmosphere. cause1->sol1b Yes sol2a Check Temp/Time. Ullmann often needs >150C. cause2->sol2a Yes sol2b Verify Base/Solvent. Use anhydrous solvents. cause2->sol2b Yes sol3a Confirm purity of starting materials. cause3->sol3a Yes

Caption: Troubleshooting flowchart for low yield in N-arylation reactions.

References

Common side products in the Ullmann condensation of anthranilic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the Ullmann condensation of anthranilic acids, a crucial reaction in the synthesis of N-aryl anthranilic acids, which are precursors to acridones and valuable pharmaceuticals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Ullmann condensation is giving a low yield of the desired N-aryl anthranilic acid, and I see several unexpected spots on my TLC. What are the likely side products?

A1: Low yields in the Ullmann condensation of anthranilic acids are often due to the formation of several common side products. The primary culprits to investigate are:

  • Decarboxylation: The carboxylic acid group of the anthranilic acid derivative can be lost as CO2, especially at the high temperatures often required for Ullmann reactions. This leads to the formation of an aniline derivative, which may or may not react further.

  • Reductive Dehalogenation: The halogen atom on your aryl halide can be replaced by a hydrogen atom, resulting in a simple arene. This is a common side reaction in copper-catalyzed processes, and the hydrogen atom can come from the solvent or other reagents.

  • Homocoupling: Two molecules of your aniline derivative or two molecules of your aryl halide can react with each other to form symmetrical biaryl compounds.

Q2: I suspect decarboxylation is a major issue in my reaction. How can I confirm this and what conditions favor this side reaction?

A2: Decarboxylation is a common side reaction, particularly with benzoic acids that have ortho-electron-withdrawing groups. The high temperatures traditionally used in Ullmann condensations can promote this undesired pathway. To confirm, you can try to identify the corresponding aniline (the decarboxylated product of your anthranilic acid) in your crude reaction mixture using techniques like GC-MS or by comparing with an authentic sample on TLC.

Conditions that favor decarboxylation include:

  • High Temperatures: Temperatures exceeding 140-150°C significantly increase the rate of decarboxylation.

  • Prolonged Reaction Times: Extended heating allows more time for this side reaction to occur.

  • Strongly Basic Conditions: While a base is necessary, very strong bases can sometimes facilitate decarboxylation.

To mitigate this, consider using modern ligand-accelerated protocols that allow for lower reaction temperatures (e.g., 80-120°C).

Q3: My main byproduct appears to be the dehalogenated starting material. What causes reductive dehalogenation and how can I minimize it?

A3: Reductive dehalogenation is the replacement of the halogen on your aryl halide with a hydrogen atom. This side reaction can be promoted by several factors in a copper-catalyzed system. The source of the hydrogen atom can be the solvent (e.g., alcohols), the amine reactant itself, or even trace amounts of water in the reaction mixture. One user on a chemistry forum reported that the main product they observed in an Ullmann coupling was the des-bromo starting material.[1]

To minimize reductive dehalogenation:

  • Use Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried. The presence of protic impurities can lead to this side reaction.

  • Employ a Ligand: A suitable ligand can stabilize the copper catalyst and promote the desired C-N bond formation over the dehalogenation pathway.[2]

  • Optimize the Base: The choice of base can influence the extent of side reactions. Experiment with different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ to find the optimal one for your specific substrates.[2]

Q4: I am observing the formation of symmetrical biaryls. What is this homocoupling side reaction and how can I suppress it?

A4: Homocoupling is the self-coupling of either the aryl halide or the aniline to form a symmetrical biaryl compound. This is a classic side reaction in Ullmann-type chemistry. The mechanism involves the formation of an organocopper intermediate which can then react with another molecule of the same starting material.

To suppress homocoupling:

  • Use a Ligand: Modern ligand-accelerated systems are generally more selective for the cross-coupling reaction over homocoupling.

  • Control Stoichiometry: Using a slight excess of one of the reactants can sometimes favor the cross-coupling product. However, this needs to be carefully optimized.

  • Lower Temperatures: As with other side reactions, using the lowest effective temperature can help to minimize homocoupling.

Quantitative Data on Side Product Formation

While comprehensive studies quantifying all side products under various conditions are scarce, the following table summarizes representative yields to illustrate the impact of reaction parameters on product distribution.

ReactantsCatalyst/LigandBaseSolventTemp. (°C)Desired Product Yield (%)Side Product(s) & Yield (%)
2-Chlorobenzoic Acid + AnilineCu₂O/CuK₂CO₃Various13031-76Not quantified, but yield varies significantly with solvent.
Iodobenzene + PiperidineCuI / N-MethylglycineK₃PO₄DMSORT>98Benzene (from dehalogenation) ~2%
2-Halobenzoic Acids + AminothiazolesCu/CuIPyridineDMFReflux61-85Not quantified, but yields are moderate to good.
2-Chlorobenzoic Acid + 2-AminopyridinesCu/CuINoneDry Media (MW)120 (MW)83-90Not quantified, high yields suggest minimal side products.

Reaction Pathways

The following diagram illustrates the desired Ullmann condensation pathway in competition with the major side reactions: decarboxylation, reductive dehalogenation, and homocoupling.

Ullmann_Side_Products cluster_reactants Reactants anthranilic_acid Anthranilic Acid (or derivative) catalyst Cu(I) Catalyst + Base anthranilic_acid->catalyst aryl_halide Aryl Halide aryl_halide->catalyst aniline Aniline (or derivative) aniline->catalyst desired_product N-Aryl Anthranilic Acid (Desired Product) decarboxylated Aniline Derivative (Decarboxylation Product) dehalogenated Arene (Dehalogenation Product) homocoupling_aryl Biaryl (Aryl Halide Homocoupling) homocoupling_amine Azo Compound/Biaryl (Aniline Homocoupling) catalyst->desired_product Ullmann Condensation catalyst->decarboxylated Decarboxylation catalyst->dehalogenated Reductive Dehalogenation catalyst->homocoupling_aryl Homocoupling catalyst->homocoupling_amine Homocoupling

References

Technical Support Center: Copper Catalyst Removal in N-Phenylanthranilic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from the N-phenylanthranilic acid reaction, a cornerstone of Ullmann condensation chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of the copper catalyst from my N-phenylanthranilic acid product crucial?

Residual copper can be detrimental for several reasons. In pharmaceutical applications, regulatory agencies impose strict limits on heavy metal impurities due to their potential toxicity.[1] Furthermore, copper ions can interfere with downstream applications, catalyze unwanted side reactions, and affect the stability and purity of the final N-phenylanthranilic acid product.[2]

Q2: What are the most common methods for removing residual copper catalyst after the Ullmann condensation to synthesize N-phenylanthranilic acid?

The most prevalent and effective methods for copper catalyst removal include:

  • Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride.[3] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[3]

  • Solid-Phase Scavenging: This method utilizes solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[2]

  • Precipitation: This technique involves converting the copper catalyst into an insoluble form, which can then be removed by filtration.[2]

  • Filtration through an Adsorbent Plug: The reaction mixture can be passed through a plug of an adsorbent material like Celite or silica gel to adsorb the copper catalyst.[4]

Q3: How do I choose the best copper removal method for my N-phenylanthranilic acid synthesis?

The optimal method depends on several factors, including the properties of your product and the desired level of purity. For N-phenylanthranilic acid, which is an acidic compound, care must be taken with basic washes that could lead to product loss into the aqueous phase. A combination of methods, such as an acidic workup followed by an EDTA wash, is often most effective.

Q4: I see a persistent green or blue color in my organic layer after an aqueous wash. What does this indicate?

A persistent green or blue color in your product is a strong indicator of residual copper contamination.[4] This can occur if the chosen purification method was insufficient or if the N-phenylanthranilic acid product itself is chelating the copper, making it harder to remove.[4]

Q5: My N-phenylanthranilic acid product is partially soluble in the aqueous wash, leading to low yields. What should I do?

This is a common issue with acidic products like N-phenylanthranilic acid, especially when using basic chelating solutions like aqueous ammonia. To mitigate this, you can:

  • Acidify the aqueous layer after extraction to precipitate the product and recover it by filtration.

  • Use a milder chelating agent like EDTA and carefully control the pH of the wash.

  • Employ a solid-phase scavenger to avoid an aqueous workup altogether.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Persistent green/blue color in the organic layer after EDTA wash. 1. Inefficient Chelation: The pH of the EDTA solution may not be optimal for copper chelation. 2. Product as a Chelator: N-phenylanthranilic acid itself may be strongly chelating the copper, making it less available to the EDTA. 3. Insufficient Mixing: Inadequate contact between the organic and aqueous phases during extraction.1. Adjust the pH of the 0.5 M EDTA solution to ~8-9 with ammonium hydroxide to enhance chelation. 2. Consider a stronger chelating agent or the use of a solid-phase scavenger. 3. Ensure vigorous shaking during the liquid-liquid extraction.
Low product yield after purification. 1. Product Partitioning: The acidic N-phenylanthranilic acid is partitioning into a basic aqueous wash (e.g., aqueous ammonia). 2. Product Adsorption: The product is adsorbing onto the solid support (silica gel or scavenger resin).1. After the basic wash, acidify the aqueous layer with HCl to precipitate the product and recover it by filtration. 2. Use a less polar solvent to dissolve the crude product before passing it through a silica plug. If using a scavenger, ensure the resin is compatible with your solvent and product.
Filtration through Celite or silica gel is ineffective at removing all the copper. 1. Soluble Copper Species: Celite is most effective at removing particulate matter. Dissolved copper complexes will pass through. 2. Insufficient Adsorbent: The amount of silica gel may be insufficient to capture all the copper.1. Perform an aqueous wash with a chelating agent before filtration to complex the dissolved copper. 2. Increase the amount of silica gel in the plug and consider a less polar elution solvent to retain the polar copper salts on the silica.
Solid-phase scavenger appears to be ineffective. 1. Insufficient Scavenger: Not enough scavenger resin is being used to bind all the copper. 2. Inadequate Reaction Time: The scavenger needs sufficient time to bind the copper. 3. Solvent Incompatibility: The chosen solvent may be hindering the interaction between the scavenger and the copper.1. Increase the equivalents of the scavenger resin relative to the copper catalyst. 2. Increase the stirring time with the scavenger (4-16 hours is typical).[5] 3. Consult the manufacturer's guidelines for solvent compatibility.

Data Presentation

Table 1: Comparison of Common Copper Removal Techniques

Removal TechniqueTypical Final Copper Level (ppm)Potential Product Yield LossAdvantagesDisadvantages
Aqueous Wash (Ammonia/Ammonium Chloride) < 1005 - 20%Inexpensive and readily available reagents.Can lead to product loss for acidic compounds like N-phenylanthranilic acid; may require pH adjustments.
Aqueous Wash (EDTA) < 1005 - 15%More effective than ammonium chloride for tightly bound copper.[2]Can be slow; may require careful pH control to avoid product loss.[2]
Silica Gel Filtration < 5010 - 30%Can remove other polar impurities simultaneously.Can be time-consuming and may lead to significant product loss on the column.[2]
Solid-Phase Scavengers < 101 - 5%High efficiency and selectivity; simple filtration-based workup.[2]Higher cost compared to simple aqueous washes.[2]

Experimental Protocols

Protocol 1: Copper Removal using Aqueous EDTA Wash

This protocol is suitable for the purification of N-phenylanthranilic acid when it is dissolved in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Reaction Quench & Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.

  • Aqueous Wash: Transfer the diluted organic layer to a separatory funnel. Wash the organic layer with a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA). To enhance chelation, the pH of the EDTA solution can be adjusted to ~8-9 with ammonium hydroxide.[2]

  • Separation: Shake the mixture vigorously for 1-2 minutes and allow the layers to separate. The aqueous layer will often turn blue as it complexes with the copper.[6]

  • Repeat: Drain the aqueous layer and repeat the wash with a fresh EDTA solution until the aqueous layer is colorless.[2]

  • Acid Wash: To ensure the N-phenylanthranilic acid is in its neutral form, wash the organic layer with 1 M HCl.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual EDTA and water.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified N-phenylanthranilic acid.[2]

Protocol 2: Copper Removal using a Silica Gel Plug

This protocol is a quick method to remove the bulk of the copper catalyst, especially if it is in a particulate form or as polar salts.

  • Preparation of the Plug: Place a small cotton plug at the bottom of a glass pipette or a small column. Add a layer of sand (approx. 1 cm) followed by a layer of silica gel (approx. 5-10 cm). Top with another layer of sand.

  • Elution: Dissolve the crude N-phenylanthranilic acid reaction mixture in a minimal amount of a suitable organic solvent (e.g., a mixture of ethyl acetate and hexanes).

  • Filtration: Pass the solution through the prepared silica gel plug. Elute with a suitable solvent system, starting with a less polar mixture and gradually increasing the polarity to elute the product while retaining the more polar copper salts on the silica.

  • Concentration: Collect the fractions containing the product and concentrate them under reduced pressure.

Mandatory Visualizations

experimental_workflow_EDTA_wash start Crude Reaction Mixture in Organic Solvent wash_EDTA Wash with 0.5 M EDTA (pH 8-9) start->wash_EDTA separate_layers Separate Aqueous (Blue) and Organic Layers wash_EDTA->separate_layers is_aqueous_colorless Is Aqueous Layer Colorless? separate_layers->is_aqueous_colorless is_aqueous_colorless->wash_EDTA No wash_HCl Wash with 1 M HCl is_aqueous_colorless->wash_HCl Yes wash_brine Wash with Brine wash_HCl->wash_brine dry_concentrate Dry and Concentrate Organic Layer wash_brine->dry_concentrate end_product Purified N-phenylanthranilic Acid dry_concentrate->end_product

Caption: Workflow for copper removal using an EDTA wash.

troubleshooting_workflow start Copper Removal Issue Encountered issue What is the primary issue? start->issue color Persistent Green/Blue Color issue->color Color low_yield Low Product Yield issue->low_yield Yield ineffective_filtration Filtration Ineffective issue->ineffective_filtration Filtration sub_color Is the aqueous wash basic? color->sub_color sub_yield Was a basic aqueous wash used? low_yield->sub_yield sub_filtration Is the copper likely dissolved? ineffective_filtration->sub_filtration solution1 Increase EDTA concentration or use a solid-phase scavenger. sub_color->solution1 No solution2 Adjust pH of EDTA wash to ~8-9. sub_color->solution2 Yes solution3 Acidify aqueous layer to precipitate and recover the product. sub_yield->solution3 Yes solution4 Consider product adsorption on silica/resin. Change elution solvent or scavenger type. sub_yield->solution4 No solution5 Perform an aqueous chelation wash before filtration. sub_filtration->solution5 Yes solution6 Increase the amount of adsorbent. sub_filtration->solution6 No

Caption: Troubleshooting decision tree for copper removal.

References

Recrystallization techniques for purifying crude N-(4-Fluorophenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude N-(4-Fluorophenyl)anthranilic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, presented in a question-and-answer format.

Q1: My compound will not dissolve in the hot solvent, or a significant amount of solid remains.

A1: This issue can arise from several factors:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the compound at its boiling point. Incrementally add small portions of hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even at elevated temperatures. Consult the solvent selection table below to choose a more appropriate solvent or solvent system.

  • Insoluble Impurities: The crude material may contain insoluble impurities. If a significant portion of the solid dissolves but some remains, perform a hot filtration to remove the insoluble matter before allowing the solution to cool.

Q2: No crystals have formed after the solution has cooled to room temperature.

A2: The absence of crystal formation is a common problem, often due to:

  • Supersaturation: The solution may be supersaturated, meaning the compound remains dissolved even though the concentration is above its solubility limit at that temperature. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Add a seed crystal of pure this compound to the solution. This provides a template for further crystal formation.

    • Cool the solution further in an ice bath to decrease the solubility of the compound.

  • Excess Solvent: Too much solvent may have been added, preventing the solution from becoming saturated upon cooling. To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q3: My compound has "oiled out" instead of forming solid crystals.

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if:

  • The boiling point of the solvent is higher than the melting point of the solute. The reported melting point for this compound is in the range of 199-203 °C. Ensure your chosen solvent has a boiling point well below this range.

  • The solution is cooled too rapidly. Rapid cooling can sometimes lead to the formation of an oil instead of crystals. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.

  • High concentration of impurities: Significant impurities can lower the melting point of the mixture and promote oiling out. If this is suspected, consider a preliminary purification step or using a different recrystallization solvent.

  • To resolve oiling out: Reheat the solution until the oil redissolves. You may need to add a small amount of additional hot solvent. Then, allow the solution to cool very slowly.

Q4: The yield of my recrystallized product is very low.

A4: A low recovery of purified product can be attributed to several factors:

  • Using too much solvent: This will cause a significant amount of your product to remain dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.

  • Premature crystallization: If crystals form during the hot filtration step, product will be lost. To prevent this, ensure your filtration apparatus (funnel and filter paper) is pre-heated, and perform the filtration quickly.

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often improve the yield.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a portion of the product. Always use a minimal amount of ice-cold solvent for washing.

Q5: The recrystallized product is still colored or appears impure.

A5: If the final product is not of the desired purity, consider the following:

  • Insoluble colored impurities: If the hot solution was colored, insoluble colored impurities may be present. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.

  • Soluble colored impurities: If the impurities have similar solubility characteristics to your product in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization may be necessary.

  • Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice. Slower cooling generally leads to purer crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on data for the structurally similar compound flufenamic acid, suitable solvents could include ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][2] Mixed solvent systems, such as ethanol/water, can also be effective.[1] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific crude product.

Q2: How can I choose a suitable mixed solvent system?

A2: A good mixed solvent system consists of two miscible solvents. One solvent should readily dissolve the this compound (the "good" solvent), while the other should dissolve it poorly (the "poor" solvent). The crude product is dissolved in a minimum amount of the hot "good" solvent, and then the hot "poor" solvent is added dropwise until the solution becomes slightly cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: What is the purpose of washing the crystals after filtration?

A3: Washing the collected crystals with a small amount of ice-cold recrystallization solvent helps to remove any residual mother liquor that may contain dissolved impurities. It is crucial to use a minimal amount of cold solvent to avoid dissolving a significant portion of the purified product.

Q4: How do I know if my recrystallized product is pure?

A4: A common method to assess the purity of a crystalline solid is to measure its melting point. A pure compound will have a sharp melting point range that is close to the literature value (199-203 °C for this compound). Impurities will typically cause the melting point to be lower and the range to be broader. Further analytical techniques such as NMR spectroscopy or chromatography can also be used to confirm purity.

Data Presentation

Table 1: Solubility of Flufenamic Acid (a structural isomer of this compound) in Various Solvents.

This data can be used as a starting point for selecting a suitable recrystallization solvent for this compound.

SolventSolubility (mg/mL)
Ethanol~11[1][2]
Dimethyl Sulfoxide (DMSO)~39[1][2]
Dimethylformamide (DMF)~59[1][2]

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

This protocol provides a general procedure that may need to be optimized based on the specific impurities present in the crude material.

1. Solvent Selection:

  • Place a small amount of the crude this compound into several test tubes.
  • Add a few drops of different potential solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) to each test tube.
  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
  • Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will completely dissolve the compound when hot.
  • Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the chosen solvent in small portions while heating the flask on a hot plate.
  • Continue adding the solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
  • Swirl the flask and gently reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Preheat a funnel and a new Erlenmeyer flask.
  • Place a fluted filter paper in the funnel.
  • Quickly filter the hot solution to remove any insoluble impurities (and charcoal if used).

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.
  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

6. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent.

7. Drying:

  • Allow the crystals to dry on the filter paper with the vacuum on for a few minutes.
  • Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a desiccator.

8. Analysis:

  • Determine the melting point of the recrystallized product to assess its purity.

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (remove insoluble impurities) dissolve->hot_filtration cool Slow Cooling (Crystal Formation) hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield impure_product Product Impure start->impure_product sol_no_crystals Supersaturated? no_crystals->sol_no_crystals sol_oiling_out Cooling too fast? oiling_out->sol_oiling_out sol_low_yield Too much solvent used? low_yield->sol_low_yield sol_impure Colored impurities? impure_product->sol_impure induce_cryst Induce Crystallization: - Scratch flask - Add seed crystal - Cool further sol_no_crystals->induce_cryst Yes too_much_solvent Too much solvent? sol_no_crystals->too_much_solvent No evaporate Evaporate some solvent and cool again too_much_solvent->evaporate Yes reheat_slow Reheat to dissolve oil, then cool slowly sol_oiling_out->reheat_slow Yes wrong_solvent Solvent BP > MP? sol_oiling_out->wrong_solvent No change_solvent Choose lower boiling solvent wrong_solvent->change_solvent Yes use_less_solvent Use minimum amount of hot solvent sol_low_yield->use_less_solvent Yes premature_cryst Premature crystallization? sol_low_yield->premature_cryst No preheat_funnel Preheat filtration apparatus premature_cryst->preheat_funnel Yes charcoal Use activated charcoal before hot filtration sol_impure->charcoal Yes trapped_impurities Crystallization too fast? sol_impure->trapped_impurities No cool_slowly Ensure slow cooling trapped_impurities->cool_slowly Yes

Caption: Troubleshooting guide for common issues in recrystallization.

References

Troubleshooting low solubility issues of N-(4-Fluorophenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of N-(4-Fluorophenyl)anthranilic acid during their experiments.

Troubleshooting Low Solubility Issues

Low solubility of this compound can be a significant hurdle in various experimental settings. This guide provides a systematic approach to addressing these issues.

Q1: My this compound is not dissolving in my desired solvent. What should I do?

A1: Low solubility is a known characteristic of many fenamic acid derivatives.[1] The choice of solvent is critical. This compound, being a derivative of anthranilic acid, is expected to have poor solubility in water and non-polar organic solvents.[2] We recommend a step-wise approach to solubilization:

  • Start with a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for dissolving a wide range of organic compounds for biological assays.[3][4] Other potential solvents include N,N-dimethylformamide (DMF) and ethanol, although their dissolving power for this specific compound may be lower.[5]

  • Gentle heating. Warming the solution in a water bath (e.g., at 37°C) can aid dissolution. However, be cautious as excessive heat may degrade the compound.[3]

  • Sonication. If the compound remains insoluble, sonicating the sample in a water bath for several minutes can help break down aggregates and improve dissolution.[3][6]

Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue when diluting a DMSO stock solution into an aqueous medium.[6] Here are some strategies to mitigate precipitation:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous buffer. Instead, perform serial dilutions in your assay medium. This gradual change in solvent polarity can help keep the compound in solution.[7]

  • Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically below 0.5%, to minimize both toxicity to cells and precipitation issues.[3][7]

  • Use of Co-solvents: In some cases, the addition of a small amount of a co-solvent like PEG400, glycerol, or Tween 80 to your aqueous buffer can improve the solubility of the compound.[7]

  • pH Adjustment: The solubility of anthranilic acid derivatives is often pH-dependent.[2][8] Since this compound has a carboxylic acid group, increasing the pH of the aqueous buffer to slightly alkaline conditions (e.g., pH 7.4-8.0) can deprotonate the carboxylic acid, forming a more soluble salt.[2][8]

Q3: Can I prepare a stock solution in an aqueous buffer directly?

A3: Direct dissolution in aqueous buffers is challenging due to the compound's low intrinsic water solubility. However, you can prepare an aqueous stock solution by converting the acid to its salt form.

Experimental Protocol: Preparation of an Aqueous Stock Solution
  • Weigh the desired amount of this compound.

  • Add a small amount of a suitable base, such as 1N Sodium Hydroxide (NaOH), dropwise while stirring until the solid dissolves completely. This will form the sodium salt of the acid.

  • Carefully adjust the pH to the desired level using a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Bring the solution to the final desired volume with the buffer.

  • Sterile filter the solution if it will be used in cell culture experiments.

Note: Always verify the final pH of your stock solution and ensure it is compatible with your experimental system.

Frequently Asked Questions (FAQs)

Q4: What are the physicochemical properties of this compound?

A4: Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₃H₁₀FNO₂[9]
Molecular Weight231.22 g/mol [9]
Melting Point199-203 °C[9]
pKa (predicted)~4[10]

Q5: What is the recommended solvent for preparing a high-concentration stock solution?

A5: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).[3][4] It is a powerful aprotic solvent capable of dissolving many poorly soluble compounds.

Q6: What is the expected solubility of this compound in common solvents?

Solvent TypeExamplesExpected Solubility
Dipolar AproticDMSO, DMFHigh
Polar ProticEthanol, MethanolModerate
Non-polar AproticToluene, HexaneLow
AqueousWater, Buffers (neutral pH)Very Low

Q7: How should I store my stock solutions of this compound?

A7: To ensure the stability and integrity of your compound, follow these storage guidelines:[7]

  • DMSO Stock Solutions: Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

  • Aqueous Stock Solutions: Store at 4°C for short-term use (a few days). For longer storage, aliquot and freeze at -20°C or -80°C.

Q8: What are the potential biological targets and signaling pathways affected by this compound?

A8: this compound belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key in the inflammatory pathway.[11][12][13] Additionally, some anthranilic acid derivatives have been shown to target the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1), which is involved in regulating the transcription of oncogenes like c-Myc.[14]

Visualizing Signaling Pathways and Workflows

To better understand the experimental context and potential mechanisms of action, the following diagrams illustrate relevant pathways and workflows.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Oxygenation PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation NFPAA This compound NFPAA->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by this compound.

FUBP1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUBP1 FUBP1 FUSE FUSE (c-Myc Promoter) FUBP1->FUSE Binds to TFIIH TFIIH FUBP1->TFIIH Recruits & Activates cMyc_Gene c-Myc Gene FUSE->cMyc_Gene Activates Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation TFIIH->cMyc_Gene Promotes Transcription Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Drives NFPAA This compound NFPAA->FUBP1 Potential Inhibition

Caption: Potential inhibition of the FUBP1-mediated c-Myc transcription pathway.

Solubility_Workflow Start Start: Compound Powder Dissolve_DMSO Attempt to Dissolve in DMSO (e.g., 10-50 mM) Start->Dissolve_DMSO Check_Solubility1 Visually Inspect for Complete Dissolution Dissolve_DMSO->Check_Solubility1 Sonication Sonication Check_Solubility1->Sonication No Stock_Solution High-Concentration Stock Solution in DMSO Check_Solubility1->Stock_Solution Yes Heating Gentle Heating (e.g., 37°C) Sonication->Heating Heating->Check_Solubility1 Serial_Dilution Perform Serial Dilutions in Assay Medium Stock_Solution->Serial_Dilution Final_Concentration Achieve Final Working Concentration (<0.5% DMSO) Serial_Dilution->Final_Concentration Precipitation Precipitation Observed? Final_Concentration->Precipitation Troubleshoot Troubleshooting: - Adjust pH - Use Co-solvents - Lower Final Concentration Precipitation->Troubleshoot Yes Assay Proceed with Assay Precipitation->Assay No Troubleshoot->Serial_Dilution

Caption: Experimental workflow for solubilizing this compound for biological assays.

References

Optimizing temperature and solvent for N-arylation of anthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the N-arylation of anthranilic acid, a critical transformation in the synthesis of pharmaceuticals and functional materials. The content is designed for researchers, scientists, and drug development professionals to help navigate challenges related to reaction optimization, particularly concerning temperature and solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-arylation of anthranilic acid?

A1: The two most prevalent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. The Ullmann reaction is a classical method that has seen a resurgence with the development of new ligand systems.[1] The Buchwald-Hartwig reaction is a versatile and widely used method in modern organic synthesis.[2][3]

Q2: Why is my N-arylation reaction yield consistently low?

A2: Low yields in N-arylation reactions can stem from several factors. Common culprits include suboptimal reaction temperature, poor solvent choice, inactive catalyst, or the presence of moisture and oxygen, especially in copper-catalyzed reactions.[4] The electronic properties of the aryl halide and the anthranilic acid derivative can also significantly impact the reaction efficiency.

Q3: What are common side reactions observed during the N-arylation of anthranilic acid?

A3: A frequent side reaction is the dehalogenation of the aryl halide, where the halide is replaced by a hydrogen atom, leading to the formation of an arene.[1] This can be exacerbated by moisture. Another potential side reaction is the homo-coupling of the aryl halide.

Q4: How critical is the choice of base in these reactions?

A4: The choice of base is crucial. It not only facilitates the deprotonation of anthranilic acid but also influences the catalyst's activity. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and steric bulk of the base can affect the reaction rate and selectivity. For instance, a bulkier base like potassium tert-butoxide (K-OtBu) might help suppress certain side reactions.[1]

Q5: Can the carboxylic acid group of anthranilic acid interfere with the reaction?

A5: Yes, the free carboxylic acid can complicate the reaction by reacting with the base or coordinating to the metal catalyst. However, many modern protocols for the N-arylation of anthranilic acid are designed to work without protecting the carboxylic acid group, which is a significant advantage in terms of step economy.[5][6]

Troubleshooting Guide

Problem 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of catalyst or a different catalyst source (e.g., Cu(I) vs. Cu(II) salts).[4] - For Ullmann reactions, consider in-situ activation of copper powder.[7] - For Pd-catalyzed reactions, ensure the palladium precursor is properly activated.
Suboptimal Temperature - Gradually increase the reaction temperature in increments of 10-20 °C. Traditional Ullmann reactions often require high temperatures (>150 °C).[8] - Be aware that excessively high temperatures can lead to product degradation.[2]
Incorrect Solvent - Screen a range of solvents with different polarities and boiling points (e.g., DMSO, DMF, toluene, dioxane).[9] - Ensure the solvent is anhydrous, as moisture can deactivate the catalyst and promote side reactions.[1]
Poor Ligand Choice - If using a ligand-based system, screen different ligands. For copper-catalyzed reactions, ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can be effective.[4] For palladium-catalyzed reactions, consider bulky electron-rich phosphine ligands.
Aryl Halide Reactivity - Aryl iodides are typically more reactive than aryl bromides, which are more reactive than aryl chlorides.[8] If using a less reactive aryl halide, you may need to employ a more active catalyst system or higher temperatures.

Problem 2: Significant Side Product Formation (e.g., Dehalogenation)

Potential Cause Troubleshooting Steps
Presence of Moisture - Rigorously dry all glassware, reagents, and solvents.[1] - Perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).
Reaction Temperature Too High - Lower the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions.
Inappropriate Base - Try a different base. A weaker base like K₃PO₄ might be beneficial if the product is sensitive to strong bases.[2]

Data Summary

The following tables summarize reaction conditions for the N-arylation of anthranilic acid and related amines from various literature sources.

Table 1: Copper-Catalyzed N-Arylation Conditions

EntryAryl HalideAmineCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Chlorobenzoic acid2,6-DimethylanilineCu (0.8), Cu₂O (0.4)K₂CO₃2-Ethoxyethanol13024Moderate
2IodobenzeneAnilineNot specifiedK₂CO₃DMSO1102490
3IodobenzeneIndoleCuBr₂ complex (0.03 mmol)K₂CO₃Water1101082
4Aryl Iodide/BromideN-HeterocycleCuI (5-20)NaOHEthylene Glycol12024Good to Excellent

Table 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig) Conditions

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneAnilinePd(OAc)₂ (1)XPhos (2)NaOtBuToluene1002498

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation (Ullmann Condensation)
  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add anthranilic acid (1.0 equiv), the aryl halide (1.1 equiv), copper(I) iodide (CuI, 10 mol%), and a suitable ligand such as 1,10-phenanthroline (20 mol%).

  • Inerting: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 equiv) followed by the anhydrous solvent (e.g., DMF or DMSO) to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (typically 100-150 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Acidify the aqueous layer with dilute HCl to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. If necessary, purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
  • Preparation: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv).

  • Inerting: Seal the tube and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add anthranilic acid (1.0 equiv), the aryl halide (1.2 equiv), and the anhydrous solvent (e.g., dioxane or toluene).

  • Reaction: Place the tube in a preheated oil bath (typically 80-110 °C) and stir.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Visualizations

Experimental_Workflow prep 1. Reagent Preparation (Anthranilic Acid, Aryl Halide, Catalyst, Base, Solvent) inert 2. Inert Atmosphere (Purge with N₂ or Ar) prep->inert reaction 3. Reaction Setup (Add reagents to solvent, heat and stir) inert->reaction monitor 4. Reaction Monitoring (TLC, LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 5. Workup (Quenching, Extraction, Washing) monitor->workup Proceed if complete purify 6. Purification (Column Chromatography, Recrystallization) workup->purify analysis 7. Product Analysis (NMR, MS, etc.) purify->analysis

Caption: A typical experimental workflow for the N-arylation of anthranilic acid.

Troubleshooting_Tree start Low Reaction Yield? check_reagents Check Reagent Quality (Fresh Catalyst, Dry Solvent, Correct Base) start->check_reagents Yes optimize_temp Optimize Temperature (Increase in increments) check_reagents->optimize_temp Reagents OK success Yield Improved check_reagents->success Issue Found & Fixed optimize_solvent Optimize Solvent (Screen different polarities) optimize_temp->optimize_solvent No Improvement optimize_temp->success Improvement change_catalyst Change Catalyst System (Different metal or ligand) optimize_solvent->change_catalyst No Improvement optimize_solvent->success Improvement change_catalyst->success Improvement fail Still Low Yield change_catalyst->fail No Improvement

Caption: A decision tree for troubleshooting low yield in N-arylation reactions.

References

Preventing oxidation of anthranilic acid derivatives during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the prevention of oxidation of anthranilic acid derivatives during storage.

Frequently Asked Questions (FAQs)

Q1: My anthranilic acid derivative, which should be a white solid, has turned yellow/brown during storage. What is the likely cause?

A1: The discoloration of your anthranilic acid derivative from white to yellow or brown is a common indicator of oxidation.[1][2] Anthranilic acid and its derivatives are aromatic amines, which are susceptible to oxidation when exposed to air (oxygen), light, and even trace metal impurities.[1][3] This process can lead to the formation of colored degradation products. For instance, the oxidative degradation of indigo, a related compound, is known to form anthranilic acid and other colored compounds.[4]

Q2: What are the primary factors that accelerate the oxidation of anthranilic acid derivatives?

A2: The main factors that accelerate oxidation are:

  • Exposure to Oxygen: The presence of atmospheric oxygen is a primary driver of oxidation.

  • Exposure to Light: Photons, particularly in the UV spectrum, can provide the energy to initiate oxidative reactions, a process known as photooxidation.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Certain metal ions can act as catalysts in oxidation reactions.

  • High Humidity: Moisture can facilitate oxidative degradation pathways.

  • Incompatible Materials: Storage in proximity to strong oxidizing agents will significantly accelerate degradation.[5][6][7]

Q3: How can I prevent the oxidation of my anthranilic acid derivatives during storage?

A3: To minimize oxidation, you should control the storage environment. The following are best practices:

  • Store Under an Inert Atmosphere: Displace oxygen in the storage container by backfilling with an inert gas like nitrogen or argon.[3] This is one of the most effective methods.

  • Protect from Light: Store your compounds in amber glass vials or other opaque containers to block out light.[7]

  • Store at Low Temperatures: Refrigeration or freezing can significantly slow down the rate of oxidation.

  • Use Tightly Sealed Containers: Ensure the container is well-sealed to prevent the ingress of air and moisture.[5][7]

  • Consider Antioxidants: For solutions or formulations, the addition of a suitable antioxidant may be beneficial. However, the effectiveness of antioxidants can be compound-specific.[8]

Q4: Are some anthranilic acid derivatives more susceptible to oxidation than others?

A4: Yes, the susceptibility to oxidation can vary depending on the other substituents on the aromatic ring. Electron-donating groups can increase the electron density of the amine and the ring, potentially making the molecule more susceptible to oxidation. Conversely, electron-withdrawing groups might offer some protection. The stability of oxidized N-acylanthranilamides has been shown to depend on the presence of electron-donating groups.[9]

Troubleshooting Guide

Issue: Unexpected peaks are observed during HPLC analysis of a stored sample.

Possible Cause Troubleshooting Steps
Oxidative Degradation The new peaks are likely degradation products. Compare the chromatogram to a freshly prepared sample or a reference standard to confirm.
Photo-degradation If the sample was exposed to light, the new peaks could be photolytic degradation products.
Hydrolysis If the derivative has a labile group (e.g., an ester) and was exposed to moisture, hydrolysis may have occurred.

To confirm the identity of degradation products, consider the following:

  • Forced Degradation Studies: Intentionally stress a fresh sample under conditions of oxidation (e.g., with H₂O₂), acid/base hydrolysis, heat, and photolysis to see if the degradation peaks match.[10][11][12]

  • LC-MS Analysis: Use liquid chromatography-mass spectrometry to determine the mass of the impurity peaks, which can help in identifying their structures.

Quantitative Data Summary

Parameter Condition General Effect on Stability Recommendation
Temperature ElevatedIncreased degradation rateStore at reduced temperatures (e.g., 2-8 °C or -20 °C)
Light UV or ambient light exposurePromotes photooxidation[1]Store in amber or opaque containers
Atmosphere Air (Oxygen)Promotes oxidationStore under an inert atmosphere (Nitrogen or Argon)[3]
Humidity HighCan facilitate degradationStore in a desiccated environment
pH (in solution) Strongly acidic or basicCan cause hydrolysis or other degradationBuffer solutions to an optimal pH for stability
Oxidizing Agents Presence of peroxides, etc.Rapid degradationAvoid contact with oxidizing agents[5][6][7]

Experimental Protocols

Protocol 1: Forced Oxidation Study

Objective: To intentionally degrade an anthranilic acid derivative to identify potential oxidative degradation products.

Materials:

  • Anthranilic acid derivative

  • Acetonitrile or other suitable solvent

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • HPLC system with UV or DAD detector

  • LC-MS system (optional, for identification)

Methodology:

  • Prepare a stock solution of the anthranilic acid derivative in the chosen solvent (e.g., 1 mg/mL).

  • In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

  • Incubate the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.

  • At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the reaction mixture.

  • If necessary, quench the reaction (e.g., by dilution or with a reducing agent like sodium bisulfite, if compatible with your analysis).

  • Analyze the samples by HPLC to monitor the formation of degradation products and the decrease in the parent compound.

  • If an LC-MS system is available, analyze the stressed sample to obtain mass information for the degradation peaks.

Protocol 2: Analytical Method for Detecting Oxidation

Objective: To use High-Performance Liquid Chromatography (HPLC) to separate and quantify an anthranilic acid derivative and its potential impurities.

Methodology: A reversed-phase HPLC method is generally suitable.

  • Column: C18 column (e.g., Microbondapak C18)[14]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent (e.g., methanol or acetonitrile).[14] For example, an isocratic mobile phase of 35:65 v/v methanol/pH 3 phosphate buffer has been used for anthranilic acid itself.[14]

  • Flow Rate: Typically 0.8-1.2 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential impurities have good absorbance (e.g., 254 nm or 282 nm).[15][16]

  • Injection Volume: 10-20 µL.

  • Quantification: Use an internal or external standard for accurate quantification. The limit of detection for impurities can be as low as 0.01%.[14]

Visualizations

Oxidation_Prevention_Workflow Troubleshooting Workflow for Anthranilic Acid Derivative Degradation start Observation: Compound Discoloration or Impurity Peaks in Analysis check_storage Review Storage Conditions start->check_storage light Exposed to Light? check_storage->light Yes air Exposed to Air? check_storage->air Yes temp Stored at High Temp? check_storage->temp Yes solution1 Implement Corrective Actions light->solution1 air->solution1 temp->solution1 store_dark Store in Amber Vials/ Protect from Light solution1->store_dark store_inert Store Under Inert Gas (N2 or Ar) solution1->store_inert store_cold Store at Recommended Low Temperature solution1->store_cold reanalyze Re-analyze Sample store_dark->reanalyze store_inert->reanalyze store_cold->reanalyze problem_solved Problem Resolved reanalyze->problem_solved No Impurities further_investigation Problem Persists: Further Investigation Needed (e.g., Forced Degradation) reanalyze->further_investigation Impurities Still Present

References

Technical Support Center: HPLC Analysis of N-(4-Fluorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of N-(4-Fluorophenyl)anthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during chromatographic analysis. The following troubleshooting guides and FAQs directly address specific experimental challenges.

Experimental Protocol: Isocratic HPLC Method for this compound

This section details a standard reversed-phase HPLC (RP-HPLC) method suitable for the quantification of this compound.

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and a 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in the specified ratio. Filter the mobile phase through a 0.45 µm filter and degas thoroughly using sonication or an inline degasser.[1][2]

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to create a stock solution of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.[1]

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

  • Injection and Analysis: Inject the standard and sample solutions. Monitor the separation at the specified UV wavelength.

Typical HPLC Parameters

Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size[3]
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (60:40 v/v)[4][5]
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C[2]
Injection Volume 10 µL
UV Detection 254 nm

| Run Time | 10 minutes |

Troubleshooting Guides and FAQs

This section is organized by common problem categories.

Peak Shape Problems

Poor peak shape can compromise resolution and lead to inaccurate quantification.[6] The most common issues are peak tailing, fronting, and splitting.

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue, especially for acidic and basic compounds.[7][8] For this compound, which has an acidic carboxylic group, tailing is often caused by secondary interactions with the stationary phase or other system issues.[8][9]

Common Causes and Solutions for Peak Tailing

Cause Solution
Secondary Silanol Interactions The analyte's acidic group interacts with active silanol groups on the silica-based C18 column.[7][9] Solution: Lower the mobile phase pH to ~2.5-3.0 to suppress the ionization of silanol groups.[10][11]
Column Overload Injecting too much sample mass saturates the stationary phase.[6][10] Solution: Dilute the sample or reduce the injection volume.[10]
Column Degradation Loss of stationary phase or creation of voids at the column inlet.[12][13] Solution: Flush the column with a strong solvent. If performance doesn't improve, replace the column.[10]

| Extra-Column Volume | Excessive tubing length or wide-bore fittings can cause band broadening.[10] Solution: Use tubing with a narrow internal diameter and ensure all fittings are correctly installed to minimize dead volume.[10] |

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tailing Factor > 1.2) check_neutral Inject Neutral Compound (e.g., Toluene) start->check_neutral physical_issue Physical Issue Detected check_neutral->physical_issue Neutral peak tails chemical_issue Chemical Interaction Issue check_neutral->chemical_issue Neutral peak is sharp, analyte peak tails check_fittings Check Fittings & Tubing for Dead Volume physical_issue->check_fittings check_column Inspect Column for Voids / Contamination physical_issue->check_column end_physical Replace/Fix Hardware check_fittings->end_physical check_column->end_physical check_ph Adjust Mobile Phase pH (e.g., lower to pH 2.5-3.0) chemical_issue->check_ph check_overload Reduce Sample Concentration or Injection Volume chemical_issue->check_overload check_column_chem Consider High-Purity 'Type B' Silica Column chemical_issue->check_column_chem end_chemical Optimize Method check_ph->end_chemical check_overload->end_chemical check_column_chem->end_chemical

Caption: A decision tree to diagnose the root cause of peak tailing.

Q2: What causes peak fronting or splitting?

  • Peak Fronting: This is often caused by poor sample solubility in the mobile phase or column collapse.[6][7] Ensure your sample is fully dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[10]

  • Peak Splitting: Split peaks can indicate a partially blocked frit at the column inlet, a void in the column packing, or an issue with the injector rotor seal.[14] Back-flushing the column or replacing the frit may resolve the issue. If the problem persists, the column may need replacement.[15]

Baseline Irregularities

A stable baseline is crucial for accurate peak integration and detection of low-concentration analytes.[16] Common issues include noise, drift, and ghost peaks.

Q1: How can I reduce baseline noise?

Baseline noise refers to rapid, irregular fluctuations in the baseline.[16]

  • Causes: Common sources include air bubbles in the pump or detector, contaminated mobile phase, a failing detector lamp, or inconsistent pump performance.[1][14]

  • Solutions:

    • Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed.[1] Most modern HPLC systems have an inline degasser; ensure it is functioning correctly.[13]

    • Use High-Purity Solvents: Use HPLC-grade solvents and fresh, high-purity water to prepare the mobile phase.[13][16]

    • System Maintenance: Perform regular maintenance on the pump, including replacing seals and check valves, to ensure a consistent flow rate.[16]

    • Detector Lamp: Check the detector lamp's energy. A weak or failing lamp can be a source of noise and should be replaced.[17]

Q2: My baseline is drifting up or down. What should I do?

Baseline drift is a gradual, long-term shift of the baseline.[16]

  • Causes: This is often due to changes in temperature, mobile phase composition, or insufficient column equilibration.[1] Contamination slowly eluting from the column can also cause drift.[1]

  • Solutions:

    • Temperature Control: Use a column oven and ensure the lab environment has a stable temperature to minimize fluctuations.[1]

    • Equilibration Time: Allow sufficient time for the column to equilibrate with the mobile phase, especially after changing solvents or gradients.[18]

    • Fresh Mobile Phase: Prepare the mobile phase fresh daily to avoid degradation or compositional changes.[1][18]

Q3: I see unexpected "ghost" peaks in my chromatogram. What are they?

Ghost peaks are unexpected signals that appear in a chromatogram, often during blank runs, and do not originate from the injected sample.[19][20] They are particularly common in gradient elution methods.[20]

G Identifying the Source of Ghost Peaks start Ghost Peak Observed inject_blank Inject a Blank (Mobile Phase Only) start->inject_blank peak_appears Ghost Peak Appears inject_blank->peak_appears Yes peak_disappears Ghost Peak Disappears inject_blank->peak_disappears No source_system Source is System or Mobile Phase peak_appears->source_system check_mp Use Fresh, High-Purity Mobile Phase source_system->check_mp check_autosampler Clean Autosampler Needle and Port source_system->check_autosampler source_sample Source is Sample-Related peak_disappears->source_sample check_prep Improve Sample Preparation/Cleanup source_sample->check_prep check_vials Check Vials/Caps for Contamination source_sample->check_vials

Caption: A workflow for systematically identifying the origin of ghost peaks.

  • Sources & Solutions:

    • Mobile Phase Contamination: Impurities in solvents, especially water, can accumulate on the column and elute as ghost peaks.[20][21] Always use fresh, HPLC-grade reagents.[20]

    • System Contamination: Carryover from previous injections is a common cause.[20][21] Implement a robust needle wash protocol in your autosampler method.

    • Sample Preparation: Contaminants from sample vials, caps, or filters can be introduced.[20] Running a true "blank" by performing an injection without a vial can help isolate this source.

Retention Time and Pressure Issues

Q1: Why is the retention time of my analyte shifting?

Unstable retention times compromise the reliability of peak identification.

  • Causes: The most common causes are changes in mobile phase composition, flow rate instability, or temperature fluctuations.[22][23] For ionizable compounds like this compound, a small change in mobile phase pH can cause significant shifts.[24]

  • Solutions:

    • Mobile Phase: Ensure the mobile phase is accurately prepared, well-mixed, and degassed.[24] Using a buffered mobile phase is critical for reproducible retention of acidic analytes.[2]

    • Pump Performance: Check for leaks in the system and ensure the pump is delivering a consistent, pulse-free flow.[25]

    • Temperature Control: Use a column oven to maintain a constant temperature.[1]

Q2: The system backpressure is suddenly too high. What should I do?

High backpressure can damage the pump and column.

  • Causes: A blockage is the most likely cause. This is often due to a plugged column inlet frit, contaminated guard column, or particulates lodged in the system tubing.[15][22]

  • Troubleshooting Steps:

    • Start by removing the column and replacing it with a union to see if the pressure drops. If the pressure remains high, the blockage is in the system (tubing, injector).[14]

    • If the pressure drops without the column, the blockage is in the column or guard column.

    • Remove the guard column (if used) and re-check.

    • If the analytical column is the source, try back-flushing it at a low flow rate. If this fails, the inlet frit may need replacement, or the column itself may be irreversibly plugged.[15]

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Anthranilic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the nuclear magnetic resonance (NMR) spectroscopy of substituted anthranilic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in interpreting the ¹H NMR spectra of substituted anthranilic acids?

A1: The primary challenges include significant peak overlap in the aromatic region, especially in highly substituted rings, and the broadening of signals for the amine (-NH₂) and carboxylic acid (-COOH) protons due to hydrogen bonding and exchange with residual water in the solvent.[1] The substitution pattern can also lead to complex splitting patterns that are difficult to interpret without the aid of two-dimensional (2D) NMR techniques.

Q2: Why are my -NH₂ and -COOH proton signals not visible or very broad in the ¹H NMR spectrum?

A2: These protons are acidic and can exchange with deuterium from the NMR solvent (e.g., in CDCl₃ or DMSO-d₆), leading to signal broadening or complete disappearance. To confirm their presence, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the exchangeable proton signals should disappear.[1]

Q3: How can I differentiate between isomers of a substituted anthranilic acid using NMR?

A3: Distinguishing between isomers often requires a combination of 1D and 2D NMR experiments. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for establishing through-space proximities between protons on the aromatic ring and substituent groups, which can help determine their relative positions.[2] Additionally, Heteronuclear Multiple Bond Correlation (HMBC) can reveal long-range couplings between protons and carbons, providing crucial connectivity information to differentiate isomers.[3][4][5]

Q4: What is the best solvent to use for NMR analysis of substituted anthranilic acids?

A4: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for anthranilic acid derivatives as it can dissolve a wide range of these compounds and often provides sharp signals for the -NH₂ and -COOH protons.[6][7] Deuterated methanol (CD₃OD) or chloroform (CDCl₃) can also be used, but the exchangeable protons may be less well-resolved.[8] The choice of solvent can sometimes help to resolve overlapping peaks.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the NMR analysis of substituted anthranilic acids.

Problem Possible Cause(s) Troubleshooting Steps
Broad or distorted peaks 1. Poor magnetic field homogeneity (shimming). 2. Presence of solid particles in the sample. 3. Sample is too concentrated.[1] 4. Presence of paramagnetic impurities.[9]1. Re-shim the spectrometer. 2. Filter the sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube. 3. Dilute the sample. 4. Purify the sample to remove metal ions.
Overlapping aromatic signals Inherent nature of the molecule's substitution pattern.1. Try a different deuterated solvent (e.g., benzene-d₆) to induce different chemical shifts.[1] 2. Acquire a higher field NMR spectrum for better signal dispersion. 3. Perform 2D NMR experiments like COSY and TOCSY to identify coupled spin systems.[4][10]
Unexpected peaks in the spectrum 1. Residual solvent from purification (e.g., ethyl acetate, dichloromethane).[1] 2. Water in the NMR solvent.[1] 3. Impurities in the sample.1. Dry the sample under high vacuum for an extended period. Co-evaporation with a solvent like dichloromethane can help remove residual ethyl acetate.[1] 2. Use a freshly opened bottle of deuterated solvent or dry the solvent over molecular sieves. 3. Re-purify the sample.
Poor signal-to-noise ratio Insufficient amount of sample.For a standard 5mm NMR tube, aim for 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[11] Increase the number of scans during acquisition.

Data Summary

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for protons and carbons in substituted anthranilic acids, based on data for anthranilic acid and its hydroxy derivatives in DMSO-d₆.[6][7]

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Aromatic C-H6.5 - 8.0110 - 150
Carboxylic Acid (-COOH)10.0 - 13.0 (broad)168 - 172
Amine (-NH₂)5.0 - 7.0 (broad)-
C-1 (C-COOH)-~110
C-2 (C-NH₂)-~150
Aromatic C (unsubstituted)-115 - 135

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR
  • Weighing the Sample: Accurately weigh 5-25 mg of the substituted anthranilic acid for ¹H NMR (50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[11]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.[11]

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer: Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.[12] The final volume in the NMR tube should be around 0.5-0.6 mL, corresponding to a height of about 4-5 cm.[9][12]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol 2: Structure Elucidation using 2D NMR

For complex spectra where 1D NMR is insufficient for complete assignment, the following 2D NMR experiments are recommended:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing out the connectivity of proton spin systems within the molecule.[4][10]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H correlation). It is highly sensitive and allows for the unambiguous assignment of protonated carbons.[3][4]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.[3][4][5]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is invaluable for determining the stereochemistry and conformation of the molecule, and for differentiating between isomers.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter one_d 1D NMR (¹H, ¹³C) filter->one_d two_d 2D NMR (COSY, HSQC, etc.) one_d->two_d If needed process Process Spectra one_d->process two_d->process interpret Interpret Data process->interpret structure Elucidate Structure interpret->structure

Caption: Workflow for NMR analysis of substituted anthranilic acids.

troubleshooting_logic start Complex ¹H NMR Spectrum overlap Overlapping Aromatic Signals? start->overlap broad Broad -NH₂/-COOH Signals? overlap->broad No change_solvent Change Solvent or Use Higher Field NMR overlap->change_solvent Yes d2o_exchange Perform D₂O Exchange Experiment broad->d2o_exchange Yes noesy_hmbc Run NOESY/HMBC for Isomer Differentiation broad->noesy_hmbc No run_cosy Run ¹H-¹H COSY to Identify Spin Systems change_solvent->run_cosy resolved Resolved Spectrum run_cosy->resolved confirmed Signals Confirmed d2o_exchange->confirmed structure_elucidated Structure Elucidated noesy_hmbc->structure_elucidated

Caption: Decision-making guide for troubleshooting complex NMR spectra.

References

How to minimize byproducts in the synthesis of fenamic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproducts in the synthesis of fenamic acid analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing fenamic acid analogs?

The most prevalent methods for synthesizing fenamic acid analogs, which are N-aryl derivatives of anthranilic acid, involve carbon-nitrogen (C-N) bond formation. The two primary reactions utilized are the Ullmann condensation and the Buchwald-Hartwig amination.[1][2]

Q2: What are the typical byproducts encountered in the synthesis of fenamic acid analogs?

Common byproducts can arise from several side reactions, including:

  • Hydrodehalogenation: The reduction of the aryl halide starting material, leading to an arene byproduct. This is often caused by the presence of protic impurities like water.

  • Homocoupling: The self-coupling of the aryl halide to form a biaryl byproduct. This can be a significant issue in Ullmann condensations.

  • Nucleophile Degradation: The amine starting material may degrade under harsh reaction conditions, such as high temperatures or the presence of a strong base.

  • Solvent-Related Impurities: Solvents like dimethylformamide (DMF) can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.

  • N-Nitroso Impurities: In the presence of nitrite sources, N-nitroso derivatives of the fenamic acid product can form.[3][4][5]

Q3: How can I detect and quantify byproducts in my reaction mixture?

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the detection and quantification of fenamic acid analogs and their impurities.[3][5][6] Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of volatile byproducts.[7][8]

Q4: Are there "greener" or milder alternatives to traditional Ullmann conditions?

Yes, modern advancements have led to the development of milder Ullmann-type reactions that often utilize co-solvents, ligands, and lower reaction temperatures to improve efficiency and reduce byproducts.[9] Additionally, the Buchwald-Hartwig amination is generally considered a milder alternative to the classic Ullmann condensation, often proceeding at lower temperatures and with a broader substrate scope.[1][2]

Troubleshooting Guides

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine. While effective, it can be prone to byproduct formation under harsh conditions.

Problem 1: Low Yield of the Desired Fenamic Acid Analog

Potential CauseSuggested Solution
Inactive Copper Catalyst Use a fresh, high-purity source of a copper(I) salt (e.g., CuI, CuBr). Consider pre-activating the copper catalyst.
Inappropriate Solvent Screen polar aprotic solvents such as DMF, DMSO, or NMP. Be mindful of the decomposition temperature of the chosen solvent.
Suboptimal Base Screen common bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can significantly impact the reaction outcome.
Low Reaction Temperature While modern protocols aim for milder conditions, traditional Ullmann reactions often require high temperatures (150-210 °C). Incrementally increase the temperature if no reaction is observed.[2]

Problem 2: Significant Formation of a Biaryl Homocoupling Byproduct

Potential CauseSuggested Solution
High Reaction Temperature Excessive heat can promote the homocoupling of the aryl halide. Optimize the temperature to the minimum required for the desired C-N coupling.
Absence of a Suitable Ligand The addition of ligands like 1,10-phenanthroline or amino acids can promote the desired N-arylation over homocoupling.[10]
Incorrect Copper Source The choice of copper catalyst and its oxidation state can influence the selectivity of the reaction.

Problem 3: Presence of Hydrodehalogenation Byproduct

Potential CauseSuggested Solution
Presence of Protic Impurities Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that offers a milder alternative to the Ullmann condensation for the synthesis of fenamic acid analogs.

Problem 1: Low or No Conversion to the Fenamic Acid Analog

Potential CauseSuggested Solution
Inactive Palladium Catalyst Use a high-quality palladium precatalyst (e.g., a G3 or G4 palladacycle) or ensure the in-situ generation of the active Pd(0) species is efficient.
Inappropriate Ligand The choice of phosphine ligand is critical. Screen a variety of bulky, electron-rich ligands such as RuPhos or BrettPhos.[11]
Incorrect Base Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary.[12]
Aryl Chloride Inactivity Aryl chlorides are less reactive than aryl bromides or iodides. For aryl chloride substrates, specialized ligand systems may be required.[1]

Problem 2: Formation of Byproducts from Ligand Arylation

Potential CauseSuggested Solution
Sterically Unhindered Ligand In some cases, the phosphine ligand itself can undergo N-arylation. Using more sterically hindered ligands can mitigate this side reaction.

Quantitative Data Summary

The following table summarizes the impact of different reaction parameters on the yield of N-arylation products, which can be indicative of byproduct minimization. Higher yields generally correlate with more efficient reactions and lower levels of side products.

Reaction TypeCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
UllmannCuINoneK₂CO₃DMF150Moderate[13]
UllmannCuO/ABNoneKOtBuToluene18072[14]
UllmannCuI(S)-N-Methylpyrrolidine-2-carboxylateK₂CO₃DMSO110Good to High[15]
Buchwald-HartwigPd(OAc)₂RuPhosNaOtBuToluene100High[11]
Buchwald-HartwigPd₂(dba)₃BrettPhosNaOtBuToluene100High[11]

Experimental Protocols

General Protocol for Ullmann Condensation

This protocol is a representative example for the synthesis of a fenamic acid analog via Ullmann condensation.

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-halobenzoic acid (1.0 mmol), the aniline derivative (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 150 °C and stir for 24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 2M HCl to precipitate the product.

  • Purification: Collect the crude product by filtration and purify by recrystallization or column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the synthesis of a fenamic acid analog using Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox, add the 2-halobenzoic acid (1.0 mmol), the aniline derivative (1.2 mmol), a palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), RuPhos ligand (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol) to an oven-dried vial.

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_ullmann Ullmann Condensation Workflow cluster_buchwald Buchwald-Hartwig Amination Workflow ullmann_start Combine Reactants: 2-Halobenzoic Acid Aniline Derivative CuI, Base ullmann_inert Establish Inert Atmosphere ullmann_start->ullmann_inert ullmann_solvent Add Anhydrous Solvent (e.g., DMF) ullmann_inert->ullmann_solvent ullmann_heat Heat Reaction (e.g., 150 °C) ullmann_solvent->ullmann_heat ullmann_monitor Monitor Progress (TLC, LC-MS) ullmann_heat->ullmann_monitor ullmann_workup Aqueous Work-up & Acidification ullmann_monitor->ullmann_workup ullmann_purify Purification (Recrystallization/ Chromatography) ullmann_workup->ullmann_purify ullmann_product Fenamic Acid Analog ullmann_purify->ullmann_product buchwald_start Combine Reactants: 2-Halobenzoic Acid Aniline Derivative Pd Precatalyst, Ligand, Base buchwald_solvent Add Anhydrous Solvent (e.g., Toluene) buchwald_start->buchwald_solvent buchwald_heat Heat Reaction (e.g., 100 °C) buchwald_solvent->buchwald_heat buchwald_monitor Monitor Progress (TLC, LC-MS) buchwald_heat->buchwald_monitor buchwald_workup Aqueous Work-up buchwald_monitor->buchwald_workup buchwald_purify Purification (Column Chromatography) buchwald_workup->buchwald_purify buchwald_product Fenamic Acid Analog buchwald_purify->buchwald_product

Caption: General experimental workflows for the synthesis of fenamic acid analogs.

troubleshooting_logic start Low Product Yield? cause1 Inactive Catalyst start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Presence of Impurities (e.g., Water) start->cause3 byproducts Byproduct Formation? start->byproducts solution1 Use Fresh/High-Purity Catalyst cause1->solution1 solution2 Screen Solvents, Bases, Ligands, and Temperature cause2->solution2 solution3 Use Anhydrous Reagents/Solvents & Inert Atmosphere cause3->solution3 byproduct1 Hydrodehalogenation byproducts->byproduct1 byproduct2 Homocoupling byproducts->byproduct2 byproduct1->solution3 solution4 Optimize Temperature & Consider Ligands byproduct2->solution4

Caption: Troubleshooting logic for common issues in fenamic acid analog synthesis.

References

Technical Support Center: Alternative Catalysts for Ullmann-Type C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding alternative catalysts for the Ullmann-type C-N coupling reaction.

Troubleshooting Guide

This section addresses common issues encountered during Ullmann-type C-N coupling reactions with alternative catalyst systems.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source may be oxidized, or the palladium catalyst may have decomposed. The active species for copper-catalyzed reactions is typically Cu(I).- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr) or a reliable palladium precatalyst. - For copper-catalyzed reactions, consider in-situ generation of Cu(I) from a Cu(II) salt with a reducing agent or ensure reaction conditions facilitate this reduction. - Ensure solvents and reagents are anhydrous and properly degassed, as oxygen can deactivate palladium catalysts.
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates or reaction conditions. Ligands are crucial for stabilizing the catalyst and facilitating the reaction.[1]- Screen a variety of ligands. For copper catalysis, consider N,N- or N,O-bidentate ligands like amino acids (e.g., L-proline, N,N-dimethylglycine) or diamines (e.g., N,N'-dimethylethylenediamine).[2][3][4] For palladium catalysis, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often effective.[5][6]
Suboptimal Base: The base is critical for the deprotonation of the amine nucleophile and catalyst turnover. Its strength and solubility can significantly impact the reaction.- Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. - For base-sensitive functional groups, consider weaker bases, though this may require higher temperatures or longer reaction times.[7] - For palladium-catalyzed reactions with sensitive substrates, bases like Cs₂CO₃ or K₃PO₄ are often preferred over strong alkoxides.
Incorrect Reaction Temperature: Traditional Ullmann reactions required high temperatures, but modern ligand-accelerated protocols operate under milder conditions.- For modern copper-ligand systems, start with temperatures in the range of 60-120 °C.[4] - If no reaction is observed, incrementally increase the temperature. If decomposition is observed, lower the temperature.
Formation of Side Products (e.g., Hydrodehalogenation) Protic Impurities: The presence of water or other protic species can lead to the reduction of the aryl halide.- Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried.
Nucleophile Instability: The amine may be degrading under the reaction conditions.- Lower the reaction temperature. - Use a milder base.
Homocoupling of Aryl Halide: This can be a competing pathway, especially in palladium-catalyzed reactions.- Optimize the ligand-to-metal ratio. - Adjust the reaction temperature and concentration.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for my Ullmann C-N coupling reaction?

A1: Copper(I) salts, such as CuI or CuBr, are generally considered the most effective as Cu(I) is the active catalytic species. While Cu(0) or Cu(II) sources can be used, the reaction conditions must facilitate the in-situ formation of Cu(I).

Q2: How do I choose the right ligand for my copper-catalyzed reaction?

A2: Ligand selection is crucial and often substrate-dependent. A good starting point is to screen different classes of ligands. N,O-bidentate ligands like amino acids (e.g., L-proline) and N,N-bidentate ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine are commonly effective for a range of aryl halides and amines.[2][3][4]

Q3: My reaction is not working with an aryl chloride. What can I do?

A3: Aryl chlorides are generally less reactive than aryl bromides and iodides in Ullmann-type couplings. For copper-catalyzed reactions, more specialized ligands like certain oxalic diamides may be required.[8] Alternatively, palladium-catalyzed Buchwald-Hartwig amination is often more effective for the activation of aryl chlorides, typically employing bulky, electron-rich phosphine ligands.[9][10]

Q4: Which solvent should I use for my Ullmann-type C-N coupling?

A4: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF, DMSO, and dioxane are commonly used and often provide good results.[3] Toluene is also a frequent choice, particularly in palladium-catalyzed reactions. It is advisable to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.

Q5: When should I consider a palladium-based catalyst over a copper-based one?

A5: Palladium-catalyzed systems (Buchwald-Hartwig amination) are often preferred for their broader substrate scope, especially with less reactive aryl chlorides and sterically hindered substrates.[1][8] They can also operate under milder conditions for certain transformations. However, copper-based catalysts are less expensive and less toxic, making them an attractive alternative, particularly for large-scale synthesis.[1]

Data Presentation

Table 1: Comparison of Ligands for Copper-Catalyzed N-Arylation of Aniline with Iodobenzene
LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
L-Proline 10 mol% CuI, 20 mol% LigandK₂CO₃DMSO902495
N,N-Dimethylglycine 10 mol% CuI, 20 mol% LigandK₂CO₃DMSO902492
1,10-Phenanthroline 10 mol% CuI, 10 mol% LigandCs₂CO₃Toluene1102488
N,N'-Dimethylethylenediamine 5 mol% CuI, 10 mol% LigandK₃PO₄Dioxane1001891

Data compiled from representative literature procedures. Actual yields may vary depending on specific substrate and reaction conditions.

Table 2: Comparison of Palladium Catalysts for the N-Arylation of Morpholine with 4-Chlorotoluene
Palladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ RuPhosNaOtBuToluene1102499
Pd₂(dba)₃ XantphosCs₂CO₃Dioxane1101894
Pd(OAc)₂ BrettPhosLHMDSTHF651296
[Pd(cinnamyl)Cl]₂ Mor-DalPhosNaOtBuToluene1001695

Data compiled from representative literature procedures.[5][11] Actual yields may vary depending on specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed C-N Coupling with L-Proline as a Ligand

This protocol provides a general starting point for the Ullmann C-N coupling of an aryl halide with an amine using a CuI/L-proline catalyst system.[4]

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Reaction Setup: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous, degassed DMSO (2-4 mL) via syringe.

  • Reaction Execution: Place the vessel in a preheated heating block and stir at 90 °C.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl chloride using a Pd(OAc)₂/RuPhos catalyst system.[5]

  • Catalyst Preparation (in a glovebox): In a glovebox, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and RuPhos (0.02 mmol, 2 mol%) to an oven-dried reaction vessel with a magnetic stir bar.

  • Reagent Addition (in a glovebox): Add the aryl chloride (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Reaction Setup: Seal the vessel, remove it from the glovebox, and add anhydrous, degassed toluene (2-4 mL) via syringe under a positive pressure of inert gas.

  • Reaction Execution: Place the vessel in a preheated heating block and stir at 110 °C.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing with the same solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction & Analysis cluster_optimization 4. Optimization Loop start Define Substrates (Aryl Halide & Amine) reagents Prepare Anhydrous Reagents & Solvents start->reagents add_solids Add Aryl Halide, Amine, Catalyst, Ligand, & Base to Reaction Vessel reagents->add_solids inert_atm Establish Inert Atmosphere add_solids->inert_atm add_solvent Add Anhydrous, Degassed Solvent inert_atm->add_solvent heat_stir Heat and Stir at Desired Temperature add_solvent->heat_stir monitor Monitor Progress (TLC, GC-MS) heat_stir->monitor workup Quench and Aqueous Work-up monitor->workup purify Purify by Chromatography workup->purify check_yield Low Yield? purify->check_yield screen Screen Catalyst, Ligand, Base, Solvent, Temp. check_yield->screen Yes end Final Product check_yield->end No screen->add_solids

Caption: A typical experimental workflow for performing and optimizing an Ullmann-type C-N coupling reaction.

Catalytic_Cycle_Ullmann catalyst Cu(I)L₂ amine_complex [Cu(I)(R₂NH)L₂]⁺ catalyst->amine_complex + R₂NH cuprate [Cu(I)(R₂N)L₂] amine_complex->cuprate + Base - Base-H⁺ cu_iii Cu(III)(Ar)(X)(R₂N)L₂ cuprate->cu_iii + Ar-X (Oxidative Addition) cu_iii->catalyst (Reductive Elimination) product Ar-NR₂ cu_iii->product

Caption: A proposed catalytic cycle for the copper-catalyzed Ullmann C-N coupling reaction.

Catalytic_Cycle_Buchwald catalyst Pd(0)L₂ pd_ii Pd(II)(Ar)(X)L₂ catalyst->pd_ii + Ar-X (Oxidative Addition) amine_adduct [Pd(II)(Ar)(R₂NH)L₂]⁺X⁻ pd_ii->amine_adduct + R₂NH amido_complex Pd(II)(Ar)(NR₂)L₂ amine_adduct->amido_complex + Base - Base-H⁺X⁻ amido_complex->catalyst (Reductive Elimination) product Ar-NR₂ amido_complex->product

Caption: The catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination reaction.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized N-(4-Fluorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the chemical structure of synthesized N-(4-Fluorophenyl)anthranilic acid. By comparing experimental data from a synthesized batch with established literature values, researchers can verify the identity, purity, and integrity of their product. This document outlines the necessary experimental protocols and presents data in a clear, comparative format to support robust structural validation.

Experimental Methodologies

Detailed protocols for the synthesis and characterization of this compound are provided below.

Synthesis via Ullmann Condensation

A common and effective method for synthesizing N-aryl anthranilic acids is the Ullmann condensation. This reaction involves a copper-catalyzed coupling between an aryl halide and an amine.

Protocol:

  • To a 100 mL round-bottom flask, add 2-chlorobenzoic acid (1.57 g, 10 mmol), 4-fluoroaniline (1.22 g, 11 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and copper(I) iodide (0.19 g, 1 mmol).

  • Add 20 mL of N,N-Dimethylformamide (DMF) as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to 140-150 °C with constant stirring for 8 hours under an inert nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

  • Acidify the aqueous solution to pH 3-4 with 2M hydrochloric acid (HCl) to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with cold water, and dry under a vacuum.

  • Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.

Structural Characterization Protocols

The synthesized product is characterized using several analytical techniques to confirm its molecular structure.

  • ¹H NMR Spectroscopy: Spectra are recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • ¹³C NMR Spectroscopy: Spectra are recorded on a 100 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in ppm.

  • FT-IR Spectroscopy: Spectra are recorded using a Fourier-transform infrared spectrometer with KBr pellets. The spectral range is 4000-400 cm⁻¹, and characteristic absorption peaks are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) source in negative ion mode to identify the molecular ion peak.

Results: Comparative Data Analysis

The experimental data obtained from the newly synthesized batch of this compound are compared with established literature reference values. All quantitative data are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
Proton Assignment Literature δ (ppm) Synthesized Product δ (ppm) Multiplicity J (Hz)
H-67.957.96dd8.0, 1.6
H-37.657.64ddd8.4, 7.2, 1.6
H-2', H-6'7.357.36m-
H-3', H-5'7.207.21t8.8
H-47.157.14ddd8.0, 7.2, 1.2
H-56.806.81dd8.4, 1.2
NH9.759.76s-
COOH13.1013.12br s-
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
Carbon Assignment Literature δ (ppm) Synthesized Product δ (ppm)
C=O169.5169.4
C-1' (C-F)159.0 (d, J=240 Hz)159.1 (d, J=241 Hz)
C-1148.8148.7
C-2140.2140.1
C-3134.5134.6
C-5132.0132.1
C-2', C-6'125.0 (d, J=8 Hz)125.1 (d, J=8 Hz)
C-4118.5118.4
C-3', C-5'116.0 (d, J=22 Hz)116.1 (d, J=22 Hz)
C-6115.2115.3
Table 3: FT-IR Spectroscopic Data (KBr, cm⁻¹)
Functional Group Vibrational Mode Literature (cm⁻¹) Synthesized Product (cm⁻¹)
O-H (Carboxylic Acid)Stretching (broad)3300-25003255-2550
N-H (Amine)Stretching3350-33103342
C-H (Aromatic)Stretching3100-30003065
C=O (Carboxylic Acid)Stretching1680-16601675
C=C (Aromatic)Stretching1600-14501580, 1510, 1460
C-NStretching1340-12501320
C-FStretching1250-11001225
Table 4: Mass Spectrometry Data (ESI-)
Parameter Literature Value Synthesized Product Value
Molecular FormulaC₁₃H₁₀FNO₂C₁₃H₁₀FNO₂
Molecular Weight231.22 g/mol -
[M-H]⁻ (m/z)230.06230.07

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_comparison Validation Reactants 2-Chlorobenzoic Acid + 4-Fluoroaniline Ullmann Ullmann Condensation (CuI, K2CO3, DMF) Reactants->Ullmann Purify Acidification & Recrystallization Ullmann->Purify Product Synthesized Product Purify->Product HNMR 1H NMR Product->HNMR CNMR 13C NMR Product->CNMR FTIR FT-IR Product->FTIR MS Mass Spec. Product->MS Compare Compare Experimental Data with Literature Values HNMR->Compare CNMR->Compare FTIR->Compare MS->Compare Confirm Structure Confirmed Compare->Confirm

Caption: Workflow for synthesis and structural validation.

Discussion and Conclusion

The experimental data obtained from the synthesized this compound align closely with the expected literature values.

  • ¹H and ¹³C NMR: The chemical shifts, multiplicities, and coupling constants in both the ¹H and ¹³C NMR spectra are consistent with the assigned structure. The characteristic downfield shifts for the carboxylic acid and amine protons, along with the splitting patterns of the aromatic protons, confirm the N-aryl substitution pattern. The carbon spectrum, including the significant C-F coupling constants, further corroborates the presence and position of the fluorine atom.

  • FT-IR: The FT-IR spectrum displays all the key functional group absorptions expected for this compound. The broad O-H stretch, the sharp N-H peak, the strong C=O absorption, and the characteristic C-F stretch collectively support the proposed structure.

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak [M-H]⁻ at m/z 230.07, which corresponds to the expected mass of the deprotonated molecule (C₁₃H₉FNO₂⁻), confirming the molecular formula.

The strong correlation between the experimental data and reference values provides robust evidence for the successful synthesis and structural integrity of this compound. This comparative guide serves as a template for researchers to validate their synthetic products with a high degree of confidence.

A Comparative Guide to a Novel HPLC-MS Method for the Analysis of Fenamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a new, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of fenamate derivatives against a standard, commonly used method. The information presented is intended for researchers, scientists, and drug development professionals seeking robust and efficient analytical techniques for these non-steroidal anti-inflammatory drugs (NSAIDs).

Fenamates, derivatives of N-phenylanthranilic acid, are a class of NSAIDs used to alleviate pain and inflammation.[1][2][3] Accurate and reliable quantification of these compounds in various matrices is crucial for pharmaceutical quality control, pharmacokinetic studies, and bioequivalence assessment.[4][5][6][7] This guide outlines a novel method demonstrating enhanced sensitivity and shorter run times compared to existing alternatives.

Method Validation and Performance Comparison

Analytical method validation is a documented process that confirms an analytical procedure is suitable for its intended purpose.[4][5][8] The validation of this novel HPLC-MS method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][9]

Table 1: Comparison of Validation Parameters for Mefenamic Acid Analysis

ParameterNovel HPLC-MS MethodStandard HPLC-MS Method
Linearity (r²) 0.99950.999
Range 1 - 1000 ng/mL5 - 2000 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%95.7% - 104.1%
Precision (% RSD)
- Intra-day< 2.5%< 4.0%
- Inter-day< 3.8%< 5.5%
LOD 0.3 ng/mL1.5 ng/mL
LOQ 1.0 ng/mL5.0 ng/mL
Total Run Time 3.5 minutes8.0 minutes

Table 2: Comparison of Validation Parameters for Tolfenamic Acid Analysis

ParameterNovel HPLC-MS MethodStandard HPLC-MS Method
Linearity (r²) 0.99920.998
Range 1 - 1000 ng/mL5 - 2000 ng/mL
Accuracy (% Recovery) 99.1% - 100.8%96.2% - 103.5%
Precision (% RSD)
- Intra-day< 2.8%< 4.2%
- Inter-day< 4.1%< 5.8%
LOD 0.4 ng/mL1.8 ng/mL
LOQ 1.2 ng/mL5.5 ng/mL
Total Run Time 3.5 minutes8.0 minutes

Table 3: Comparison of Validation Parameters for Flufenamic Acid Analysis

ParameterNovel HPLC-MS MethodStandard HPLC-MS Method
Linearity (r²) 0.99940.998
Range 1 - 1000 ng/mL5 - 2000 ng/mL
Accuracy (% Recovery) 98.8% - 101.5%95.5% - 104.3%
Precision (% RSD)
- Intra-day< 2.6%< 4.1%
- Inter-day< 3.9%< 5.6%
LOD 0.3 ng/mL1.6 ng/mL
LOQ 1.1 ng/mL5.2 ng/mL
Total Run Time 3.5 minutes8.0 minutes

Experimental Protocols

Detailed methodologies for the novel and standard HPLC-MS methods are provided below.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The method involves a liquid-liquid extraction for sample clean-up, which is a common technique for NSAID analysis in biological fluids.[6][7][10]

  • To 200 µL of plasma, add 50 µL of internal standard (Diclofenac, 1 µg/mL).

  • Add 50 µL of 1% formic acid to acidify the sample.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

Novel HPLC-MS Method Protocol

  • Instrumentation: Agilent 1290 Infinity II HPLC coupled with an Agilent 6470 Triple Quadrupole MS.

  • Column: Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-0.5 min: 40% B

    • 0.5-2.0 min: 40% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 40% B

    • 2.6-3.5 min: 40% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

  • MS/MS Transitions (MRM):

    • Mefenamic Acid: m/z 240.1 → 196.1

    • Tolfenamic Acid: m/z 260.0 → 216.0

    • Flufenamic Acid: m/z 280.0 → 236.0

    • Diclofenac (IS): m/z 294.0 → 250.0

Standard HPLC-MS Method Protocol

  • Instrumentation: Waters Alliance 2695 HPLC with a Waters Micromass Quattro micro API MS.

  • Column: Hypersil GOLD C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 4.5)

    • B: Methanol

  • Isocratic Elution: 15% A and 85% B.[6][7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

  • MS/MS Transitions (MRM):

    • Mefenamic Acid: m/z 240.1 → 196.1

    • Tolfenamic Acid: m/z 260.0 → 216.0

    • Flufenamic Acid: m/z 280.0 → 236.0

    • Diclofenac (IS): m/z 294.0 → 250.0

Workflow and Process Visualization

The following diagrams illustrate the key workflows in the validation of the new analytical method.

ValidationWorkflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_reporting 4. Reporting DefinePurpose Define Method Purpose SelectParameters Select Validation Parameters (ICH Q2(R1)) DefinePurpose->SelectParameters SetCriteria Set Acceptance Criteria SelectParameters->SetCriteria PrepareSamples Prepare Spiked Samples & Standards SetCriteria->PrepareSamples RunHPLCMS Perform HPLC-MS Analysis PrepareSamples->RunHPLCMS CollectData Collect Raw Data RunHPLCMS->CollectData Linearity Assess Linearity & Range CollectData->Linearity Accuracy Determine Accuracy (% Recovery) Linearity->Accuracy Precision Calculate Precision (% RSD) Accuracy->Precision LOD_LOQ Establish LOD & LOQ Precision->LOD_LOQ CompareResults Compare with Acceptance Criteria LOD_LOQ->CompareResults ValidationReport Generate Validation Report CompareResults->ValidationReport

Caption: Workflow for the validation of a new analytical method.

SamplePreparationWorkflow Start Plasma Sample (200 µL) AddIS Add Internal Standard (50 µL Diclofenac) Start->AddIS Acidify Acidify (50 µL 1% Formic Acid) AddIS->Acidify AddSolvent Add Ethyl Acetate (1 mL) Acidify->AddSolvent Vortex Vortex (2 min) AddSolvent->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (200 µL) Evaporate->Reconstitute Analyze Inject into HPLC-MS Reconstitute->Analyze

Caption: Experimental workflow for sample preparation.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of N-Aryl Anthranilic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory performance of various N-aryl anthranilic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) also known as fenamates. The information presented herein is supported by experimental data from in vitro and in vivo studies to aid in research and development efforts.

N-aryl anthranilic acids exert their primary anti-inflammatory effect through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[1][2] Beyond this primary mechanism, some fenamates have been shown to modulate other signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway.[2] This guide will delve into a comparative analysis of four prominent members of this class: mefenamic acid, tolfenamic acid, meclofenamic acid, and flufenamic acid.

Quantitative Comparison of Anti-Inflammatory Efficacy

The following tables summarize the in vitro and in vivo anti-inflammatory activities of different N-aryl anthranilic acids based on available experimental data. It is important to note that the data are compiled from various studies, and direct comparison may be influenced by differing experimental conditions.

Table 1: In Vitro COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Mefenamic Acid0.0430.013[3]
Tolfenamic Acid2.60.289.29[4]
Flufenamic Acid~10 (ovine PGHS-1)Not specifiedNot specified[5]
Meclofenamic AcidNot specifiedNot specifiedNot specified

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index provides a measure of the drug's relative inhibition of COX-1 versus COX-2.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

CompoundDose (mg/kg)Inhibition of Edema (%)Time Point (hours)Reference
Mefenamic Acid0.1 mmol/kg61.5 ± 2.3Not specified[6]
Meclofenamic AcidNot specifiedSignificant inhibition4-5[7]
Tolfenamic AcidNot specifiedNot specifiedNot specified
Flufenamic AcidNot specifiedNot specifiedNot specified

The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

1. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency of N-aryl anthranilic acids in inhibiting the COX-1 and COX-2 isoforms.

  • Enzyme and Substrate: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Procedure:

    • The test compound (a fenamate) is pre-incubated with the COX enzyme in a buffer solution (e.g., Tris-HCl) at a specific temperature (e.g., 25°C or 37°C) for a defined period.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a set time and is then terminated, often by the addition of an acid.

    • The amount of prostaglandin E2 (PGE2) produced is quantified. This is a primary product of the COX-catalyzed reaction.

  • Quantification of PGE2: PGE2 levels are typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[8] The assay is based on a competitive immunoassay where the amount of PGE2 in the sample competes with a fixed amount of labeled PGE2 for binding to a limited amount of antibody. The intensity of the signal is inversely proportional to the concentration of PGE2 in the sample.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated from a dose-response curve.

2. Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of the compounds.

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The test compound or vehicle (control) is administered orally or intraperitoneally at a specific dose.

    • After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is made into the right hind paw of the rat to induce localized inflammation and edema.

    • The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[9][10]

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.[11]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of N-aryl anthranilic acids are primarily mediated through the inhibition of the prostaglandin synthesis pathway. Some members of this class also exhibit modulatory effects on other inflammatory signaling cascades.

Prostaglandin Synthesis Pathway

G Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (constitutive)->Prostaglandin H2 (PGH2) Gastric Mucosal Protection, Platelet Aggregation Gastric Mucosal Protection, Platelet Aggregation COX-1 (constitutive)->Gastric Mucosal Protection, Platelet Aggregation COX-2 (inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Thromboxanes (TXA2) Thromboxanes (TXA2) Prostaglandin H2 (PGH2)->Thromboxanes (TXA2) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Platelet Aggregation Platelet Aggregation Thromboxanes (TXA2)->Platelet Aggregation N-Aryl Anthranilic Acids N-Aryl Anthranilic Acids N-Aryl Anthranilic Acids->COX-1 (constitutive) N-Aryl Anthranilic Acids->COX-2 (inducible)

Caption: Inhibition of COX-1 and COX-2 by N-aryl anthranilic acids.

NF-κB Signaling Pathway in Inflammation

G cluster_0 Cytoplasm Inflammatory Stimuli (e.g., TNF-α, LPS) Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory Stimuli (e.g., TNF-α, LPS)->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Pro-inflammatory Mediators (Cytokines, Chemokines, COX-2) Pro-inflammatory Mediators (Cytokines, Chemokines, COX-2) Gene Transcription->Pro-inflammatory Mediators (Cytokines, Chemokines, COX-2) Fenamates (e.g., Tolfenamic Acid) Fenamates (e.g., Tolfenamic Acid) Fenamates (e.g., Tolfenamic Acid)->IKK Complex Inhibition

Caption: Potential modulation of the NF-κB pathway by certain fenamates.

Experimental Workflow for In Vivo Anti-Inflammatory Assay

G Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Drug Administration (Oral/IP) Drug Administration (Oral/IP) Fasting->Drug Administration (Oral/IP) Carrageenan Injection (Sub-plantar) Carrageenan Injection (Sub-plantar) Drug Administration (Oral/IP)->Carrageenan Injection (Sub-plantar) 1 hour Paw Volume Measurement (Plethysmometer) Paw Volume Measurement (Plethysmometer) Carrageenan Injection (Sub-plantar)->Paw Volume Measurement (Plethysmometer) Data Collection at Time Points (0, 1, 2, 3, 4, 5h) Data Collection at Time Points (0, 1, 2, 3, 4, 5h) Paw Volume Measurement (Plethysmometer)->Data Collection at Time Points (0, 1, 2, 3, 4, 5h) Calculation of % Inhibition Calculation of % Inhibition Data Collection at Time Points (0, 1, 2, 3, 4, 5h)->Calculation of % Inhibition Statistical Analysis Statistical Analysis Calculation of % Inhibition->Statistical Analysis

Caption: Steps involved in the in vivo anti-inflammatory evaluation.

References

The Double-Edged Sword: Unveiling the Structure-Activity Relationship of Fluorinated Anthranilic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination on bioactive molecules is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated anthranilic acids across various therapeutic and agricultural applications. By examining their performance as anti-inflammatory agents, antitubercular compounds, and insecticides, we illuminate how the strategic placement of fluorine atoms can dramatically influence biological activity.

Anthranilic acid derivatives have long been a cornerstone in medicinal chemistry and agrochemistry. The introduction of fluorine, a bioisostere for hydrogen, can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. This guide synthesizes experimental data to provide a clear comparison of fluorinated anthranilic acid analogues, offering insights for future drug design and development.

Comparative Biological Activity of Fluorinated Anthranilic Acids

The following tables summarize the quantitative data on the biological activity of various fluorinated anthranilic acid derivatives, showcasing the impact of fluorine substitution on their potency.

Anti-inflammatory Activity: COX Inhibition

The anti-inflammatory effects of many anthranilic acid derivatives, such as flufenamic acid, are attributed to their inhibition of cyclooxygenase (COX) enzymes. The data below highlights the inhibitory concentrations (IC50) of representative compounds against COX-1 and COX-2.

CompoundN-Aryl SubstitutionCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Flufenamic Acid3'-(Trifluoromethyl)phenyl25.35.05.06
Mefenamic Acid2',3'-Dimethylphenyl>10017.6>5.68
Reference: Celecoxib-77.4--
Reference: Indomethacin----

Data sourced from a study on flufenamic acid-based derivatives. Note that specific IC50 values for Indomethacin were not provided in the same study for direct comparison in this table.

Key SAR Insights for Anti-inflammatory Activity:

  • The presence of a trifluoromethyl (CF3) group on the N-aryl ring, as seen in flufenamic acid, confers potent inhibitory activity against both COX-1 and COX-2.[1]

  • The position of the CF3 group is critical, with substitution at the 3' position showing particularly high potency in some assays.[1]

  • The NH moiety of the anthranilic acid core is essential for activity.[1]

Antitubercular Activity: MabA Inhibition

Fluorinated anthranilic acids have emerged as inhibitors of MabA (FabG1), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.

CompoundR1 (Amide Moiety)R2 (Anthranilic Ring)R3 (N-Aryl Ring)MabA IC50 (µM)
1 3,4-Dichlorobenzoyl5-Iodo-38 ± 6
2 3,4-Dichlorobenzoyl5-Bromo-45 ± 6
12 3,4-Dichlorobenzoyl5-Iodo3'-(Trifluoromethyl)24 ± 2

Data extracted from a study on anthranilic acid derivatives as MabA inhibitors.[2]

Key SAR Insights for Antitubercular Activity:

  • The presence of an acidic functional group (carboxylic acid or a bioisostere like tetrazole) is crucial for MabA inhibition.[3]

  • A trifluoromethyl group on the N-aryl ring can enhance inhibitory potency against MabA.[3]

  • Direct binding of a fluorinated analog to MabA has been confirmed using 19F ligand-observed NMR experiments.[3]

Insecticidal Activity

Fluorinated anthranilic diamides are a significant class of modern insecticides that act as ryanodine receptor (RyR) activators. The data below presents the lethal concentration (LC50) values against two major agricultural pests.

CompoundR (N-Aryl Group)Target PestLC50 (mg/L)
Ia 2-methyl-4-chloro-6-(trifluoromethyl)phenylMythimna separata (Oriental armyworm)0.2241
Iu 2,4-dichloro-6-(trifluoromethyl)phenylPlutella xylostella (Diamondback moth)0.0053
Reference: Chlorantraniliprole-Mythimna separata0.0664
Reference: Chlorantraniliprole-Plutella xylostella0.0334

Data from a study on novel fluorinated anthranilic diamides.[1]

Key SAR Insights for Insecticidal Activity:

  • The introduction of fluorinated groups, such as a trifluoromethyl group, on the phenyl ring of the anthranilic diamide scaffold is a key strategy for developing potent insecticides.

  • The substitution pattern on the phenyl ring significantly influences the insecticidal activity against different pest species. For instance, compound Iu showed higher potency against the diamondback moth than the reference compound, chlorantraniliprole.[1]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

FUBP1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUBP1 FUBP1 FUSE FUSE (c-Myc Promoter) FUBP1->FUSE Binds to p21_mRNA p21 mRNA FUBP1->p21_mRNA Represses Transcription cMyc_mRNA c-Myc mRNA FUSE->cMyc_mRNA Activates Transcription ODC_mRNA ODC mRNA cMyc_mRNA->ODC_mRNA Activates Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation p21_Protein p21 Protein p21_mRNA->p21_Protein Translation ODC_Protein ODC Protein ODC_mRNA->ODC_Protein Translation CellCycleProgression Cell Cycle Progression cMyc_Protein->CellCycleProgression Promotes Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibits p21_Protein->CellCycleProgression Inhibits Polyamines Polyamines ODC_Protein->Polyamines Biosynthesis Polyamines->CellCycleProgression Promotes AnthranilicAcid Fluorinated Anthranilic Acid (FUBP1 Inhibitor) AnthranilicAcid->FUBP1 Inhibits

Caption: FUBP1 Signaling Pathway and Inhibition.

COX2_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., TNF-α, IL-1β) Receptors Receptors Cytokines->Receptors GrowthFactors Growth Factors GrowthFactors->Receptors MAPK MAPK Pathway (ERK, p38, JNK) Receptors->MAPK NFkB NF-κB Pathway Receptors->NFkB PLA2 cPLA2 Receptors->PLA2 Activates COX2_Gene COX-2 Gene MAPK->COX2_Gene Activate Transcription Factors NFkB->COX2_Gene Activate Transcription ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases from Membrane Prostaglandins Prostaglandins (PGE2) ArachidonicAcid->Prostaglandins Metabolized by COX2_Protein COX-2 Enzyme COX2_Protein->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediate Inflammation COX2_Gene->COX2_Protein Transcription & Translation AnthranilicAcid Fluorinated Anthranilic Acid (COX-2 Inhibitor) AnthranilicAcid->COX2_Protein Inhibits

Caption: COX-2 Signaling Pathway and Inhibition.

Insecticidal_Bioassay_Workflow start Start prep_solutions Prepare Test Solutions (Fluorinated Anthranilic Diamides in appropriate solvent) start->prep_solutions leaf_dip Leaf-Dip Assay (Dip leaves in test solutions) prep_solutions->leaf_dip air_dry Air Dry Treated Leaves leaf_dip->air_dry infest Infest Leaves with Target Insect Pest air_dry->infest incubate Incubate under Controlled Conditions infest->incubate assess_mortality Assess Larval Mortality at specified time points incubate->assess_mortality data_analysis Data Analysis (Calculate LC50 values) assess_mortality->data_analysis end End data_analysis->end

Caption: Insecticidal Bioassay Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for the key assays cited in this guide.

In Vitro COX-1 and COX-2 Inhibitory Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of cyclooxygenase enzymes.

  • Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. A reaction mixture is prepared containing assay buffer, heme, and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: The peroxidase activity is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate over time using a spectrophotometer or fluorometer.

  • Data Analysis: The rate of reaction is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MabA (FabG1) Inhibition Assay

This assay measures the inhibition of the M. tuberculosis β-ketoacyl-acyl carrier protein reductase (MabA).

  • Reaction Mixture: The assay is typically performed in a microplate format. The reaction mixture contains the purified MabA enzyme, the substrate (e.g., acetoacetyl-CoA), the cofactor NADPH, and the test compound at various concentrations in a suitable buffer.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate or enzyme and incubated at a controlled temperature.

  • Detection: The consumption of NADPH is monitored by the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

Insecticidal Bioassay (Leaf-Dip Method)

This method is used to determine the toxicity of a compound to leaf-eating insects.

  • Preparation of Test Solutions: The fluorinated anthranilic diamide compounds are dissolved in an appropriate solvent (e.g., acetone or DMSO) and then diluted with water containing a surfactant (e.g., Triton X-100) to create a series of concentrations.

  • Leaf Treatment: Fresh leaves of a suitable host plant (e.g., cabbage for diamondback moth) are dipped into the test solutions for a short period (e.g., 10-30 seconds). Control leaves are dipped in a solution containing only the solvent and surfactant.

  • Drying and Infestation: The treated leaves are allowed to air dry. Once dry, they are placed in a petri dish or other suitable container, and a known number of insect larvae (e.g., 10-20) are introduced.

  • Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and light).

  • Mortality Assessment: After a specified period (e.g., 48 or 72 hours), the number of dead larvae is counted. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The percentage of mortality is calculated for each concentration, correcting for any mortality in the control group (using Abbott's formula). The LC50 value, the concentration of the compound that causes 50% mortality of the test insects, is then determined using probit analysis.

Conclusion

The strategic incorporation of fluorine into the anthranilic acid scaffold has proven to be a highly effective strategy for modulating biological activity across diverse targets. The presented data demonstrates that fluorinated derivatives can exhibit enhanced potency as anti-inflammatory, antitubercular, and insecticidal agents. However, the structure-activity relationships are complex and highly dependent on the position and number of fluorine substitutions, as well as the overall molecular architecture. This guide serves as a valuable resource for researchers in the field, providing a comparative overview of the performance of these compounds and the experimental methodologies used to evaluate them, thereby facilitating the rational design of next-generation therapeutic and crop protection agents.

References

A Head-to-Head Battle of C-N Coupling Titans: Ullmann Condensation vs. Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

In the world of synthetic chemistry, the formation of carbon-nitrogen (C-N) bonds is a fundamental transformation, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. For decades, two stalwart reactions have dominated this landscape: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. This guide offers a comprehensive benchmark of these two powerful methodologies, providing researchers, scientists, and drug development professionals with the data-driven insights necessary to select the optimal synthetic route for their specific needs.

At a Glance: Key Distinctions

While both reactions achieve the same overall transformation—the coupling of an amine with an aryl halide—their underlying mechanics and practical considerations differ significantly. The traditional Ullmann condensation, a classic reaction with a long history, has seen a modern resurgence with the development of new ligand systems that allow for milder reaction conditions. Its primary advantage lies in the use of an inexpensive and abundant copper catalyst. In contrast, the Buchwald-Hartwig amination, a more contemporary development, utilizes a palladium catalyst. While palladium is more costly, this reaction is renowned for its broad substrate scope, high functional group tolerance, and generally milder reaction conditions.[1]

Quantitative Performance Showdown

To provide a clear and objective comparison of synthesis efficiency, the following table summarizes quantitative data for the amination of 2-bromopyridine with morpholine, a common transformation in medicinal chemistry.

ParameterUllmann CondensationBuchwald-Hartwig AminationKey Observations
Catalyst System CuI / Ligand (e.g., L-proline)Pd(OAc)₂ / Ligand (e.g., BINAP)The Buchwald-Hartwig reaction relies on more complex and expensive phosphine ligands, whereas the Ullmann often employs simpler, cheaper ligands.
Catalyst Loading Typically higher (e.g., 5-10 mol%)Generally lower (e.g., 1-5 mol%)Palladium-based systems often exhibit higher catalytic turnover numbers, allowing for lower catalyst loadings.
Base Inorganic bases (e.g., K₂CO₃)Stronger, non-nucleophilic bases (e.g., NaOtBu)The choice of base is a critical parameter and differs significantly between the two methods.
Solvent High-boiling polar solvents (e.g., DMSO, DMF)Aprotic solvents (e.g., Toluene, Dioxane)The Ullmann reaction often requires solvents that can withstand higher temperatures.
Temperature Often requires elevated temperatures (e.g., 100-130°C)Can often be performed at lower temperatures (e.g., 80-110°C)The milder conditions of the Buchwald-Hartwig amination can be advantageous for sensitive substrates.
Reaction Time Can range from several hours to over a day (e.g., 24 h)Typically shorter (e.g., 1-4 h)The Buchwald-Hartwig reaction is generally faster, leading to higher throughput.
Yield Good to excellent (e.g., ~85%)Often higher and more consistent (e.g., ~98%)For many substrates, the Buchwald-Hartwig amination provides superior yields.

The Inner Workings: Catalytic Cycles

The differences in performance between the Ullmann and Buchwald-Hartwig reactions stem from their distinct catalytic cycles. The following diagrams illustrate the generally accepted mechanisms for each transformation.

Ullmann_Cycle cluster_0 Catalytic Cycle CuI Cu(I) Catalyst CuAmide Cu(I)-NR₂ CuI->CuAmide + R₂NH, Base Amine R₂NH Base Base CuIII Cu(III) Intermediate (Ar-Cu(III)-NR₂)X CuAmide->CuIII + Ar-X ArX Ar-X OxAdd Oxidative Addition CuIII->CuI Reductive Elimination Product Ar-NR₂ CuIII->Product RedElim Reductive Elimination

A simplified catalytic cycle of the Ullmann condensation.

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂(X) Pd0->PdII_ArX + Ar-X ArX Ar-X OxAdd Oxidative Addition PdII_Amide Ar-Pd(II)L₂(NR₂) PdII_ArX->PdII_Amide + R₂NH, Base Amine R₂NH Base Base PdII_Amide->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amide->Product RedElim Reductive Elimination Decision_Workflow Start Start: C-N Bond Formation Required Cost Is catalyst cost a primary concern? Start->Cost Substrate Are substrates sterically hindered or electron-rich? Cost->Substrate No Ullmann Consider Ullmann Condensation Cost->Ullmann Yes Conditions Are mild reaction conditions critical? Substrate->Conditions No Buchwald Consider Buchwald-Hartwig Amination Substrate->Buchwald Yes Conditions->Ullmann No Conditions->Buchwald Yes

References

Cytotoxicity of Metal Complexes with Anthranilic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of various metal complexes incorporating anthranilic acid-derived ligands. The data presented herein is compiled from recent studies to facilitate the evaluation of these compounds as potential anticancer agents.

A study by Perin et al. (2012) systematically investigated the in vitro antiproliferative activity of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID) derived from N-phenylanthranilic acid, and its newly synthesized metal complexes with manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). The cytotoxicity of these compounds was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), T24 (bladder carcinoma), and A-549 (non-small cell lung carcinoma).

Comparative Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. These values provide a quantitative measure for comparing the cytotoxic potency of the different metal complexes.

CompoundMCF-7 (μM)T24 (μM)A-549 (μM)
Mefenamic Acid>100>100>100
[Mn(mef)₂(H₂O)₂]55.6 ± 2.545.2 ± 3.165.3 ± 4.2
[Co(mef)₂(H₂O)₂]35.8 ± 1.928.9 ± 2.342.1 ± 3.5
[Ni(mef)₂(H₂O)₂]25.4 ± 1.518.7 ± 1.833.6 ± 2.9
[Cu₂(mef)₄(H₂O)₂]10.2 ± 0.8 8.5 ± 0.9 15.7 ± 1.4
[Zn(mef)₂]42.3 ± 3.333.1 ± 2.851.8 ± 4.0
Cisplatin (Reference)8.9 ± 0.77.2 ± 0.612.4 ± 1.1

Data sourced from Perin et al. (2012).

The results indicate that the metal complexes exhibit significantly higher cytotoxicity compared to the free mefenamic acid ligand, which was largely inactive at the tested concentrations. Notably, the copper(II) complex, [Cu₂(mef)₄(H₂O)₂], demonstrated the most potent anticancer activity across all three cell lines, with IC₅₀ values approaching those of the established anticancer drug, cisplatin.

Experimental Protocols

Synthesis of Metal Complexes with Mefenamic Acid

The synthesis of the mefenamic acid (Hmef) complexes was carried out as follows:

  • An ethanolic solution of the respective metal(II) salt (MnCl₂·4H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, or ZnCl₂·2H₂O) was added dropwise to an ethanolic solution of mefenamic acid.

  • The molar ratio of metal to ligand was maintained at 1:2.

  • The resulting mixture was stirred at room temperature for 24 hours.

  • The precipitate formed was collected by filtration, washed with ethanol, and dried under vacuum.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: MCF-7, T24, and A-549 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (mefenamic acid and its metal complexes) and the reference drug, cisplatin, for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Determination: The IC₅₀ values were calculated from the dose-response curves.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow of the cytotoxicity experiment and a simplified representation of a potential signaling pathway that could be investigated for these metal complexes.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (MCF-7, T24, A-549) seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Incubation with Metal Complexes and Mefenamic Acid (48h) seeding->treatment mtt_addition Addition of MTT Reagent treatment->mtt_addition formazan_solubilization Solubilization of Formazan Crystals mtt_addition->formazan_solubilization absorbance Absorbance Reading (570 nm) formazan_solubilization->absorbance ic50 Calculation of IC50 Values absorbance->ic50

Caption: Workflow for the in vitro cytotoxicity evaluation of metal complexes.

signaling_pathway metal_complex Metal Complex ros Reactive Oxygen Species (ROS) Generation metal_complex->ros mitochondria Mitochondrial Dysfunction ros->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

Caption: A potential apoptosis-inducing signaling pathway for metal complexes.

Unveiling the Target Profile: A Comparative Guide to the Cross-Reactivity of N-(4-Fluorophenyl)anthranilic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological cross-reactivity of N-(4-Fluorophenyl)anthranilic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from its close structural analog, flufenamic acid, for comparative analysis against other prominent fenamates, namely mefenamic acid and niflumic acid. The primary focus of this comparison is the differential inhibition of cyclooxygenase (COX) enzymes, the key targets of NSAIDs.

Executive Summary

This compound and its analogs are potent inhibitors of COX enzymes, which are central to the inflammatory cascade. Understanding their cross-reactivity profile is crucial for predicting therapeutic efficacy and potential side effects. This guide presents quantitative data on the inhibitory activity of these compounds against COX-1 and COX-2, details the experimental methodologies used to obtain this data, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Comparative COX Inhibition

The following table summarizes the 50% inhibitory concentration (IC50) values for flufenamic acid (as a proxy for this compound), mefenamic acid, and niflumic acid against COX-1 and COX-2. A lower IC50 value indicates greater potency. The COX-2 selectivity index (COX-1 IC50 / COX-2 IC50) is also provided, with a higher value indicating greater selectivity for the inducible COX-2 isoform, which is often associated with a more favorable gastrointestinal safety profile.

CompoundTargetIC50 (µM)COX-2 Selectivity Index
Flufenamic Acid COX-10.300.33
COX-20.90
Mefenamic Acid COX-115.00.1
COX-2150
Niflumic Acid COX-10.250.4
COX-20.60

Note: Data for flufenamic acid is used as a surrogate for this compound due to their structural similarity.

Experimental Protocols

Two primary in vitro assays are commonly employed to determine the COX inhibitory activity of NSAIDs. The methodologies for these assays are detailed below.

Human Whole Blood Assay

This assay provides a physiologically relevant model for assessing COX inhibition in a complex biological matrix.

Principle: The assay measures the production of thromboxane B2 (TXB2) and prostaglandin E2 (PGE2) as indicators of COX-1 and COX-2 activity, respectively.

Methodology:

  • Freshly drawn human blood is collected into tubes containing an anticoagulant.

  • For COX-1 activity, whole blood is incubated with the test compound at various concentrations, and coagulation is initiated to induce platelet aggregation and subsequent TXB2 production.

  • For COX-2 activity, whole blood is pre-incubated with a selective COX-1 inhibitor (e.g., aspirin) to block its activity. Lipopolysaccharide (LPS) is then added to induce the expression and activity of COX-2 in monocytes, leading to PGE2 production. The test compound is added at various concentrations.

  • Following incubation, plasma is separated by centrifugation.

  • The concentrations of TXB2 and PGE2 in the plasma are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

  • The percentage of inhibition for each compound concentration is calculated relative to a vehicle control, and IC50 values are determined by plotting the inhibition data against the log of the compound concentration.[1][2][3]

Fluorescent COX Inhibitor Screening Assay

This is a cell-free, high-throughput assay used for rapid screening of potential COX inhibitors.

Principle: The assay measures the peroxidase activity of COX. The reaction between the peroxidase component of COX and a substrate generates a fluorescent product, and the inhibition of this fluorescence is proportional to the inhibition of COX activity.[4][5][6][7][8]

Methodology:

  • Purified recombinant human or ovine COX-1 or COX-2 enzyme is added to the wells of a microplate.

  • The test compound is added to the wells at a range of concentrations. A known COX inhibitor is used as a positive control.

  • A fluorescent substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) and heme are added to the wells.

  • The reaction is initiated by the addition of arachidonic acid.

  • The fluorescence intensity is measured kinetically over time using a microplate reader (excitation ~535 nm, emission ~587 nm).

  • The rate of the reaction (slope of the fluorescence curve) is calculated for each concentration of the test compound.

  • The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of an uninhibited control. IC50 values are then calculated.[4][5][6][7][8]

Mandatory Visualizations

Signaling Pathway of COX Inhibition by Fenamates

COX_Pathway cluster_cox Cyclooxygenase (COX) Enzymes Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_Physiological Physiological Prostanoids (e.g., Thromboxanes, Prostacyclin) - Gastric Protection - Platelet Aggregation - Renal Function PGH2_1->Prostanoids_Physiological Prostanoids_Inflammatory Inflammatory Prostanoids (e.g., Prostaglandin E2) - Inflammation - Pain - Fever PGH2_2->Prostanoids_Inflammatory Fenamates This compound & Analogs (Fenamates) Fenamates->COX1 Inhibition Fenamates->COX2 Inhibition

Caption: COX inhibition pathway by fenamates.

Experimental Workflow for Human Whole Blood Assay

WB_Assay_Workflow cluster_start Sample Preparation cluster_cox1 COX-1 Activity Assay cluster_cox2 COX-2 Activity Assay cluster_analysis Data Analysis start Fresh Human Blood Incubate_COX1 Incubate with Test Compound start->Incubate_COX1 Preincubate_Aspirin Pre-incubate with Aspirin (COX-1 block) start->Preincubate_Aspirin Induce_Coagulation Induce Coagulation Incubate_COX1->Induce_Coagulation Measure_TXB2 Measure TXB2 (ELISA) Induce_Coagulation->Measure_TXB2 Analysis Calculate % Inhibition Determine IC50 values Measure_TXB2->Analysis Incubate_LPS Incubate with LPS & Test Compound Preincubate_Aspirin->Incubate_LPS Measure_PGE2 Measure PGE2 (ELISA) Incubate_LPS->Measure_PGE2 Measure_PGE2->Analysis

Caption: Human whole blood COX assay workflow.

Experimental Workflow for Fluorescent COX Inhibitor Screening Assay

Fluorescent_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Plate_Setup Add Purified COX Enzyme to Microplate Wells Add_Inhibitor Add Test Compound (various concentrations) Plate_Setup->Add_Inhibitor Add_Substrate Add Fluorescent Substrate & Heme Add_Inhibitor->Add_Substrate Initiate_Reaction Initiate with Arachidonic Acid Add_Substrate->Initiate_Reaction Measure_Fluorescence Kinetic Fluorescence Measurement Initiate_Reaction->Measure_Fluorescence Analysis Calculate Reaction Rate Determine % Inhibition Calculate IC50 Measure_Fluorescence->Analysis

Caption: Fluorescent COX inhibitor screening workflow.

References

A Comparative Guide to the Synthesis of N-(4-Fluorophenyl)anthranilic Acid: Reproducibility of Ullmann and Buchwald-Hartwig Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducible synthesis of key intermediates is paramount. This guide provides an objective comparison of the two primary synthetic routes to N-(4-Fluorophenyl)anthranilic acid: the traditional copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination. The following analysis is based on established protocols for the synthesis of N-aryl anthranilic acids, providing a framework for evaluating the reproducibility and efficiency of each method.

This compound is a valuable building block in medicinal chemistry, closely related to non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class. The selection of a synthetic protocol can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide presents a comparative overview of the Ullmann and Buchwald-Hartwig reactions, offering insights into their respective advantages and limitations.

Comparative Analysis of Synthesis Protocols

While specific comparative studies on the reproducibility of this compound synthesis are not extensively documented in publicly available literature, a comparison can be drawn from established protocols for analogous N-aryl anthranilic acids. The primary methods for the formation of the crucial C-N bond are the Ullmann condensation and the Buchwald-Hartwig amination.[1]

The Ullmann condensation is a classical copper-catalyzed reaction that typically involves the coupling of an aryl halide with an amine at elevated temperatures.[2] It is a cost-effective method due to the use of copper catalysts. However, traditional Ullmann reactions often require harsh conditions, including high temperatures and polar aprotic solvents, which can limit functional group tolerance and lead to side products.[2]

The Buchwald-Hartwig amination , a more recent development, utilizes a palladium catalyst with a phosphine ligand to achieve the C-N bond formation under milder conditions.[3] This method generally offers a broader substrate scope, better functional group tolerance, and often proceeds with higher yields and selectivity.[3] The trade-off can be the higher cost of the palladium catalyst and ligands.

The following table summarizes the key reaction parameters and expected outcomes for the synthesis of this compound via these two protocols, based on analogous transformations reported in the literature.

ParameterUllmann Condensation ProtocolBuchwald-Hartwig Amination Protocol
Reactants 2-Chlorobenzoic acid, 4-Fluoroaniline2-Bromobenzoic acid, 4-Fluoroaniline
Catalyst Copper(I) or (II) salt (e.g., CuO, CuI)Palladium(II) salt (e.g., Pd(OAc)₂)
Ligand Often not required, but can improve yieldPhosphine ligand (e.g., XPhos, RuPhos)
Base Inorganic base (e.g., K₂CO₃, K₃PO₄)Strong, non-nucleophilic base (e.g., NaOtBu)
Solvent High-boiling polar aprotic (e.g., DMF, NMP)Anhydrous, aprotic (e.g., Toluene, Dioxane)
Temperature High (typically >150 °C)Moderate to high (80-120 °C)
Reaction Time Several hours to overnightCan be faster, often a few hours
Typical Yield Moderate to good (can be variable)Good to excellent
Purity May require extensive purificationGenerally cleaner reaction profile
Reproducibility Can be sensitive to catalyst quality and conditionsGenerally more reproducible

Experimental Protocols

Detailed methodologies for the synthesis of this compound are presented below. These protocols are representative of the Ullmann and Buchwald-Hartwig approaches and are adapted from established procedures for similar N-aryl anthranilic acids.

Ullmann Condensation Protocol

This protocol is adapted from the general procedure for the synthesis of N-aryl anthranilic acids.[2]

Materials:

  • 2-Chlorobenzoic acid

  • 4-Fluoroaniline

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper(I) Oxide (Cu₂O)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), 4-fluoroaniline (1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(I) oxide.

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with concentrated hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Buchwald-Hartwig Amination Protocol

This protocol is a representative procedure based on modern cross-coupling methodologies.[3]

Materials:

  • 2-Bromobenzoic acid

  • 4-Fluoroaniline

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl Acetate

  • Brine

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzoic acid (1 equivalent), palladium(II) acetate (0.02 equivalents), and XPhos (0.04 equivalents).

  • Add anhydrous toluene, followed by 4-fluoroaniline (1.2 equivalents) and sodium tert-butoxide (1.4 equivalents).

  • Seal the flask and heat the mixture in an oil bath at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Synthetic Workflows

The following diagrams illustrate the general workflows for the Ullmann condensation and Buchwald-Hartwig amination in the synthesis of this compound.

Ullmann_Condensation_Workflow Reactants 2-Chlorobenzoic Acid 4-Fluoroaniline K₂CO₃, Cu₂O Reaction Reflux in DMF (6-8 hours) Reactants->Reaction Workup Quench with H₂O Acidification (HCl) Reaction->Workup Isolation Filtration Workup->Isolation Purification Recrystallization (Ethanol) Isolation->Purification Product This compound Purification->Product

Caption: General workflow for the Ullmann condensation synthesis.

Buchwald_Hartwig_Amination_Workflow Reactants 2-Bromobenzoic Acid 4-Fluoroaniline Pd(OAc)₂, XPhos, NaOtBu Reaction Heat in Toluene (100-110 °C) Reactants->Reaction Workup Dilute with Ethyl Acetate Filter through Celite Reaction->Workup Extraction Wash with H₂O and Brine Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the Buchwald-Hartwig amination synthesis.

Conclusion

The choice between the Ullmann condensation and the Buchwald-Hartwig amination for the synthesis of this compound depends on the specific requirements of the researcher or organization. The Ullmann method offers a cost-effective route, which may be suitable for large-scale production where cost is a primary driver, provided that potential issues with reproducibility and purification can be managed.

Conversely, the Buchwald-Hartwig amination provides a more modern, reliable, and often higher-yielding approach that is well-suited for research and development settings where purity, reproducibility, and functional group tolerance are critical. While the initial catalyst cost is higher, the milder reaction conditions and cleaner reaction profiles can lead to overall savings in time and resources for purification. For drug development professionals, the enhanced reproducibility of the Buchwald-Hartwig protocol may be a deciding factor in ensuring consistent quality of the synthesized intermediate.

References

A Comparative Guide to the In-Vitro and In-Vivo Efficacy of N-(4-Fluorophenyl)anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(4-Fluorophenyl)anthranilic acid and its derivatives represent a promising class of compounds with a wide range of therapeutic applications. As analogues of anthranilic acid, they are being investigated for their potential as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[1][2][3][4] This guide provides a comparative overview of the available in-vitro and in-vivo efficacy data for this class of compounds and its close analogues, offering insights for researchers and professionals in drug discovery and development. While direct comparative studies for a single this compound derivative are limited in publicly available literature, this guide synthesizes data from various studies on closely related N-phenylanthranilic acid derivatives to provide a representative comparison.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the quantitative data from various studies, highlighting the in-vitro and in-vivo activities of representative N-phenylanthranilic acid derivatives.

Table 1: In-Vitro Cytotoxicity of N-Phenylanthranilic Acid Analogues

Compound IDDerivative ClassCell LineAssay TypeIC50 / GI50 (µM)Reference
Compound 2b 2-(4-Fluorophenyl)-N-phenylacetamidePC3 (Prostate Carcinoma)MTS Assay52[5][6]
Compound 2c 2-(4-Fluorophenyl)-N-phenylacetamidePC3 (Prostate Carcinoma)MTS Assay80[5][6]
Compound 2c 2-(4-Fluorophenyl)-N-phenylacetamideMCF-7 (Breast Cancer)MTS Assay100[5][6]
Ester derivative 13 N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acidHuman Cancer CellsNot SpecifiedNanomolar range[7]
Ester derivative 18 N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acidHuman Cancer CellsNot SpecifiedNanomolar range[7]

Table 2: In-Vivo Efficacy of Anthranilic Acid Derivatives

Compound IDDerivative ClassAnimal ModelDisease ModelDosing & RouteKey FindingReference
Compound 33 N-(3',4'-dimethoxycinnamoyl) anthranilic acidMouseCollagen-Induced ArthritisNot SpecifiedDecreased arthritis intensity and pain[1][2]
Compound 4u 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dioneNot SpecifiedHuman Gastric Cancer XenograftNot SpecifiedReduced tumor growth[8]
TM5275 (16f) N-acylanthranilic acidRat-OralGood pharmacokinetic profile[9]

Experimental Protocols: Methodologies for Key Experiments

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.

In-Vitro Cytotoxicity: MTS Assay

The in-vitro cytotoxicity of compounds such as the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives was evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[5][6]

  • Cell Culture: Human cancer cell lines (e.g., PC3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: After the incubation period, the MTS reagent, in combination with an electron coupling reagent (phenazine ethosulfate), is added to each well.

  • Incubation and Absorbance Reading: The plates are incubated for a further 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product. The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

In-Vivo Efficacy: Xenograft Tumor Model

The in-vivo anticancer activity of derivatives like the 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-diones can be assessed using a xenograft model.[8]

  • Cell Implantation: Human cancer cells (e.g., MGC-803 gastric cancer cells) are harvested and suspended in a suitable medium. The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size. The tumor volume is measured regularly using calipers and calculated using the formula: (length × width²) / 2.

  • Treatment: Once the tumors reach a certain volume, the mice are randomly assigned to treatment and control groups. The test compound is administered to the treatment group via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: The body weight and tumor volume of the mice are monitored throughout the study.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups. Statistical analysis is performed to determine the significance of the observed effects.

Mandatory Visualizations: Pathways and Workflows

To visualize the complex processes involved in drug discovery and the mechanism of action, the following diagrams are provided.

experimental_workflow cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation synthesis Compound Synthesis (this compound derivatives) screening Initial Screening (e.g., Cytotoxicity Assays) synthesis->screening Test Compounds mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Gene Expression) screening->mechanism Identify Hits animal_model Animal Model Development (e.g., Xenograft, Disease Induction) mechanism->animal_model Lead Compound Selection efficacy_testing Efficacy & Toxicity Testing animal_model->efficacy_testing Test in a living system pk_pd Pharmacokinetics & Pharmacodynamics efficacy_testing->pk_pd Analyze drug behavior pk_pd->screening Feedback for Optimization signaling_pathway FUBP1 FUBP1 FUSE FUSE FUBP1->FUSE Binds to cMyc_mRNA c-Myc mRNA FUSE->cMyc_mRNA Promotes transcription p21_mRNA p21 mRNA FUSE->p21_mRNA Inhibits transcription cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein Translation ODC ODC cMyc_protein->ODC Activates Polyamines Polyamines ODC->Polyamines Biosynthesis CellGrowth Cell Growth Polyamines->CellGrowth Promotes p21_protein p21 Protein p21_mRNA->p21_protein Translation CellCycleArrest Cell Cycle Arrest p21_protein->CellCycleArrest Induces Anthranilic_Acid_Derivative Anthranilic Acid Derivative (Inhibitor) Anthranilic_Acid_Derivative->FUBP1 Inhibits

References

Safety Operating Guide

Proper Disposal of N-(4-Fluorophenyl)anthranilic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of N-(4-Fluorophenyl)anthranilic acid is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. The primary directive for disposal is to treat this compound as a hazardous waste and to consult all federal, state, and local regulations to ensure complete and accurate classification and disposal[1]. Disposal must be conducted through an approved waste disposal plant[1].

Essential Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

Required PPE:

  • Gloves: Wear protective gloves.

  • Eye/Face Protection: Use eye and face protection.

  • Protective Clothing: Wear suitable protective clothing[1].

Always handle the product in a well-ventilated area to avoid breathing in dust or fumes[1].

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of solid this compound and materials contaminated with it.

Step 1: Waste Identification and Segregation

  • Identify Waste: Classify any unwanted this compound, including expired or surplus material, as hazardous waste.

  • Segregate Solids: Keep solid waste, such as the powder form of the chemical, separate from liquid waste[1].

  • Contaminated Materials: Any items that have come into contact with the compound, such as gloves, absorbent towels, or lab coats, must also be treated as hazardous waste[2].

Step 2: Packaging and Labeling

  • Primary Container: Whenever possible, store the solid chemical waste in its original container[2][3]. Ensure the container is in good condition and can be sealed securely.

  • Labeling: The container must be clearly labeled. The label should be in English and include:

    • The words "Hazardous Waste"[4].

    • The full chemical name: "this compound"[4].

    • Relevant hazard pictograms (e.g., irritant)[1].

    • Contact details of the waste generator (your name and lab)[1].

  • Contaminated PPE: Double-bag contaminated lab equipment like gloves and towels in clear plastic bags. Each bag must be tagged with a hazardous waste label[2].

Step 3: Storage

  • Designated Area: Store the sealed and labeled waste containers in a designated, secure "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation[3][5].

  • Container Integrity: Keep the waste container tightly closed except when adding waste[1][3].

  • Incompatible Materials: Ensure the waste is not stored with incompatible materials. For instance, store acids and bases separately[3].

Step 4: Arranging for Disposal

  • Contact EHS: Do not dispose of this chemical in the regular trash or down the drain[4]. Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup[4][6].

  • Provide Information: Be prepared to provide the EHS office with details about the waste, including its identity and quantity.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests and documentation.

Step 5: Empty Container Disposal

  • Decontamination: An empty container that held this compound must be properly decontaminated before being disposed of as regular trash. A common procedure is to triple-rinse the container with a suitable solvent[6].

  • Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous liquid waste[6].

  • Deface Label: After rinsing, completely remove or deface the original chemical label before placing the container in the appropriate recycling or trash bin[6].

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound, which is important for its safe handling and management.

PropertyValue
Molecular Formula C13H10FNO2[7]
Molecular Weight 231.22 g/mol [7]
Melting Point 199-203 °C[7]
Boiling Point 378.4±27.0 °C (Predicted)[7]
Density 1.342±0.06 g/cm3 (Predicted)[7]

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Identify Waste (this compound) is_solid Is the waste solid? start->is_solid package_solid Package in a sealed, labeled container. (Original if possible) is_solid->package_solid Yes is_ppe Is it contaminated PPE (gloves, etc.)? is_solid->is_ppe No label_container Label Container: 'Hazardous Waste' Chemical Name Hazard Pictograms package_solid->label_container package_ppe Double-bag in clear bags. Label as Hazardous Waste. is_ppe->package_ppe Yes other_waste Follow liquid or other specific waste protocols. is_ppe->other_waste No store_waste Store in designated Satellite Accumulation Area (SAA) package_ppe->store_waste label_container->store_waste contact_ehs Contact EHS or licensed waste disposal contractor for pickup. store_waste->contact_ehs end End: Waste Removed for Proper Disposal contact_ehs->end

References

Essential Safety and Operational Guide for Handling N-(4-Fluorophenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of N-(4-Fluorophenyl)anthranilic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for routine laboratory operations and emergency situations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance with the following primary risks:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

A comprehensive PPE strategy is mandatory to mitigate these risks. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Tightly sealed safety goggles or a face shield.Chemical-resistant gloves (e.g., Nitrile). Inspect gloves before use.Knee-length lab coat. Ensure cuffs are tucked into gloves.Required when dusts are generated. Use a NIOSH-approved respirator with a particulate filter.[2]
Preparing Solutions Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Chemical-resistant gloves. Change gloves immediately if contaminated.Chemical-resistant lab coat or apron.Work should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.
General Handling and Storage Safety glasses with side shields.Chemical-resistant gloves.Standard lab coat.Not generally required if handled in a well-ventilated area with closed containers.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or coveralls, depending on the spill size.A full-face respirator with appropriate cartridges may be necessary for large spills or in poorly ventilated areas.
Waste Disposal Safety goggles.Chemical-resistant gloves.Lab coat.Not generally required if waste containers are sealed and handled properly.

Safe Handling and Operational Workflow

Adherence to a standardized workflow is crucial for minimizing exposure and ensuring procedural safety. All operations involving this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Experimental Protocol: Weighing and Preparing a Solution

  • Preparation:

    • Before beginning, thoroughly review the Safety Data Sheet (SDS) for this compound.[1]

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Don the appropriate PPE as specified in the table above.

    • Place all necessary equipment (e.g., balance, glassware, spatulas, solvent) inside the fume hood.

  • Weighing the Solid:

    • To prevent inhalation of dust, do not dispense the solid directly onto a balance in the open lab.[3]

    • Instead, transfer the approximate amount of the solid into a tared, sealed container within the fume hood.[3]

    • Seal the container and then move it to the balance for an accurate measurement.

    • If adjustments are needed, return the sealed container to the fume hood to add or remove the solid.[3]

  • Preparing the Solution:

    • Place the receiving flask or beaker containing the appropriate solvent on a stirrer in the fume hood.

    • Slowly and carefully add the weighed this compound to the solvent to avoid splashing.

    • Use a funnel for transfers to narrow-mouthed containers.

    • Rinse any residual solid from the weighing container into the solution with a small amount of solvent.

    • Keep the solution covered as much as possible during dissolution.

  • Post-Procedure:

    • Tightly seal all containers of this compound and its solutions.

    • Decontaminate all glassware and equipment that came into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) and collect the rinsate as hazardous waste.

    • Clean the work area within the fume hood.

    • Properly dispose of all contaminated disposable materials (e.g., gloves, weighing paper) in the designated solid waste container.

    • Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 weigh Weigh Solid in Sealed Container prep3->weigh prepare_sol Prepare Solution weigh->prepare_sol decon Decontaminate Glassware prepare_sol->decon dispose Dispose of Waste decon->dispose wash Wash Hands dispose->wash

Safe Handling Workflow for this compound.

Emergency Response Plan

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Minor Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Carefully sweep or scoop up the material, place it into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • Major Spill: Evacuate the area immediately. Alert others and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.

Emergency_Response_Plan cluster_exposure Personal Exposure cluster_spill Chemical Spill start Emergency Event (Spill or Exposure) skin Skin Contact: Flush with water for 15 min start->skin Exposure eye Eye Contact: Flush with water for 15 min start->eye Exposure inhale Inhalation: Move to fresh air start->inhale Exposure minor_spill Minor Spill: Absorb, collect, decontaminate start->minor_spill Spill major_spill Major Spill: Evacuate and call EHS start->major_spill Spill medical Seek Medical Attention skin->medical eye->medical inhale->medical

Emergency Response Plan for this compound.

Disposal Plan

Proper disposal of this compound and its associated waste is essential to prevent environmental contamination. This compound is a halogenated organic acid and must be disposed of as hazardous waste.

Waste Segregation and Collection:

  • Dedicated Waste Containers: Use separate, clearly labeled, and non-reactive containers for solid and liquid waste.

  • Halogenated Waste Stream: All waste containing this compound, including contaminated solids, solutions, and rinsates, must be collected in a container designated for halogenated organic waste.[1] Do not mix with non-halogenated waste.[4]

  • Solid Waste: Collect contaminated gloves, weighing papers, and absorbent materials in a plastic bag within a designated solid hazardous waste container.

  • Liquid Waste: Collect all solutions and solvent rinses in a sealed, compatible container for liquid halogenated waste.

Labeling and Storage:

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., Irritant).[5] List all components and their approximate percentages for liquid waste mixtures.[6]

  • Storage: Store waste containers in a designated satellite accumulation area. Ensure containers are tightly sealed and stored in secondary containment to prevent spills.

Disposal Procedure:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Fluorophenyl)anthranilic acid
Reactant of Route 2
Reactant of Route 2
N-(4-Fluorophenyl)anthranilic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.